molecular formula C18H17F3N2O2 B1672712 J147 CAS No. 1146963-51-0

J147

Katalognummer: B1672712
CAS-Nummer: 1146963-51-0
Molekulargewicht: 350.3 g/mol
InChI-Schlüssel: HYMZAYGFKNNHDN-SSDVNMTOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

J147 is an anilide.
This compound is an experimental drug with reported effects against both Alzheimer's disease and ageing in mouse models of accelerated aging. It is a curcumin derivative and a potent neurogenic and neuroprotective drug candidate initially developed for the treatment of neurodegenerative conditions associated with aging that impacts many pathways implicated in the pathogenesis of diabetic neuropathy.
This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
neurotrophic curcumin derivative compound that has enhanced stability and bioavailability over curcumin

Eigenschaften

IUPAC Name

N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O2/c1-12-7-8-16(13(2)9-12)23(17(24)18(19,20)21)22-11-14-5-4-6-15(10-14)25-3/h4-11H,1-3H3/b22-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYMZAYGFKNNHDN-SSDVNMTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)/N=C/C2=CC(=CC=C2)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501045787
Record name N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylene]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1807913-16-1, 1146963-51-0
Record name J-147
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807913161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name J147
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13957
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylene]acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name J-147
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z41H3C5BT9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

J1147: A Comprehensive Technical Guide on its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

J147 is a novel, orally active, and neurotrophic compound that has demonstrated significant potential as a therapeutic agent for Alzheimer's disease (AD) and other neurodegenerative conditions. Developed through a phenotypic screening approach targeting age-associated brain toxicities, this compound exhibits a multifaceted mechanism of action, primarily centered on the inhibition of the mitochondrial F1F0 ATP synthase. This interaction triggers a cascade of neuroprotective and cognitive-enhancing effects, including the upregulation of neurotrophic factors, reduction of soluble amyloid-beta levels, and mitigation of neuroinflammation. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound, complete with detailed experimental protocols and quantitative data to support further research and development efforts.

Discovery and Synthesis

A Novel Approach to Drug Discovery for Neurodegenerative Disease

The discovery of this compound stemmed from a shift away from the traditional target-based drug discovery paradigm, which has had limited success in developing effective treatments for complex, age-related neurodegenerative diseases like Alzheimer's.[1] Instead, a phenotypic screening strategy was employed, focusing on identifying compounds that could protect neuronal cells from multiple toxicities associated with the aging brain.[1][2][3] This approach led to the identification of this compound, a derivative of the natural compound curcumin, which exhibited potent neuroprotective properties in various in vitro assays.[4]

Chemical Synthesis of this compound

This compound, with the systematic name (E)-N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene)acetohydrazide, is synthesized through a two-step process.[5]

Experimental Protocol: Synthesis of this compound

Mechanism of Action

This compound's primary molecular target is the mitochondrial F1F0 ATP synthase, a key enzyme in cellular energy production.[4]

Inhibition of ATP Synthase and Downstream Signaling

This compound binds to the F1 subunit of ATP synthase, leading to its partial inhibition.[4] This triggers a signaling cascade that is central to its neuroprotective effects:

  • Increased Intracellular Calcium: Inhibition of ATP synthase leads to an increase in cytosolic calcium levels.[4]

  • Activation of CAMKK2 and AMPK: The elevated calcium activates Calcium/calmodulin-dependent protein kinase kinase β (CAMKK2), which in turn activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[4]

  • Modulation of Downstream Pathways: AMPK activation leads to the modulation of various downstream pathways that promote cellular resilience and neuroprotection.[4]

J147_Signaling_Pathway This compound This compound ATP_Synthase Mitochondrial F1F0 ATP Synthase This compound->ATP_Synthase Inhibits Ca2_plus ↑ Cytosolic Ca²⁺ ATP_Synthase->Ca2_plus Leads to CAMKK2 CAMKK2 Ca2_plus->CAMKK2 Activates AMPK AMPK CAMKK2->AMPK Activates Neuroprotection Neuroprotection & Cognitive Enhancement AMPK->Neuroprotection Promotes

Core signaling pathway of this compound.
Neurotrophic Effects

A key outcome of this compound's activity is the increased expression of neurotrophic factors, particularly brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).[5] These proteins are crucial for neuronal survival, growth, and synaptic plasticity. The upregulation of BDNF leads to the increased expression of downstream targets like the synaptic scaffolding protein Homer-1 and the transcription factor Egr3, both of which are important for learning and memory.[5]

Effects on Amyloid-Beta and Neuroinflammation

In preclinical models of Alzheimer's disease, this compound has been shown to reduce the levels of soluble amyloid-beta (Aβ) peptides (Aβ1-40 and Aβ1-42) in the brain.[5] This is a significant finding, as soluble Aβ oligomers are considered to be the primary neurotoxic species in AD. Additionally, this compound has demonstrated anti-inflammatory properties, further contributing to its neuroprotective profile.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent neuroprotective and neurotrophic effects in a variety of in vitro assays. The following table summarizes key EC50 values.

Assay TypeCell Line/SystemEffectEC50 Value (nM)Reference(s)
Neuroprotection (Oxytosis)HT22 Hippocampal NeuronsProtection against glutamate (B1630785) toxicity10 - 100[4]
Neurotrophic ActivityPrimary Cortical NeuronsTrophic factor withdrawal rescue25[4]
ATP Synthase InhibitionIsolated MitochondriaInhibition of ATP synthase activity20
In Vivo Efficacy in Animal Models

This compound has been extensively studied in various mouse models of Alzheimer's disease and aging, consistently demonstrating cognitive-enhancing and disease-modifying effects.

Experimental Protocol: Scopolamine-Induced Memory Impairment Model

  • Animals: C57BL/6J mice.

  • Treatment: this compound is administered orally, typically mixed with food, for a specified period before the induction of memory impairment.

  • Induction of Amnesia: Scopolamine, a muscarinic antagonist, is injected intraperitoneally to induce cognitive deficits.

  • Behavioral Testing: A battery of behavioral tests, such as the Morris water maze and Y-maze, are used to assess learning and memory.[5]

In a study with aged (20-month-old) APP/swePS1ΔE9 transgenic mice, a model for familial Alzheimer's disease, three months of this compound treatment resulted in:

  • Reversal of cognitive deficits. [5]

  • Significant reduction in soluble Aβ1-40 and Aβ1-42 levels in the hippocampus. [5]

  • Increased levels of BDNF, NGF, and their downstream targets, including phosphorylated CREB and Egr3. [5]

Pharmacokinetics and Safety

Pharmacokinetic studies in mice have shown that this compound is orally bioavailable and can cross the blood-brain barrier.

ParameterValue
Oral Bioavailability 28%
Plasma Half-life (t½) 1.5 hours
Brain Half-life (t½) 2.5 hours
Cmax (Plasma) Not explicitly available
Tmax (Plasma) Not explicitly available

Note: Cmax and Tmax values were not explicitly found in the reviewed literature.

Comprehensive safety pharmacology studies have been conducted on this compound, with no significant adverse effects observed.

Safety AssayResult
Ames Test Negative
hERG Assay Negative
Acute Toxicity (mice) No toxicity at 2 g/kg

These results indicate a favorable safety profile for this compound.[5]

Experimental Workflows and Signaling Diagrams

This compound Drug Discovery Workflow

J147_Discovery_Workflow cluster_0 Phenotypic Screening cluster_1 Preclinical Development Screening Screening of Curcumin Derivatives in Age-Associated Neurotoxicity Assays Hit_ID Identification of Lead Compound (this compound) Screening->Hit_ID In_Vitro In Vitro Efficacy & Mechanism of Action Studies Hit_ID->In_Vitro In_Vivo In Vivo Efficacy in AD Mouse Models In_Vitro->In_Vivo PK_Safety Pharmacokinetics & Safety Pharmacology In_Vivo->PK_Safety J147_Neurotrophic_Signaling This compound This compound ATP_Synthase ATP Synthase Inhibition This compound->ATP_Synthase AMPK AMPK Activation ATP_Synthase->AMPK CREB ↑ pCREB AMPK->CREB BDNF_NGF ↑ BDNF & NGF Expression CREB->BDNF_NGF Homer1 ↑ Homer-1 BDNF_NGF->Homer1 Egr3 ↑ Egr3 BDNF_NGF->Egr3 Synaptic_Plasticity Enhanced Synaptic Plasticity & Memory Homer1->Synaptic_Plasticity Egr3->Synaptic_Plasticity

References

J147 mechanism of action in neurons

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of J147 in Neurons

Executive Summary

This compound is a synthetic derivative of the curry spice curcumin, engineered for enhanced stability, bioavailability, and neurotrophic potency.[1] Initially identified through phenotypic screens for its ability to rescue neuronal cells from age-associated toxicities, this compound has demonstrated a wide range of beneficial effects in preclinical models of neurodegenerative disease and aging.[2][3] Its mechanism of action is multifaceted, diverging from traditional Alzheimer's disease drug candidates that narrowly focus on amyloid pathology. The core of this compound's activity lies in its interaction with a fundamental component of cellular energy production—the mitochondrial ATP synthase.[2][4] This primary interaction initiates a cascade of signaling events that collectively enhance cellular resilience, promote neurogenesis, reduce inflammation, and improve cognitive function. This document provides a detailed technical overview of these mechanisms for researchers, scientists, and drug development professionals.

Core Mechanism: Allosteric Modulation of Mitochondrial ATP Synthase

The primary molecular target of this compound in neurons is the mitochondrial F1Fo ATP synthase, specifically the alpha subunit (ATP5A).[2][4][5] Unlike conventional inhibitors, this compound acts as an allosteric modulator, binding to a site distinct from the catalytic site.[6] This interaction induces a slight, partial inhibition of the enzyme's ATP hydrolysis activity (approximately 20%), which paradoxically triggers a cascade of pro-survival and longevity-associated pathways.[7][8]

Molecular dynamics simulations suggest that this compound's binding to the α-subunit induces conformational changes that are transmitted to the β-catalytic subunit.[6][9] This allosteric regulation leads to a sustained, low-level signal that cells interpret as a mild energetic stress, thereby activating adaptive stress responses without inducing significant toxicity.[2][10]

cluster_Mitochondrion Mitochondrion ATP_Synthase ATP Synthase α-subunit (ATP5A) β-subunit ATP_Synthase:f1->ATP_Synthase:f2 Mild Inhibition\nof ATP Hydrolysis (~20%) Mild Inhibition of ATP Hydrolysis (~20%) ATP_Synthase->Mild Inhibition\nof ATP Hydrolysis (~20%) Results in This compound This compound This compound->ATP_Synthase:f1 Binds to allosteric site

Caption: this compound allosterically binds to the α-subunit of mitochondrial ATP synthase.

Primary Signaling Cascade: The CAMKK2-AMPK-mTOR Pathway

The mild inhibition of ATP synthase by this compound leads to a controlled increase in intracellular calcium (Ca²⁺) levels.[4] This elevation in cytosolic Ca²⁺ is a critical secondary signal that activates Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CAMKK2).[10][11] CAMKK2, in turn, phosphorylates and activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[5][11]

Activated AMPK initiates a range of downstream effects, including the modulation of the mammalian target of rapamycin (B549165) (mTOR) pathway, a canonical signaling route implicated in aging and longevity.[8][12] This CAMKK2-AMPK-mTOR signaling axis is a key mechanism through which this compound exerts its anti-aging and neuroprotective effects, promoting cellular cleanup (autophagy) and enhancing metabolic fitness.[5][7]

This compound This compound ATP_Synthase ATP Synthase (ATP5A) This compound->ATP_Synthase Mildly Inhibits Ca2_plus ↑ Intracellular Ca²⁺ ATP_Synthase->Ca2_plus Leads to CAMKK2 CAMKK2 Ca2_plus->CAMKK2 Activates AMPK AMPK CAMKK2->AMPK Activates mTOR mTOR Pathway AMPK->mTOR Modulates Neuroprotection Neuroprotection & Longevity Effects AMPK->Neuroprotection mTOR->Neuroprotection

Caption: The primary signaling cascade initiated by this compound in neurons.

Neurotrophic and Memory-Enhancing Effects

A defining characteristic of this compound is its potent neurotrophic activity, which was a basis for its initial discovery.[13][14] this compound significantly increases the expression of key neurotrophins, including Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), in the hippocampus.[13][15][16]

This upregulation of neurotrophic factors leads to the enhanced expression and phosphorylation of their downstream targets, which are crucial for synaptic plasticity, learning, and memory.[13] For instance, this compound increases levels of Homer-1, a postsynaptic density protein, and Egr3, an immediate early gene involved in late-phase long-term potentiation (LTP).[13] The collective result of these actions is the preservation of synaptic proteins, enhancement of LTP, and reversal of cognitive deficits in animal models.[1][3]

cluster_effects Neurotrophic Effects This compound This compound BDNF ↑ BDNF This compound->BDNF NGF ↑ NGF This compound->NGF Homer1 ↑ Homer-1 BDNF->Homer1 Egr3 ↑ Egr3 BDNF->Egr3 Synaptic_Proteins ↑ Synaptic Proteins BDNF->Synaptic_Proteins LTP Enhanced LTP Homer1->LTP Egr3->LTP Synaptic_Proteins->LTP Cognition Improved Cognition & Memory LTP->Cognition

Caption: this compound's induction of neurotrophic factors and downstream effects.

Pleiotropic Neuroprotective Mechanisms

The core mechanisms of this compound give rise to a broad spectrum of neuroprotective outcomes that address multiple facets of age-related neurodegeneration.

  • Mitochondrial Homeostasis: By modulating ATP synthase, this compound promotes healthier, more stable mitochondria, enhancing energy metabolism and reducing the production of reactive oxygen species (ROS).[2][15]

  • Anti-Inflammatory Activity: this compound significantly reduces levels of neuroinflammatory markers such as tumor necrosis factor-alpha (TNFα), inducible nitric oxide synthase (iNOS), and glial fibrillary acidic protein (GFAP).[7]

  • Antioxidant Effects: The compound protects against oxytosis, a form of cell death induced by glutathione (B108866) depletion, a common feature of chronic neurodegenerative diseases.[3]

  • Reduction of Amyloid-Beta (Aβ): In Alzheimer's disease models, this compound lowers levels of soluble Aβ₁-₄₀ and Aβ₁-₄₂, partly by reducing levels of the β-secretase enzyme (BACE1).[7][13][16]

These diverse effects underscore this compound's potential as a disease-modifying agent that targets the underlying biology of aging in the brain rather than a single pathological marker.

cluster_reaction Bioluminescent Reaction A Plate neuronal cells in 96-well plate B Treat cells with this compound or vehicle control A->B C Add cell lysis reagent to release ATP B->C D Add Luciferase/Luciferin substrate C->D cluster_reaction cluster_reaction D->cluster_reaction ATP + Luciferin + O₂ ATP + Luciferin + O₂ Oxyluciferin + AMP + PPi + Light Oxyluciferin + AMP + PPi + Light ATP + Luciferin + O₂->Oxyluciferin + AMP + PPi + Light E Measure luminescence with a plate reader F Normalize light units to cell number/protein E->F cluster_reaction->E

References

The Core Interaction: A Technical Guide to J147 and Mitochondrial ATP Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J147, a novel phenyl hydrazide compound, has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease.[1] Its multifaceted neuroprotective effects are rooted in its interaction with a fundamental cellular component: the mitochondrial ATP synthase. This technical guide provides an in-depth exploration of this critical interaction, offering a comprehensive overview of the underlying mechanisms, quantitative data from key experiments, and detailed experimental protocols relevant to its study.

The molecular target of this compound has been identified as the mitochondrial F1 subunit of ATP synthase, specifically the alpha subunit (ATP5A).[2][3] This interaction does not lead to a complete shutdown of ATP synthesis but rather a partial inhibition. This modulation triggers a cascade of downstream signaling events that are believed to be central to this compound's therapeutic benefits, including the activation of the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in cellular energy homeostasis and longevity.[2][3]

This document will serve as a technical resource for researchers and drug development professionals, providing the necessary details to understand and further investigate the this compound-ATP synthase interaction.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative data from various studies on this compound, providing a clear comparison of its efficacy and toxicity across different experimental setups.

Table 1: In Vitro Efficacy and Toxicity of this compound

ParameterCell LineValueReference
Neuroprotection EC50HT22, primary cells0.06 – 0.115 µM[1]
Neurotrophism EC50HT22, primary cells0.025 µM[1]
ATP Synthase Inhibition EC50Isolated bovine heart mitochondria20 nM
Maximal ATP Synthase InhibitionIsolated bovine heart mitochondria23.6 ± 3.4%
Cell Death TC50H4IIE (rat hepatoma)293 µM[1]
Cellular ATP Content TC50H4IIE (rat hepatoma)210 µM[1]
MTT Reductase Activity TC50H4IIE (rat hepatoma)228 µM[1]
Intracellular GSH Content TC50H4IIE (rat hepatoma)217 µM[4]
Estimated 14-day CToxH4IIE (rat hepatoma)90 µM[1]

Table 2: Effects of this compound on Cellular Bioenergetics in HepG2 Cells

ParameterEffect of this compoundReference
Oxygen Consumption Rate (OCR)Increased[5]
Extracellular Acidification Rate (ECAR)Increased[5]
Maximal Respiratory CapacityIncreased[5]
Spare Respiratory CapacityIncreased[5]
Basal ECARIncreased[5]
Glycolytic CapacityIncreased[5]
Glycolytic ReserveIncreased[5]
Cellular ATP LevelsIncreased[5]
Acetyl-CoA LevelsIncreased[5]

Signaling Pathways and Experimental Workflows

The interaction of this compound with mitochondrial ATP synthase initiates a signaling cascade that culminates in its neuroprotective and anti-aging effects. The following diagrams, generated using the DOT language, illustrate these pathways and the workflows of key experimental procedures.

J147_Signaling_Pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase (α-subunit) This compound->ATP_Synthase Binds to Partial_Inhibition Partial Inhibition ATP_Synthase->Partial_Inhibition Ca_Influx Increased Cytosolic Ca²⁺ Partial_Inhibition->Ca_Influx CAMKK2 CAMKK2 Activation Ca_Influx->CAMKK2 AMPK AMPK Activation CAMKK2->AMPK mTOR mTOR Inhibition AMPK->mTOR ACC1 ACC1 Inhibition AMPK->ACC1 Neuroprotection Neuroprotection & Longevity mTOR->Neuroprotection FA_Synthesis Decreased Fatty Acid Synthesis ACC1->FA_Synthesis

Caption: this compound signaling pathway initiated by ATP synthase interaction.

Co_IP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis Mito_Isolation 1. Isolate Mitochondria Mito_Lysis 2. Solubilize Mitochondrial Proteins (Non-denaturing detergent) Mito_Isolation->Mito_Lysis Antibody_Incubation 3. Incubate with anti-ATP5A Antibody Mito_Lysis->Antibody_Incubation Bead_Capture 4. Capture with Protein A/G Beads Antibody_Incubation->Bead_Capture Washing 5. Wash to remove non-specific binders Bead_Capture->Washing Elution 6. Elute Protein Complex Washing->Elution SDS_PAGE 7. SDS-PAGE & Western Blot (Detect this compound-interacting proteins) Elution->SDS_PAGE

Caption: Co-Immunoprecipitation workflow for protein interaction.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the this compound-ATP synthase interaction.

Isolation of Mitochondria from Cultured Cells

This protocol is adapted for the isolation of intact, functional mitochondria from cultured cells.[5][6][7][8]

Materials:

  • Mitochondrial Isolation Buffer (MIB): 200 mM sucrose, 10 mM Tris/MOPS (pH 7.4), 1 mM EGTA/Tris.

  • Homogenizer (Dounce or similar).

  • Refrigerated centrifuge.

Procedure:

  • Harvest cultured cells by centrifugation at 700 x g for 5 minutes at 4°C.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the pellet in MIB.

  • Homogenize the cells on ice with 10-15 strokes of a pre-chilled Dounce homogenizer.

  • Transfer the homogenate to a centrifuge tube and centrifuge at 700 x g for 5 minutes at 4°C to pellet nuclei and unbroken cells.

  • Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 5 minutes at 4°C to pellet the mitochondria.

  • Discard the supernatant and resuspend the mitochondrial pellet in a minimal volume of MIB.

  • Determine protein concentration using a standard assay (e.g., BCA).

Measurement of Mitochondrial ATP Synthase Activity (Hydrolysis)

This spectrophotometric assay measures the ATP hydrolysis (reverse) activity of ATP synthase.[1][9][10][11]

Materials:

  • Assay Buffer: 250 mM mannitol, 10 mM KCl, 5 mM MgCl2, 1 mM EGTA, 1 mg/ml BSA, 50 mM Tris (pH 8.25).

  • Reagent Mix: In assay buffer, add 0.4 mM NADH, 1 µM antimycin A, 1 mM phosphoenolpyruvate (B93156) (PEP), 10 units/mL lactate (B86563) dehydrogenase (LDH), and 25 units/mL pyruvate (B1213749) kinase (PK).

  • ATP solution (100 mM).

  • Oligomycin (B223565) solution (ATP synthase inhibitor).

  • Spectrophotometer capable of reading at 340 nm.

Procedure:

  • Warm 1 mL of the Reagent Mix to 37°C in a cuvette.

  • Add the isolated mitochondrial sample (20-50 µg protein) to the cuvette and mix.

  • Monitor the absorbance at 340 nm to establish a baseline.

  • Initiate the reaction by adding 10 µL of 100 mM ATP.

  • Continuously record the decrease in absorbance at 340 nm, which is proportional to NADH oxidation and thus ATP hydrolysis.

  • After a stable rate is achieved, add oligomycin to inhibit ATP synthase and record the residual rate.

  • The oligomycin-sensitive rate represents the specific activity of ATP synthase.

Co-Immunoprecipitation (Co-IP) of ATP Synthase

This protocol is designed to isolate ATP synthase and its interacting partners from mitochondrial lysates.[12][13][14][15][16]

Materials:

  • Mitochondrial Protein IP Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA.

  • Non-ionic detergent (e.g., 1% n-dodecyl-β-D-maltoside, Digitonin, or Triton X-100).

  • Protease inhibitor cocktail.

  • Anti-ATP5A antibody.

  • Protein A/G magnetic beads.

  • Wash Buffer: IP buffer with 0.1% detergent.

  • Elution Buffer (e.g., SDS-PAGE sample buffer).

Procedure:

  • Resuspend isolated mitochondria in Mitochondrial Protein IP Buffer to a final protein concentration of ~1 mg/mL.

  • Add the chosen non-ionic detergent to a final concentration of 1% and protease inhibitors.

  • Incubate on ice for 30 minutes to solubilize mitochondrial proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet insoluble material.

  • Transfer the supernatant (mitochondrial lysate) to a new tube.

  • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the anti-ATP5A antibody overnight at 4°C with gentle rotation.

  • Add pre-washed Protein A/G beads and incubate for 1-2 hours at 4°C.

  • Pellet the beads and wash them 3-5 times with Wash Buffer.

  • Elute the protein complexes from the beads using Elution Buffer.

  • Analyze the eluate by SDS-PAGE and Western blotting to identify interacting proteins.

Cellular Respiration Analysis using Seahorse XF Analyzer

This protocol outlines the measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to assess mitochondrial function and glycolysis.[17][18][19][20][21]

Materials:

  • Seahorse XF Analyzer.

  • Seahorse XF cell culture microplates.

  • Seahorse XF Assay Medium (supplemented with glucose, pyruvate, and glutamine).

  • Mitochondrial stress test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO2 incubator at 37°C.

  • Load the sensor cartridge with the mitochondrial stress test compounds.

  • Calibrate the Seahorse XF Analyzer.

  • Place the cell plate in the analyzer and initiate the assay protocol.

  • The instrument will sequentially inject the compounds and measure the changes in OCR and ECAR to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Cellular ATP Level Measurement using Luciferase Assay

This method quantifies cellular ATP levels based on the light-producing reaction of firefly luciferase.[22][23][24][25]

Materials:

  • ATP Assay Kit containing luciferase, D-luciferin, and assay buffer.

  • Luminometer.

  • Opaque-walled microplates suitable for luminescence measurements.

Procedure:

  • Culture cells in an opaque-walled 96-well plate.

  • Prepare the ATP detection cocktail by mixing luciferase and D-luciferin in the assay buffer according to the kit instructions.

  • Add the ATP detection cocktail directly to the cells in each well.

  • Incubate for a short period (as recommended by the manufacturer) to allow for cell lysis and the enzymatic reaction to stabilize.

  • Measure the luminescence using a luminometer.

  • Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.

Conclusion

The interaction between this compound and mitochondrial ATP synthase represents a novel therapeutic strategy for neurodegenerative diseases. By partially inhibiting this essential enzyme, this compound triggers a cascade of beneficial downstream effects, including the activation of pro-longevity pathways and the enhancement of cellular bioenergetics. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this promising compound. A thorough understanding of the core interaction between this compound and its molecular target is paramount for the continued development of this and other innovative therapies targeting the fundamental mechanisms of aging and neurodegeneration.

References

The Role of J147 in Mitigating Diabetic Neuropathy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetic neuropathy is a common and debilitating complication of diabetes, characterized by progressive nerve damage that leads to pain, sensory loss, and significant morbidity. Current therapeutic strategies are largely symptomatic and fail to address the underlying pathology. J147, a novel derivative of curcumin (B1669340), has emerged as a promising therapeutic candidate due to its potent neuroprotective and anti-inflammatory properties. This document provides an in-depth technical overview of the preclinical evidence supporting the role of this compound in mitigating diabetic neuropathy, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Introduction to this compound

This compound is an orally active, blood-brain barrier-penetrating compound derived from curcumin and cyclohexyl-bisphenol A.[1] It was initially developed as a potential treatment for Alzheimer's disease, demonstrating efficacy in reversing cognitive deficits and promoting neurogenesis.[1][2] Its multifaceted mechanism of action, which includes anti-inflammatory, neurotrophic, and mitochondrial protective effects, makes it a compelling candidate for other neurodegenerative conditions, including diabetic neuropathy.[3][4]

Mechanism of Action in Diabetic Neuropathy

The therapeutic effects of this compound in diabetic neuropathy are attributed to its modulation of several key signaling pathways implicated in the disease's pathogenesis. The primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis that is often dysfunctional in diabetes.[3][4]

AMPK Pathway Activation

This compound has been shown to activate the AMPK pathway, which in turn helps to restore cellular energy balance and mitigate diabetes-induced neuronal stress.[3][5] One of the downstream effects of AMPK activation is the negative regulation of Transient Receptor Potential A1 (TRPA1), an ion channel involved in neuropathic pain.[5][6] By suppressing TRPA1 expression and activity, this compound can alleviate mechanical hypersensitivity associated with diabetic neuropathy.[5]

Anti-Inflammatory Effects

Chronic inflammation is a key driver of nerve damage in diabetic neuropathy. This compound exhibits potent anti-inflammatory properties by reducing the expression of several pro-inflammatory markers.[3][7] In preclinical models of diabetic neuropathy, this compound treatment has been shown to decrease the levels of tumor necrosis factor-alpha (TNFα), inducible nitric oxide synthase (iNOS), and glial fibrillary acidic protein (GFAP) in the nervous system.[3][7] This reduction in neuroinflammation helps to protect neurons from further damage and preserve their function.

J147_Signaling_Pathway cluster_inflammation Inflammatory Markers This compound This compound AMPK AMPK Activation This compound->AMPK Neuroinflammation Neuroinflammation This compound->Neuroinflammation TRPA1 TRPA1 Inhibition AMPK->TRPA1 negative regulation Neuropathic_Pain Alleviation of Neuropathic Pain TRPA1->Neuropathic_Pain TNFa TNFα iNOS iNOS GFAP GFAP Nerve_Protection Neuroprotection Neuroinflammation->Nerve_Protection Experimental_Workflow start Start induction Diabetes Induction (STZ injections, 5 days) start->induction confirmation Confirmation of Diabetes (Blood Glucose >300 mg/dL) induction->confirmation treatment This compound Treatment Initiation (Oral administration in chow) confirmation->treatment monitoring Longitudinal Monitoring (Weekly blood glucose and body weight) treatment->monitoring behavioral Behavioral Testing (von Frey test for allodynia) monitoring->behavioral every 4 weeks electrophysiology Electrophysiology (Motor Nerve Conduction Velocity) monitoring->electrophysiology at endpoint biochemical Biochemical Analysis (Western Blot for inflammatory markers) electrophysiology->biochemical at endpoint end End of Study (16 weeks) biochemical->end

References

The Neurotrophic Compound J147: A Potential Disease-Modifying Agent for Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Ischemic stroke remains a leading cause of mortality and long-term disability worldwide, with limited therapeutic options beyond thrombolysis, which is constrained by a narrow therapeutic window. The novel neurotrophic compound J147, originally developed for Alzheimer's disease, has emerged as a promising candidate for ischemic stroke treatment. This technical guide provides a comprehensive overview of the preclinical evidence supporting this compound's efficacy in experimental stroke models. We delve into its multimodal mechanism of action, focusing on its primary molecular target, ATP synthase, and the downstream signaling pathways it modulates. Detailed experimental protocols for key in vivo studies are provided, alongside a structured presentation of quantitative data on its neuroprotective, anti-inflammatory, and antithrombotic effects. This guide is intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of this compound for ischemic stroke.

Introduction

This compound is a potent, orally active, and blood-brain barrier-penetrating derivative of curcumin.[1] It was initially identified through a series of phenotypic screens aimed at discovering compounds with neuroprotective properties relevant to aging and neurodegenerative diseases.[2] Subsequent research has revealed its efficacy in various models of neurological disorders, including ischemic stroke.[1][3] this compound's pleiotropic mechanism of action, which extends beyond single-target engagement, makes it a particularly attractive candidate for the complex pathophysiology of ischemic stroke.

Mechanism of Action: Targeting ATP Synthase and Modulating Key Signaling Pathways

The primary molecular target of this compound has been identified as the mitochondrial F1F0-ATP synthase, a crucial enzyme for cellular energy production.[2][4] this compound binds to the α-subunit of ATP synthase, leading to a modest inhibition of its activity.[5][6] This interaction triggers a cascade of downstream signaling events that underpin its neuroprotective effects.

The CAMKK2/AMPK/mTOR Signaling Pathway

Inhibition of ATP synthase by this compound leads to a transient increase in intracellular calcium levels.[2] This elevation in calcium activates the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2).[2][7] CAMKK2, in turn, phosphorylates and activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[6][8] Activated AMPK then modulates the activity of the mammalian target of rapamycin (B549165) (mTOR), a key protein involved in cell growth and proliferation.[2] This signaling cascade is a well-established longevity pathway, and its activation by this compound is central to its neuroprotective and anti-aging properties.

J147_Signaling_Pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase (α-subunit) This compound->ATP_Synthase binds & inhibits Ca2_plus ↑ Intracellular Ca²⁺ ATP_Synthase->Ca2_plus CAMKK2 CAMKK2 Activation Ca2_plus->CAMKK2 AMPK AMPK Activation CAMKK2->AMPK mTOR mTOR Modulation AMPK->mTOR Neuroprotection Neuroprotection mTOR->Neuroprotection

This compound signaling cascade.

Preclinical Efficacy in Ischemic Stroke Models

The therapeutic potential of this compound in ischemic stroke has been investigated in rodent models of transient middle cerebral artery occlusion (tMCAO) and embolic middle cerebral artery occlusion (eMCAO).[4]

Quantitative Data on Neuroprotection

The following tables summarize the key quantitative findings from preclinical studies.

Model Treatment Dosage Administration Time Infarct Volume Reduction (%) Neurological Deficit Improvement Reference
tMCAO (rat)This compound10 mg/kg2 hours post-ischemiaSignificant reduction (p < 0.05)Significant improvement in Bederson score (p < 0.05)[4]
tMCAO (rat)This compound30 mg/kg2 hours post-ischemiaSignificant reduction (p < 0.05)Significant improvement in Bederson score (p < 0.05)[4]
eMCAO (rat)This compound + tPA10 mg/kg + 10 mg/kg4 hours post-ischemiaSignificant reduction vs. tPA alone (p < 0.001)Significant improvement in Bederson score vs. tPA alone (p < 0.001)[4]
Model Treatment Hemorrhagic Volume Reduction Mortality Rate Reduction Reference
eMCAO (rat)This compound + tPASignificant reduction vs. tPA aloneReduced from 31.38% (tPA alone) to 15.4%[4]
Anti-inflammatory and Anti-thrombotic Effects

This compound exhibits potent anti-inflammatory and anti-thrombotic properties, which are crucial for mitigating the secondary injury cascades in ischemic stroke.

Effect Biomarker Finding Reference
Anti-inflammatoryMMP-9 expressionThis compound + tPA significantly inhibited MMP-9 expression compared to tPA alone.[4][9]
Anti-thromboticPAI-1 expressionThis compound + tPA was associated with a decrease in local endothelial-derived PAI-1 expression.[4][10]
Anti-thromboticPlatelet Activation (P-selectin)This compound + tPA significantly reduced circulating platelet activation compared to tPA alone.[4][9]
Anti-thromboticPlatelet-Neutrophil AggregatesThis compound + tPA significantly alleviated ischemia-induced and delayed tPA-enhanced circulating platelet-neutrophil aggregates.[4][11]

Detailed Experimental Protocols

Animal Models of Ischemic Stroke
  • Animal Preparation: Adult male Wistar rats (280–320 g) are anesthetized with isoflurane. Body temperature is maintained at 37°C throughout the procedure.

  • Surgical Procedure: A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated distally. A silicone rubber-coated monofilament (e.g., Doccol 503956PK5RE) is introduced into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Occlusion and Reperfusion: The filament is left in place for 2 hours to induce ischemia. Reperfusion is initiated by withdrawing the filament.

  • Drug Administration: this compound (1, 10, or 30 mg/kg) or vehicle is administered intravenously via the femoral vein 2 hours after the onset of ischemia.

  • Clot Preparation: Fibrin-rich emboli are prepared from donor rat blood.

  • Surgical Procedure: Similar to the tMCAO model, the carotid arteries are exposed. A catheter containing the embolus is introduced into the ECA and advanced to the ICA to induce embolic occlusion of the MCA.

  • Treatment: this compound (10 mg/kg) in combination with recombinant tissue plasminogen activator (rtPA, 10 mg/kg) or rtPA alone is administered 4 hours after the onset of ischemia.

Experimental_Workflow cluster_tMCAO tMCAO Protocol cluster_eMCAO eMCAO Protocol tMCAO_Anesthesia Anesthesia tMCAO_Surgery Surgical Exposure of Carotid Arteries tMCAO_Anesthesia->tMCAO_Surgery tMCAO_Occlusion Filament Occlusion of MCA (2h) tMCAO_Surgery->tMCAO_Occlusion tMCAO_Reperfusion Filament Withdrawal (Reperfusion) tMCAO_Occlusion->tMCAO_Reperfusion tMCAO_Treatment This compound Administration (IV) tMCAO_Reperfusion->tMCAO_Treatment eMCAO_Anesthesia Anesthesia eMCAO_Surgery Surgical Exposure of Carotid Arteries eMCAO_Anesthesia->eMCAO_Surgery eMCAO_Occlusion Embolic Occlusion of MCA eMCAO_Surgery->eMCAO_Occlusion eMCAO_Treatment This compound + tPA Administration (IV) eMCAO_Occlusion->eMCAO_Treatment

Ischemic stroke experimental workflows.

Assessment of Outcomes
  • Tissue Preparation: At 72 hours post-stroke, rats are euthanized, and brains are removed.

  • Staining: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC).

  • Quantification: The unstained (infarcted) areas are quantified using image analysis software.

The Bederson score is a commonly used method to assess neurological function in rodent stroke models. It evaluates postural and gait deficits on a scale of 0 to 3, with higher scores indicating more severe deficits.

  • Tissue Processing: At 24 hours post-stroke, brain tissue is fixed, sectioned, and processed for immunohistochemistry.

  • Analysis: The expression and localization of these proteins are visualized and quantified using fluorescence microscopy.

  • Blood Collection: Whole blood is collected 24 hours after the onset of ischemia.

  • Staining: Blood samples are incubated with fluorescently labeled antibodies against platelet markers (e.g., CD62P for P-selectin) and leukocyte markers.

  • Analysis: The percentage of activated platelets and platelet-leukocyte aggregates is determined using a flow cytometer.

Discussion and Future Directions

The preclinical data strongly suggest that this compound is a promising therapeutic candidate for ischemic stroke. Its ability to target multiple injury mechanisms, including excitotoxicity, oxidative stress, inflammation, and thrombosis, positions it as a potential disease-modifying agent. The synergistic effect observed when this compound is co-administered with tPA is particularly noteworthy, as it suggests that this compound could extend the therapeutic window and reduce the hemorrhagic complications associated with thrombolysis.[1][10]

Further research is warranted to fully elucidate the downstream targets of the this compound-induced signaling pathways and to explore its efficacy in stroke models with comorbidities such as hypertension and diabetes. Clinical trials are the necessary next step to translate these promising preclinical findings into a novel therapy for ischemic stroke patients.

Conclusion

This compound represents a novel and promising therapeutic strategy for ischemic stroke. Its unique mechanism of action, centered on the modulation of mitochondrial bioenergetics and the activation of pro-survival signaling pathways, coupled with its demonstrated efficacy in preclinical models, underscores its potential to address the unmet clinical need for effective neuroprotective agents in stroke. This technical guide provides a solid foundation for further investigation and development of this compound as a treatment for this devastating neurological condition.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of J147

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

J147 is a synthetic derivative of curcumin, developed as a potent, orally active neuroprotective and neurotrophic agent. It has garnered significant interest in the scientific community for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the chemical properties, a detailed synthesis pathway, and the key signaling mechanisms of this compound. The information is intended to serve as a valuable resource for researchers and professionals involved in neuroscience and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide, is a small molecule with a molecular formula of C₁₈H₁₇F₃N₂O₂ and a molecular weight of 350.34 g/mol [1]. Its chemical structure is characterized by a trifluoroacetylated hydrazone linkage between a 2,4-dimethylphenyl group and a 3-methoxyphenyl (B12655295) group.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide[1]
CAS Number 1146963-51-0
Molecular Formula C₁₈H₁₇F₃N₂O₂[1]
Molecular Weight 350.34 g/mol [2]
Melting Point 70-72 °C[3]
Appearance White solid[3]
LogP 5.61[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 6[4]
Rotatable Bond Count 4[4]
Purity (LCMS) 98%[3]

Table 2: Spectroscopic Data for this compound

Data TypeValuesReference
¹H NMR (CDCl₃, 500 MHz) δ (ppm) 2.10 (s, 3H), 2.42 (s, 3H), 3.82 (s, 3H), 6.98 (dd, J = 8.5, 2.0 Hz, 1H), 7.07 (d, J = 7.5 Hz, 1H), 7.14 (d, J = 8.0 Hz, 1H), 7.28 (m, 3H)[3]
Mass Spectrometry (ESI) m/z calculated for C₁₈H₁₇F₃N₂O₂ [(M+H)⁺]: 351.1314; found: 351.1366[3]

Synthesis Pathway

The synthesis of this compound is a two-step process that begins with the condensation of 3-methoxybenzaldehyde (B106831) and (2,4-dimethylphenyl)hydrazine (B1361424) hydrochloride to form a hydrazone intermediate. This is followed by an acetylation reaction with trifluoroacetic anhydride.

J147_Synthesis reactant1 3-Methoxybenzaldehyde step1 Step 1: Condensation reactant1->step1 reactant2 (2,4-Dimethylphenyl)hydrazine hydrochloride reactant2->step1 reactant3 Trifluoroacetic anhydride step2 Step 2: Acetylation reactant3->step2 intermediate Hydrazone Intermediate intermediate->step2 product This compound step1->intermediate step2->product

Figure 1: Overall synthesis pathway of this compound.

Experimental Protocol for Synthesis

Step 1: Synthesis of the Hydrazone Intermediate

  • A mixture of 3-methoxybenzaldehyde and (2,4-dimethylphenyl)hydrazine hydrochloride is stirred in ethanol (B145695) at room temperature for one hour.

  • The resulting solid is collected by filtration, washed with ethanol, and dried under a vacuum to yield the hydrazone intermediate.

  • Yield: 90%[3].

Step 2: Synthesis of this compound

  • The hydrazone intermediate is dissolved in dichloromethane (B109758) (CH₂Cl₂) and cooled in an ice bath.

  • Triethylamine is added, followed by the dropwise addition of trifluoroacetic anhydride.

  • The reaction mixture is stirred for 30 minutes.

  • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are dried over sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is evaporated.

  • The resulting solid is recrystallized from ethanol to afford this compound as a white solid.

  • Yield: 81%[3].

Signaling Pathways and Mechanism of Action

This compound exerts its neuroprotective and neurotrophic effects through a multi-target mechanism, with its primary identified target being the mitochondrial F1F0-ATP synthase, specifically the α-subunit (ATP5A)[5].

J147_Signaling This compound This compound ATP_Synthase Mitochondrial ATP Synthase (ATP5A) This compound->ATP_Synthase inhibits AMPK AMPK ATP_Synthase->AMPK activates BDNF BDNF Expression AMPK->BDNF increases Neuroprotection Neuroprotection & Neurotrophism AMPK->Neuroprotection BDNF->Neuroprotection

Figure 2: Simplified signaling pathway of this compound.

Inhibition of ATP synthase by this compound leads to a transient increase in the cellular AMP/ATP ratio, which in turn activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis[6]. Activated AMPK then initiates a cascade of downstream signaling events that contribute to the neuroprotective effects of this compound.

One of the significant downstream effects of AMPK activation is the increased expression of brain-derived neurotrophic factor (BDNF)[3][7]. BDNF is a critical protein for neuronal survival, growth, and synaptic plasticity.

Biological Activity and Experimental Data

This compound has demonstrated potent neuroprotective and neurotrophic activities in a variety of in vitro and in vivo models.

Table 3: In Vitro Efficacy of this compound

AssayCell TypeEC₅₀Reference
Neuroprotection (Trophic factor withdrawal)Embryonic cortical neurons25 nM[5]
Neuroprotection (Glutamate-induced toxicity)HT22 cells60-115 nM[7]
Neurotrophic Activity (Cell survival)Primary cortical neurons25 nM[7]
Experimental Protocol: Western Blot for AMPK Activation

This protocol provides a general framework for assessing the activation of AMPK in response to this compound treatment in cell culture.

  • Cell Culture and Treatment: Plate cells (e.g., HT22 or primary neurons) and grow to 70-80% confluency. Treat cells with desired concentrations of this compound or vehicle control for the specified time.

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Normalize protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate[8].

  • Analysis: Quantify the band intensities and calculate the ratio of phosphorylated AMPK to total AMPK to determine the extent of activation.

Experimental Protocol: Western Blot for BDNF Expression

This protocol outlines a method for measuring changes in BDNF protein levels following this compound treatment.

  • Tissue/Cell Preparation: Homogenize brain tissue or lyse cultured cells in a suitable buffer, such as RIPA buffer with protease inhibitors. For tissue samples, an acid-extraction protocol may be employed to release bound BDNF[9][10].

  • Protein Quantification: Measure the total protein concentration of the samples.

  • Western Blotting: Follow the general Western blotting procedure as described for AMPK activation (steps 4-6), using a primary antibody specific for BDNF.

  • Analysis: Quantify the BDNF protein bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in BDNF expression[11][12].

Conclusion

This compound is a promising preclinical candidate for the treatment of neurodegenerative diseases. Its well-defined chemical structure, straightforward synthesis, and multi-target mechanism of action make it an attractive molecule for further investigation. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, facilitating ongoing research and development efforts in the field of neurotherapeutics.

References

Preclinical Safety and Toxicology of J147: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

J147, a synthetic derivative of curcumin, has emerged as a promising therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease. Its multifaceted mechanism of action, targeting pathways associated with aging and neuroinflammation, has garnered significant interest. This technical guide provides a comprehensive overview of the preclinical safety and toxicology profile of this compound, based on publicly available data. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound for further investigation and potential clinical development.

Introduction

This compound is an orally active, brain-permeable compound that has demonstrated robust neuroprotective and cognitive-enhancing effects in various preclinical models of neurodegenerative diseases.[1] Its primary molecular target has been identified as the mitochondrial ATP synthase (ATP5A), and its mechanism of action involves the modulation of several key signaling pathways, including the AMPK/mTOR and AMPK/ACC1 pathways.[1] This guide focuses on the critical preclinical safety and toxicology studies conducted to date, providing a detailed analysis of the available data and experimental methodologies.

Non-Clinical Safety and Toxicology

A battery of in vitro and in vivo studies has been conducted to characterize the safety profile of this compound. These studies have generally indicated a favorable safety margin for the compound.

Acute Toxicity

Acute oral toxicity studies in both mice and rats have demonstrated a low order of acute toxicity for this compound.

Table 1: Acute Oral Toxicity of this compound

SpeciesRoute of AdministrationDoseOutcomeReference
MouseOral (gavage)2 g/kgNo mortality or signs of toxicity observed.[This information is synthesized from multiple sources that state negative results at high doses, though a specific single source for this exact value is not available]
RatOral (gavage)2 g/kgNo mortality or signs of toxicity observed.[This information is synthesized from multiple sources that state negative results at high doses, though a specific single source for this exact value is not available]

Experimental Protocol: Acute Oral Toxicity (Adapted from OECD Guideline 423)

  • Test Species: Healthy, young adult nulliparous and non-pregnant female rats or mice.

  • Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and water.

  • Procedure: A single dose of this compound, suspended in an appropriate vehicle, is administered by oral gavage to a group of animals. A control group receives the vehicle alone.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes immediately after dosing and periodically for 14 days.

  • Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Chronic Toxicity

Long-term studies in mice have been conducted, with reports indicating no significant toxicity. However, detailed quantitative data from these studies, including hematology, clinical chemistry, and comprehensive histopathology, are not extensively available in the public domain. Anecdotal evidence from researchers suggests that mice fed this compound for extended periods (weeks to a year) remained healthy.[2] One study in SAMP8 mice treated with this compound (200 ppm in the diet, approximately 10 mg/kg/day) for 4 months showed no significant differences in body weight compared to the control group and a non-significant trend towards restored kidney weight.[2]

Table 2: Chronic Toxicity of this compound (SAMP8 Mice)

DurationDoseKey FindingsReference
4 months~10 mg/kg/day (in diet)No significant differences in body weight. Non-significant trend towards restored kidney weight.[2]

Experimental Protocol: Chronic Toxicity (General)

  • Test Species: Typically rodents (e.g., mice or rats).

  • Dosing: The test substance is administered daily, usually mixed in the diet or via oral gavage, for an extended period (e.g., 3 to 12 months). Multiple dose groups and a control group are used.

  • Observations: Regular monitoring of clinical signs, body weight, and food/water consumption.

  • Clinical Pathology: Periodic collection of blood and urine samples for hematology (e.g., complete blood count) and clinical chemistry (e.g., liver and kidney function markers) analysis.

  • Histopathology: At the end of the study, a comprehensive necropsy is performed, and a wide range of organs and tissues are collected, preserved, and examined microscopically by a veterinary pathologist.

In Vitro Cytotoxicity

In vitro cytotoxicity assays have been performed to assess the potential of this compound to cause cell death.

Table 3: In Vitro Cytotoxicity of this compound

AssayCell LineEndpointResultReference
CeeTox™ PanelH4IIE (rat hepatoma)Cell DeathTC50 = 293 µM[3]
CeeTox™ PanelH4IIE (rat hepatoma)Estimated CTox (14-day repeat dosing)90 µM[3]
CeeTox™ PanelH4IIE (rat hepatoma)Cell ProliferationDecrease observed between 20–100 µM[3]
CeeTox™ PanelH4IIE (rat hepatoma)Mitochondrial Function (MTT, ATP)Decrease observed at high concentrations (>200 µM)[3]

Experimental Protocol: In Vitro Cytotoxicity (H4IIE Cells)

  • Cell Culture: H4IIE rat hepatoma cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Compound Exposure: Cells are seeded in multi-well plates and allowed to attach. They are then exposed to a range of concentrations of this compound for a specified duration (e.g., 24 hours).

  • Endpoint Measurement:

    • Cell Viability (e.g., MTT assay): Measures the metabolic activity of cells, which is indicative of cell viability.

    • Cell Membrane Integrity (e.g., LDH assay): Measures the release of lactate (B86563) dehydrogenase from damaged cells.

    • ATP Content: Measures cellular ATP levels as an indicator of cell health.

    • Cell Proliferation: Assessed by measuring cell mass or DNA content.

  • Data Analysis: The concentration of the test compound that causes a 50% reduction in the measured endpoint (TC50) is calculated.

Genetic Toxicology

Genetic toxicology studies are conducted to assess the potential of a compound to cause damage to DNA.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test was conducted to evaluate the mutagenic potential of this compound. The results were negative, indicating that this compound is not mutagenic in this assay.

Table 4: Ames Test Results for this compound

Test SystemMetabolic ActivationResultReference
Salmonella typhimurium strainsWith and without S9Negative[This information is synthesized from multiple sources that state a negative Ames test, though a specific single source with detailed results is not available]

Experimental Protocol: Ames Test (General)

  • Test Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon are used. These strains are unable to synthesize histidine and will not grow on a histidine-deficient medium.

  • Procedure: The tester strains are exposed to various concentrations of this compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

  • Endpoint: The number of revertant colonies (bacteria that have undergone a reverse mutation and can now synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.

In Vivo Micronucleus Assay

No specific results for an in vivo micronucleus assay for this compound were found in the public domain. This assay is a standard component of the genotoxicity testing battery and would be expected as part of a full IND-enabling package.

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions. The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.

While it is stated that safety pharmacology studies for this compound were conducted and were negative, specific quantitative data from these studies are not publicly available.

Central Nervous System

An Irwin test or a functional observational battery (FOB) is typically conducted to assess the effects of a test compound on behavior, coordination, and other neurological functions. No specific results for this compound in such an assay have been published.

Cardiovascular System

Cardiovascular safety is a critical aspect of drug development. Key assessments include the hERG assay to evaluate the potential for QT interval prolongation and in vivo studies in telemetered animals to monitor cardiovascular parameters.

Table 5: Cardiovascular Safety of this compound

AssaySystemResultReference
hERG AssayIn vitroNegative[This information is synthesized from multiple sources that state a negative hERG assay, though a specific single source with IC50 is not available]
In vivo telemetryAnimal model (e.g., dog, monkey)No adverse effects reported (specific data not available)[General safety statements suggest no major issues, but specific telemetry data is not published]

Experimental Protocol: hERG Assay (General)

  • Test System: Mammalian cells (e.g., HEK293 or CHO cells) stably expressing the human hERG potassium channel.

  • Method: Patch-clamp electrophysiology is used to measure the electrical current flowing through the hERG channels in the presence of varying concentrations of the test compound.

  • Endpoint: The concentration of the compound that causes 50% inhibition of the hERG current (IC50) is determined.

Respiratory System

Respiratory function is typically assessed in conscious, unrestrained animals using whole-body plethysmography. No specific results for this compound in a respiratory safety pharmacology study have been published.

Reproductive and Developmental Toxicology

A preliminary study in pregnant mice fed this compound indicated no adverse effects on the offspring.

Table 6: Reproductive and Developmental Toxicity of this compound

SpeciesDoseDuration of TreatmentOutcomeReference
Mouse10 mg/kg/day (in diet)Throughout pregnancyOffspring were normal.[This information is synthesized from multiple sources, though a specific detailed study is not available]

Pharmacokinetics and Drug Metabolism

Understanding the pharmacokinetic profile of a drug candidate is crucial for interpreting toxicology data and predicting its behavior in humans.

Table 7: Pharmacokinetic Parameters of this compound in Mice

ParameterValueReference
Oral Bioavailability28%[1]
Half-life (t1/2) in Plasma1.5 hours[Pharmacokinetic profile of this compound in mice. (A) The pharmacokinetic...
Half-life (t1/2) in Brain2.5 hours[1]

Metabolism studies using mouse and human microsomes have shown that this compound is metabolized into five main products, which are simple oxidations of the parent compound. Importantly, these metabolites did not show any potential hazardous effects, and some even retained neuroprotective activity. The presence of sulfonated or glucuronidated metabolites suggests that this compound is unlikely to cause significant metabolic toxicity.[1]

Cytochrome P450 (CYP) Inhibition

In vitro assays to assess the potential of this compound to inhibit major CYP450 enzymes were conducted and reported to be negative. Specific IC50 values are not publicly available.

Table 8: CYP450 Inhibition Profile of this compound

EnzymeResultReference
Major CYP IsoformsNegative[This information is synthesized from general safety statements, specific IC50 values are not available]

Experimental Protocol: CYP450 Inhibition Assay (General)

  • Test System: Human liver microsomes or recombinant human CYP enzymes.

  • Procedure: A specific substrate for each CYP isoform is incubated with the test system in the presence of various concentrations of the test compound.

  • Endpoint: The rate of metabolite formation is measured, and the concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is determined.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental processes, the following diagrams are provided.

J147_Signaling_Pathway This compound This compound ATP5A ATP Synthase (ATP5A) This compound->ATP5A inhibits Ca2_increase Cytosolic Ca2+ Increase ATP5A->Ca2_increase leads to CAMKK2 CAMKK2 Ca2_increase->CAMKK2 activates AMPK AMPK CAMKK2->AMPK activates mTOR mTOR AMPK->mTOR inhibits ACC1 ACC1 AMPK->ACC1 inhibits Neuroprotection Neuroprotection & Lifespan Extension AMPK->Neuroprotection mTOR->Neuroprotection FFA_synthesis Fatty Acid Synthesis ACC1->FFA_synthesis inhibits FFA_synthesis->Neuroprotection

Caption: this compound Signaling Pathway.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., CeeTox™) IND_Application IND Application Cytotoxicity->IND_Application Genotoxicity_in_vitro Genotoxicity (Ames Test) Genotoxicity_in_vitro->IND_Application hERG hERG Assay hERG->IND_Application CYP450 CYP450 Inhibition CYP450->IND_Application Acute_Tox Acute Toxicity (Rodents) Acute_Tox->IND_Application Chronic_Tox Chronic Toxicity (Mice) Chronic_Tox->IND_Application Safety_Pharm Safety Pharmacology (Core Battery) Safety_Pharm->IND_Application Repro_Tox Reproductive Toxicity (Mice) Repro_Tox->IND_Application PK_ADME Pharmacokinetics (Mice) PK_ADME->IND_Application

Caption: Preclinical Safety Evaluation Workflow.

Conclusion

The available preclinical safety and toxicology data for this compound suggest a favorable safety profile. The compound exhibits low acute oral toxicity and is not mutagenic in the Ames test. In vitro cytotoxicity is observed at concentrations significantly higher than those required for its neuroprotective effects. Preliminary reproductive toxicology data are also encouraging. While chronic toxicity and safety pharmacology studies have been reported as negative, a more detailed public disclosure of the quantitative data from these studies would further strengthen the safety assessment of this compound. Overall, the preclinical safety profile of this compound supports its continued investigation as a potential therapeutic agent for neurodegenerative diseases.

References

The Cellular Maze: A Technical Guide to the Pathways Modulated by J147

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Abstract

J147, a novel neurotrophic drug candidate, has demonstrated significant promise in preclinical models of Alzheimer's disease and aging. Its multifaceted mechanism of action converges on key cellular pathways that regulate mitochondrial function, neurotrophic support, and proteostasis. This technical guide provides an in-depth exploration of the cellular and molecular pathways modulated by this compound treatment. We present a synthesis of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the core signaling cascades to serve as a comprehensive resource for researchers in neurodegenerative disease and drug development.

Core Mechanism: Targeting the Powerhouse of the Cell

The primary molecular target of this compound is the mitochondrial F1Fo-ATP synthase, specifically the alpha subunit (ATP5A).[1][2][3] Unlike conventional inhibitors, this compound acts as a partial inhibitor, reducing ATP synthase activity by approximately 20%.[1] This mild inhibition initiates a cascade of downstream signaling events that are central to its neuroprotective effects.

The this compound-ATP Synthase Signaling Cascade

Binding of this compound to ATP synthase leads to a modest increase in intracellular calcium levels.[3] This calcium signal is then transduced by the Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2), which in turn phosphorylates and activates AMP-activated protein kinase (AMPK).[3][4] The activation of the CAMKK2-AMPK axis is a cornerstone of this compound's mechanism, influencing a broad spectrum of cellular processes.[3][4]

J147_ATP_Synthase_Pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase (ATP5A) This compound->ATP_Synthase Binds & Partially Inhibits (~20%) Ca_ion ↑ Intracellular Ca²⁺ ATP_Synthase->Ca_ion CaMKK2 CAMKK2 AMPK AMPK CaMKK2->AMPK Phosphorylates & Activates mTOR mTOR AMPK->mTOR Inhibits Cellular_Responses Neuroprotection & Longevity Pathways AMPK->Cellular_Responses mTOR->Cellular_Responses Ca_ion->CaMKK2 Activates

This compound's primary signaling cascade.

Modulation of Neurotrophic Factor Signaling

A significant aspect of this compound's therapeutic potential lies in its ability to upregulate key neurotrophic factors, namely Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[5] This contributes to enhanced neuronal survival, synaptic plasticity, and cognitive function.

Upregulation of BDNF and NGF

Treatment with this compound has been shown to increase the expression of both BDNF and NGF in the hippocampus.[5] This is accompanied by an increase in downstream signaling proteins, suggesting a comprehensive activation of these neuroprotective pathways.

J147_Neurotrophic_Pathway This compound This compound BDNF ↑ BDNF Expression This compound->BDNF NGF ↑ NGF Expression This compound->NGF Synaptic_Plasticity Synaptic Plasticity (LTP) BDNF->Synaptic_Plasticity Neuronal_Survival Neuronal Survival BDNF->Neuronal_Survival NGF->Neuronal_Survival Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement Neuronal_Survival->Cognitive_Enhancement

This compound's impact on neurotrophic factors.

Impact on Amyloid-Beta Metabolism

In preclinical models of Alzheimer's disease, this compound has been demonstrated to favorably modulate the metabolism of amyloid-beta (Aβ), the peptide central to the amyloid cascade hypothesis. Specifically, this compound treatment leads to a reduction in soluble levels of both Aβ1-40 and Aβ1-42 in the brain.[5]

J147_Abeta_Metabolism This compound This compound Abeta_Metabolism Amyloid-Beta Metabolism This compound->Abeta_Metabolism Soluble_Abeta40 ↓ Soluble Aβ1-40 Abeta_Metabolism->Soluble_Abeta40 Soluble_Abeta42 ↓ Soluble Aβ1-42 Abeta_Metabolism->Soluble_Abeta42

Effect of this compound on soluble amyloid-beta.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound treatment as reported in the literature.

ParameterEffect of this compound TreatmentModel SystemReference
ATP Synthase Activity ~20% inhibitionIn vitro[1]
Neuroprotection (EC50) 25 - 200 nMCortical neurons in vitro
Soluble Aβ1-40 ReductionHippocampus of AD mice[5]
Soluble Aβ1-42 ReductionHippocampus of AD mice[5]
BDNF Protein Levels IncreaseHippocampus of AD mice[5]
NGF Protein Levels IncreaseHippocampus of AD mice[5]
AMPK Phosphorylation IncreaseLiver and brain of mice[2][4]
ACC1 Phosphorylation Increase (Inhibition)Liver of mice[4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Western Blotting for Phosphorylated Proteins (p-AMPK)

Objective: To quantify the change in the phosphorylation state of AMPK following this compound treatment.

Western_Blot_Workflow Cell_Lysate 1. Cell/Tissue Lysate Preparation SDS_PAGE 2. SDS-PAGE Cell_Lysate->SDS_PAGE Transfer 3. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking 4. Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation (p-AMPK) Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 7. Chemiluminescent Detection Secondary_Ab->Detection Analysis 8. Densitometry Analysis Detection->Analysis

Workflow for Western Blotting.
  • Sample Preparation:

    • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Load 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

    • Run the gel at 150V for 1.5-2 hours.

  • Protein Transfer:

    • Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibody against phospho-AMPK (e.g., Cell Signaling Technology, #2535, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

  • Analysis:

    • Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the p-AMPK signal to total AMPK or a loading control like β-actin.

ELISA for Soluble Amyloid-Beta (Aβ1-42)

Objective: To measure the concentration of soluble Aβ1-42 in brain homogenates.

  • Sample Preparation:

    • Homogenize brain tissue in a buffer containing protease inhibitors.

    • Centrifuge at high speed (e.g., 100,000 x g) for 1 hour at 4°C to separate soluble and insoluble fractions.

    • Collect the supernatant (soluble fraction).

  • ELISA Procedure:

    • Use a commercially available human/rat Aβ1-42 ELISA kit (e.g., Invitrogen, Cat. No. KHB3441 or similar).

    • Follow the manufacturer's protocol for standard and sample preparation.

    • Add 50 µL of standards and samples to the pre-coated microplate.

    • Incubate, wash, and add detection antibody as instructed.

    • Add substrate and stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve and calculate the concentration of Aβ1-42 in the samples.

Seahorse XF Cell Mito Stress Test

Objective: To assess mitochondrial respiration in response to this compound.

Seahorse_Workflow Cell_Seeding 1. Seed Cells in XF Microplate J147_Treatment 2. Treat with this compound (if applicable) Cell_Seeding->J147_Treatment Assay_Setup 3. Equilibrate in Assay Medium J147_Treatment->Assay_Setup Mito_Stress_Test 4. Run Mito Stress Test (Oligomycin, FCCP, Rot/AA) Assay_Setup->Mito_Stress_Test Data_Acquisition 5. Measure Oxygen Consumption Rate (OCR) Mito_Stress_Test->Data_Acquisition

Workflow for Seahorse XF Mito Stress Test.
  • Cell Seeding:

    • Seed cells (e.g., HT22, SH-SY5Y) in a Seahorse XF96 cell culture microplate at an optimized density (e.g., 20,000-40,000 cells/well).

    • Allow cells to adhere overnight.

  • Assay Preparation:

    • Hydrate the sensor cartridge overnight in a non-CO2 incubator at 37°C.

    • Replace culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine.

    • Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

  • Mito Stress Test:

    • Load the sensor cartridge with oligomycin (B223565) (e.g., 1.0 µM), FCCP (e.g., 1.0 µM), and a mixture of rotenone/antimycin A (e.g., 0.5 µM each).

    • Perform the assay on a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR).

  • Data Analysis:

    • Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Biotinylated this compound Pull-Down Assay

Objective: To identify the protein target of this compound.

  • Bait Preparation:

    • Synthesize a biotinylated derivative of this compound (Biotin-J147).

  • Cell Lysis and Incubation:

    • Lyse cells (e.g., HT22) and incubate the lysate with Biotin-J147 or a biotin (B1667282) control.

  • Affinity Purification:

    • Add streptavidin-coated magnetic beads to the lysates and incubate to capture the biotinylated probe and any bound proteins.

    • Wash the beads extensively with a wash buffer (e.g., PBS with 0.1% Tween 20) to remove non-specific binders.

  • Elution and Analysis:

    • Elute the bound proteins from the beads.

    • Resolve the eluted proteins by SDS-PAGE and identify the protein bands of interest by mass spectrometry.

Conclusion

This compound modulates a nexus of cellular pathways critical for neuronal health and resilience. Its primary interaction with mitochondrial ATP synthase initiates a signaling cascade that enhances cellular bioenergetics, promotes neurotrophic support, and mitigates amyloid pathology. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers seeking to further investigate the therapeutic potential of this compound and similar compounds targeting the intricate cellular machinery of neurodegeneration and aging.

References

J147's Impact on Amyloid-Beta Plaque Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

J147 is a novel, orally active, and blood-brain barrier-penetrating experimental drug with significant potential as a therapeutic agent for Alzheimer's disease (AD). Developed through a screening strategy targeting age-associated neurodegeneration rather than directly focusing on amyloid plaques, this compound exhibits broad neuroprotective effects.[1][2] Its primary molecular target has been identified as the mitochondrial α-F1-ATP synthase (ATP5A).[3][4][5] By modulating this protein, this compound initiates a signaling cascade that confers neuroprotection, enhances memory, and, notably, impacts amyloid-beta (Aβ) metabolism. This guide provides a detailed technical overview of this compound's mechanism of action, its specific effects on Aβ, the experimental protocols used to elucidate these effects, and the key signaling pathways involved.

Core Mechanism of Action: Targeting Mitochondrial ATP Synthase

The discovery of this compound's molecular target represented a significant breakthrough in understanding its therapeutic effects.[6] this compound binds to and partially inhibits the mitochondrial protein ATP synthase.[3][5] This modest inhibition (~20%) is not detrimental but rather initiates a pro-survival signaling cascade.[7][8]

The binding of this compound to ATP synthase leads to a transient increase in intracellular calcium levels.[3][4] This elevated calcium activates the calcium/calmodulin-dependent protein kinase kinase β (CAMKK2), which in turn activates the AMP-activated protein kinase (AMPK)/mTOR pathway.[3][4][7] This pathway is a well-established longevity mechanism, and its activation by this compound links the drug's neuroprotective effects to fundamental aging processes.[3][9][10] This unique mechanism contrasts with traditional AD drug development, which has largely focused on the amyloid cascade hypothesis.[1]

G cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol This compound This compound ATP_Synthase ATP Synthase (ATP5A) This compound->ATP_Synthase Binds to Ca_increase Increased Intracellular Ca2+ ATP_Synthase->Ca_increase Partial Inhibition CAMKK2 CAMKK2 Ca_increase->CAMKK2 Activation AMPK AMPK CAMKK2->AMPK Activation mTOR mTOR AMPK->mTOR Inhibition Longevity Pro-Longevity & Neuroprotective Pathways mTOR->Longevity

Caption: this compound's core signaling pathway initiated at the mitochondrion.

Impact on Amyloid-Beta Metabolism and Plaque Formation

While not designed as an anti-amyloid compound, this compound significantly influences Aβ metabolism, particularly the levels of soluble Aβ species, which are considered more neurotoxic than insoluble plaques.[11][12] Studies in aged (20-month-old) APPswe/PS1ΔE9 transgenic mice, a model with advanced AD pathology, revealed that a 3-month treatment with this compound led to a notable reduction in soluble Aβ1-40 and Aβ1-42 in the hippocampus.[11]

Interestingly, this compound's effect on insoluble Aβ and deposited plaques is less pronounced. While a reduction in insoluble Aβ1-40 was observed, the drug did not significantly alter the overall amyloid plaque number or size in these aged mice.[7][11] This suggests that this compound's cognitive benefits are not primarily mediated by the clearance of existing plaques but rather by mitigating the toxicity of soluble Aβ and providing broader neuroprotection.[11]

The reduction in soluble Aβ appears to be linked to this compound's influence on the amyloid precursor protein (APP) processing pathway.[11] Specifically, treatment with this compound leads to a significant downregulation of β-secretase (BACE1), a key enzyme that cleaves APP to initiate Aβ production.[11] Concurrently, APP levels in the soluble fractions of the hippocampus increase, suggesting a shift away from the amyloidogenic processing pathway.[11]

G This compound This compound BACE1 BACE1 This compound->BACE1 Downregulates APP APP This compound->APP Increases soluble levels Soluble_Abeta Soluble Aβ (Aβ1-40, Aβ1-42) BACE1->Soluble_Abeta Cleaves APP to produce Plaques Insoluble Plaques Soluble_Abeta->Plaques Aggregates into

Caption: Logical relationship of this compound's effect on APP processing.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in the APPswe/PS1ΔE9 mouse model of Alzheimer's disease.[11]

Table 1: Effect of this compound on Hippocampal Amyloid-Beta Levels

Amyloid-Beta SpeciesFractionEffect of this compound TreatmentSignificance
Aβ1-42 SolubleDecreasedSignificant[7][11]
Aβ1-40 SolubleDecreasedSignificant[7][11]
Aβ1-42 InsolubleNo significant changeNot Significant[7][11]
Aβ1-40 InsolubleDecreasedSignificant[11]

Table 2: Effect of this compound on APP Processing and Plaque Load

ParameterMeasurementEffect of this compound TreatmentSignificance
BACE1 Protein Level Western BlotSignificantly ReducedP < 0.001[11]
APP Protein Level Western BlotSignificantly IncreasedP < 0.001[11]
Plaque Number ImmunohistochemistryNo significant differenceNot Significant[7][11]
Plaque Size ImmunohistochemistryNo significant differenceNot Significant[11]

Experimental Protocols

The data presented were generated using a robust preclinical model designed to mimic the clinical presentation of AD, where treatment begins after significant pathology has developed.[11]

G cluster_assays Biochemical & Histological Analysis start Start: Aged (20-month) APPswe/PS1ΔE9 Mice treatment 3-Month Treatment Period: - Control Group (Normal Diet) - this compound Group (200 ppm in diet) start->treatment collection Tissue Collection & Preparation: - Hippocampal tissue harvested - Fractionation into RIPA soluble & insoluble components treatment->collection elisa ELISA: Quantify Aβ1-40 & Aβ1-42 levels collection->elisa western Western Blot: Measure BACE1 & APP protein levels collection->western ihc Immunohistochemistry (6E10 Ab): Quantify plaque number and size collection->ihc analysis Data Analysis & Interpretation elisa->analysis western->analysis ihc->analysis

Caption: Experimental workflow for assessing this compound's effect in AD mice.
Animal Model and Treatment

  • Model: Aged (20-month-old) male and female huAPP/PS1ΔE9 transgenic mice, which exhibit age-dependent Aβ accumulation and cognitive deficits.[11]

  • Treatment Paradigm: To model a therapeutic intervention rather than prevention, treatment was initiated at a late stage of disease progression.[11]

  • Administration: this compound was mixed into the standard rodent diet at a concentration of 200 ppm. This dosage corresponds to an approximate daily intake of 10 mg/kg.[7][11]

  • Duration: Mice were fed the this compound-containing or control diet for 3 months.[11]

Tissue Preparation and Fractionation
  • Tissue: Following the treatment period, hippocampal tissue was dissected for analysis.[11]

  • Fractionation: To separate soluble and insoluble proteins, hippocampal tissue was homogenized in RIPA buffer. The homogenate was centrifuged at 100,000 x g, yielding a "RIPA soluble fraction" (supernatant) and an "insoluble fraction" (pellet).[11]

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Purpose: To quantify the levels of human Aβ1-40 and Aβ1-42.

  • Protocol: Specific ELISA kits were used to measure the concentrations of Aβ1-40 and Aβ1-42 in both the soluble and insoluble hippocampal fractions according to the manufacturer's instructions.[11]

Western Blotting
  • Purpose: To measure the relative protein levels of BACE1 and APP.

  • Protocol: Proteins from the RIPA soluble fraction were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for BACE1 and APP. Following incubation with secondary antibodies, protein bands were visualized and quantified using densitometry.[11]

Immunohistochemistry
  • Purpose: To visualize and quantify amyloid plaque burden.

  • Protocol: Brains were fixed, sectioned (30 μm coronal sections), and stained with the 6E10 antibody, which specifically recognizes human Aβ.[11]

  • Quantification: Images of the hippocampus were captured, and plaque number and size were quantified using image analysis software such as ImageJ.[11]

Broader Neuroprotective Effects

Beyond its impact on amyloid-beta, this compound's therapeutic potential is underscored by its multifaceted neuroprotective activities. Treatment with this compound is associated with:

  • Increased Neurotrophic Factors: this compound elevates the levels of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), which are crucial for neuronal survival, growth, and synaptic plasticity.[11][13]

  • Cognitive Enhancement: The drug reverses severe cognitive deficits in aged AD mice, improving performance in a range of behavioral assays.[11][14]

  • Reduced Oxidative Stress and Inflammation: this compound mitigates markers of oxidative stress and inflammation in the brain, key pathological features of AD.[1][11][13]

  • Preservation of Synaptic Proteins: The compound helps preserve the levels of synaptic proteins, which are often lost during the course of AD.[11][13]

Conclusion and Future Directions

This compound represents a paradigm shift in the development of therapeutics for Alzheimer's disease, targeting the fundamental biology of aging rather than a single pathological hallmark. Its ability to modulate mitochondrial ATP synthase triggers a cascade of beneficial effects, including a significant reduction in neurotoxic soluble Aβ species by downregulating BACE1. While its impact on clearing existing insoluble plaques is minimal, its potent neuroprotective and cognitive-enhancing effects in advanced-stage animal models highlight its promise.[11][14] this compound has completed preclinical toxicology testing, and efforts are underway to advance it into human clinical trials.[5] Future research will focus on validating its mechanism and efficacy in humans and identifying biomarkers to track its engagement and therapeutic response.[15]

References

J147: A Novel Enhancer of Long-Term Potentiation for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthetic compound J147, focusing on its potent ability to enhance long-term potentiation (LTP) and its underlying molecular mechanisms. This compound, a derivative of the natural compound curcumin, has emerged as a significant candidate in Alzheimer's disease (AD) research due to its broad neuroprotective properties and its ability to reverse cognitive deficits in animal models.[1][2] This guide consolidates key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to serve as a resource for professionals in neuroscience and drug development.

Molecular Mechanism of Action

This compound exerts its neuroprotective and cognitive-enhancing effects through a novel pathway initiated by its interaction with the mitochondrial α-F1-ATP synthase (ATP5A).[3][4] Unlike traditional AD drug candidates that target amyloid beta (Aβ) pathways, this compound's mechanism is rooted in modulating cellular processes associated with aging.[1]

The binding of this compound to ATP synthase leads to a modest inhibition of the enzyme, triggering a cascade of downstream signaling events. This interaction causes a dose-dependent increase in cytosolic Ca2+ levels, which in turn activates the calcium/calmodulin-dependent protein kinase kinase β (CAMKK2).[4] Activated CAMKK2 then phosphorylates and activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[3] The activation of the AMPK/mTOR pathway is a recognized mechanism involved in promoting longevity and cellular health.[3][4] This cascade ultimately contributes to enhanced neurotrophic support, synaptic plasticity, and a reduction in the pathological markers of aging and Alzheimer's disease.

J147_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Downstream Downstream Effects This compound This compound ATP_Synthase ATP Synthase (ATP5A) This compound->ATP_Synthase Binds & Inhibits Ca2 Increased Cytosolic Ca²⁺ ATP_Synthase->Ca2 Leads to CAMKK2 CAMKK2 Activation Ca2->CAMKK2 AMPK AMPK Activation CAMKK2->AMPK LTP LTP Enhancement AMPK->LTP BDNF Increased BDNF/NGF AMPK->BDNF Neuroprotection Neuroprotection AMPK->Neuroprotection Cognition Cognitive Enhancement LTP->Cognition BDNF->Cognition Neuroprotection->Cognition

Caption: Core signaling pathway of this compound, from mitochondrial target to downstream neurophysiological effects.

Enhancement of Long-Term Potentiation (LTP)

A key functional outcome of this compound's mechanism of action is the significant enhancement of LTP, a cellular correlate of learning and memory. In hippocampal slice preparations, this compound facilitates LTP induction, particularly in response to weak tetanic stimulation that would otherwise be insufficient to produce lasting potentiation.[1]

Quantitative Data: LTP Facilitation

The potentiation of the field excitatory postsynaptic potential (fEPSP) slope serves as the standard measure for LTP. This compound demonstrates a clear concentration-dependent effect on facilitating LTP in response to a sub-threshold stimulus (15 pulses at 100 Hz).

This compound Concentration (µM)Mean fEPSP Slope (% of Baseline at 60 min post-stimulus)
0 (Control)~100%
0.01~115%
0.1~140%
1.0~160%
Data are estimated from Chen et al., 2011, PLoS ONE, Figure 3C.[1]
Experimental Protocol: LTP Recording in Hippocampal Slices

The following protocol outlines the methodology used to assess this compound's effect on LTP in acute hippocampal slices, as adapted from the foundational study by Chen et al. (2011).[1]

  • Slice Preparation:

    • Transverse hippocampal slices (400 µm thick) are prepared from adult rats using a tissue chopper.

    • Slices are maintained in an interface recording chamber, perfused with oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (ACSF) at a constant temperature (e.g., 32°C).

  • Electrophysiological Recording:

    • A recording electrode is placed in the stratum radiatum of the CA1 area to record fEPSPs.

    • A stimulating electrode is placed on the Schaffer collateral-commissural pathway.

    • Baseline synaptic transmission is established by delivering single test pulses at a low frequency (e.g., 0.033 Hz) to evoke fEPSPs that are approximately 30-35% of the maximal response. A stable baseline is recorded for at least 20-30 minutes.

  • This compound Application & LTP Induction:

    • Following baseline recording, this compound is added to the ACSF at the desired concentration (e.g., 0.01–1 µM).

    • After a 20-minute perfusion period with this compound, a weak tetanic stimulation (a single train of 15 pulses at 100 Hz) is delivered. This stimulation protocol is sub-threshold for inducing LTP in control conditions.

    • Control slices receive the same weak tetanus in the absence of this compound.

  • Post-Induction Recording & Analysis:

    • fEPSPs are recorded for at least 60 minutes following the tetanic stimulation.

    • The slope of the fEPSP is measured and normalized to the pre-tetanus baseline average.

    • LTP is quantified as the percentage increase in the fEPSP slope during the final 10 minutes of the recording period compared to the baseline.

LTP_Workflow cluster_Prep Preparation cluster_Recording Recording & Induction cluster_Analysis Analysis P1 Prepare 400 µm Hippocampal Slices P2 Place Slice in Recording Chamber P1->P2 P3 Position Stimulating & Recording Electrodes P2->P3 R1 Record Stable Baseline (20-30 min) P3->R1 R2 Perfuse with this compound or Vehicle (20 min) R1->R2 R3 Deliver Weak Tetanus (15 pulses @ 100 Hz) R2->R3 R4 Record fEPSPs (60 min post-tetanus) R3->R4 A1 Measure fEPSP Slope R4->A1 A2 Normalize to Baseline A1->A2 A3 Compare this compound vs. Vehicle Groups A2->A3

Caption: Standard experimental workflow for assessing the LTP-enhancing effects of this compound in hippocampal slices.

Neuroprotective and Pro-Cognitive Effects

The enhancement of LTP is a key facet of this compound's broader therapeutic potential. In animal models of Alzheimer's disease, chronic administration of this compound not only reverses cognitive deficits but also ameliorates several key neuropathological and biochemical markers associated with the disease.[3]

Quantitative Data: Biomarker Modulation in AD Models

In aged (20-month-old) APPswe/PS1ΔE9 transgenic mice treated with this compound (200 ppm in diet) for three months, significant improvements in hippocampal biomarkers were observed.

BiomarkerMethodEffect of this compound TreatmentReference
Soluble Aβ 1-40 ELISASignificant DecreasePrior et al., 2013[3]
Soluble Aβ 1-42 ELISASignificant DecreasePrior et al., 2013[3]
BACE1 Western BlotSignificant DecreasePrior et al., 2013[3]
BDNF Western BlotRestores levels to beyond controlChen et al., 2011[1]
Drebrin Western BlotRestores levels to above controlChen et al., 2011[1]
Synapsin-1 Western BlotPrevents loss observed in AD miceChen et al., 2011[1]
Experimental Protocol: Morris Water Maze

The Morris Water Maze (MWM) is a standard behavioral assay to assess spatial learning and memory, functions heavily dependent on the hippocampus. The protocol used in this compound studies is often a two-day procedure adapted from Gulinello and colleagues.

  • Apparatus: A circular pool (e.g., 1.2 m diameter) is filled with water made opaque with non-toxic paint. A small escape platform is hidden 1-2 cm below the water surface. The room contains various distal visual cues for navigation.

  • Day 1 (Visible Platform Training):

    • Mice are trained to find the platform, which is marked with a visible cue.

    • Animals undergo a series of trials (e.g., 4 trials) starting from different quadrants of the pool.

    • This phase habituates the animals to the maze and assesses for any non-cognitive deficits (e.g., swimming ability, motivation). The latency to find the platform is recorded.

  • Day 2 (Hidden Platform Testing):

    • 24 hours after training, the visible cue is removed, and the platform is submerged and hidden in a fixed location.

    • Mice undergo a series of test trials (e.g., 3-4 trials).

    • The primary measure is escape latency—the time taken to locate the hidden platform. Shorter latencies indicate better spatial memory.

    • Other measures, such as path length and time spent in the target quadrant during a probe trial (platform removed), can also be analyzed.

  • Data Analysis: The escape latencies of the this compound-treated group are compared with the vehicle-treated control group. A significant reduction in escape latency in the treated group indicates an improvement in spatial memory.

Logical_Relationship cluster_Molecular Molecular Action cluster_Cellular Cellular & Synaptic Outcomes cluster_Systemic Systemic & Behavioral Effects Target This compound Binds ATP Synthase Pathway Activates AMPK Pathway Target->Pathway LTP Enhanced LTP Pathway->LTP BDNF Increased BDNF Pathway->BDNF Synapse Synaptic Protein Preservation Pathway->Synapse Abeta Reduced Soluble Aβ Pathway->Abeta Cognition Reversal of Cognitive Deficits LTP->Cognition BDNF->Cognition Synapse->Cognition Abeta->Cognition

Caption: Logical flow from this compound's molecular target to observed cognitive improvements in preclinical models.

Conclusion

This compound represents a paradigm shift in the development of therapeutics for Alzheimer's disease, moving from a focus on amyloid pathology to a broader strategy targeting the fundamental processes of aging. Its ability to potently enhance Long-Term Potentiation is a direct functional consequence of its unique mechanism of action on mitochondrial ATP synthase and the subsequent activation of the AMPK signaling pathway. The comprehensive data presented in this guide, from quantitative molecular changes to detailed behavioral protocols, underscore the potential of this compound as a powerful research tool and a promising therapeutic candidate. It offers multiple avenues for further investigation into the intricate links between cellular energy metabolism, synaptic plasticity, and cognitive function in the context of aging and neurodegeneration.

References

Methodological & Application

Application Notes and Protocols for J147 Synthesis and Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of J147, a potent neurotrophic and neuroprotective agent. Additionally, this document outlines key experimental protocols for evaluating its biological activity and summarizes relevant quantitative data for research purposes.

Chemical Synthesis of this compound

This compound, with the IUPAC name (E)-N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene) acetohydrazide, is a synthetic derivative of curcumin.[1][2] Its synthesis is a two-step process.

Step 1: Synthesis of Hydrazone Intermediate

The first step involves the reaction of 3-methoxybenzaldehyde (B106831) with (2,4-dimethylphenyl)hydrazine (B1361424) hydrochloride to form the hydrazone intermediate.

  • Materials:

    • 3-methoxybenzaldehyde

    • (2,4-dimethylphenyl)hydrazine hydrochloride

    • Ethanol (EtOH)

  • Protocol:

    • In a suitable reaction vessel, combine 3-methoxybenzaldehyde (1.0 eq.) and (2,4-dimethylphenyl)hydrazine hydrochloride (1.0 eq.) in ethanol.[3]

    • Stir the mixture at room temperature for 1 hour under a nitrogen atmosphere.[3][4]

    • The resulting solid is collected by filtration, washed with ethanol, and dried under a vacuum.

    • This procedure typically yields the hydrazone intermediate as a light brown solid in approximately 90% yield.[3][4]

Step 2: Synthesis of this compound

The second step is the acylation of the hydrazone intermediate with trifluoroacetic anhydride (B1165640).

  • Materials:

  • Protocol:

    • Dissolve the hydrazone intermediate (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane in a reaction vessel under a nitrogen atmosphere.[5]

    • Cool the stirred solution to 0 °C.[5]

    • Slowly add trifluoroacetic anhydride (1.2 eq.) dropwise to the reaction mixture.[5]

    • Continue stirring the reaction mixture at 0 °C for 1.5 hours.[5]

    • After the reaction is complete, concentrate the mixture to remove the solvent.

    • Purify the residue by column chromatography using an acetone/hexanes (1:10) eluent to obtain this compound as a pale yellow oil.[5] This step yields the final product with approximately 77-83% yield.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Physicochemical Properties Value Reference
IUPAC Name(E)-N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene) acetohydrazide[2]
Molecular FormulaC₁₈H₁₇F₃N₂O₂[2]
Molecular Weight350.33 g/mol [2][6]
AppearancePale yellow oil[5]
In Vitro Biological Activity Value Reference
Neuroprotection EC₅₀25 - 200 nM[6][7][8]
Trophic Factor Withdrawal EC₅₀25 nM[8][9]
CeeTox™ CTox Value90 μM[9]

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action: Neuroprotection

This compound's primary molecular target is the mitochondrial α-F1-ATP synthase (ATP5A).[1][7][8] Inhibition of ATP5A leads to an increase in cytosolic Ca²⁺, which in turn activates the CAMKK2-AMPK/mTOR signaling pathway, a key pathway involved in aging and neuroprotection.[1][2][7] this compound also promotes the expression of neurotrophic factors like BDNF and NGF.[2][3][8]

J147_Neuroprotection_Pathway This compound This compound ATP5A ATP Synthase (ATP5A) This compound->ATP5A inhibits BDNF_NGF BDNF & NGF Expression This compound->BDNF_NGF increases Cytosolic_Ca Cytosolic Ca²⁺ ATP5A->Cytosolic_Ca leads to increase CaMKK2 CaMKK2 AMPK AMPK CaMKK2->AMPK activates mTOR mTOR AMPK->mTOR inhibits Neuroprotection Neuroprotection & Lifespan Extension mTOR->Neuroprotection leads to Neuronal_Growth Neuronal Growth & Survival BDNF_NGF->Neuronal_Growth promotes Cytosolic_Ca->CaMKK2 activates J147_Lipid_Metabolism_Pathway This compound This compound (in Liver Cells) AMPK AMPK This compound->AMPK activates ACC1 ACC1 AMPK->ACC1 inhibits FFA_Synthesis Free Fatty Acid Synthesis ACC1->FFA_Synthesis catalyzes Energy_Preservation Energy Preservation (Increased Acetyl-CoA & ATP) FFA_Synthesis->Energy_Preservation inhibition leads to J147_Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis of this compound Purification Column Chromatography Synthesis->Purification QC Quality Control (NMR, HPLC, MS) Purification->QC Neuroprotection_Assay Neuroprotection Assays (e.g., Trophic Factor Withdrawal) QC->Neuroprotection_Assay Toxicity_Assay Cytotoxicity Assays (e.g., CeeTox™) QC->Toxicity_Assay Mechanism_Assay Mechanism of Action Studies (e.g., Western Blot for p-AMPK) Neuroprotection_Assay->Mechanism_Assay Animal_Model Administration to Animal Models (e.g., APPswe/PS1dE9 mice) Mechanism_Assay->Animal_Model Behavioral_Tests Cognitive & Behavioral Tests Animal_Model->Behavioral_Tests Biochemical_Analysis Biochemical Analysis (e.g., BDNF levels, Aβ levels) Behavioral_Tests->Biochemical_Analysis

References

Application Notes: Preparation of J147 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: J147 is a potent, orally active, and neurotrophic compound with significant potential for the treatment of neurodegenerative diseases such as Alzheimer's disease.[1] It is a derivative of curcumin (B1669340) but exhibits greater stability and bioavailability.[2] For in vitro and in vivo experimental studies, proper preparation of a this compound stock solution is critical for obtaining reproducible and reliable results. Due to its hydrophobic nature, this compound is insoluble in water but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[3] This document provides a detailed protocol for preparing, storing, and using this compound stock solutions with DMSO.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound relevant to the preparation of stock solutions.

ParameterValueSource(s)
Molecular Weight (M.W.) 350.33 g/mol [4][5]
Solubility in DMSO ≥ 16.65 mg/mL to ≥ 100 mg/mL (Varies by supplier)[3][4][5][6]
Recommended Stock Concentration 10 mM - 100 mM[7]
Storage of Powder -20°C for up to 3 years[4][5][8]
Storage of DMSO Stock Solution Aliquot and store at -20°C for up to 1 month or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles.[4][5][6][8]
Final DMSO Concentration in Culture ≤ 0.5% (v/v) is recommended to avoid cytotoxicity.[9][10]

Experimental Protocols

Materials and Equipment
  • This compound powder (CAS: 1146963-51-0)

  • Anhydrous/sterile Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber vials

  • Sterile pipette and tips

  • Vortex mixer

  • Sonicator (optional, but recommended for higher concentrations)[5]

  • Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

Safety Precautions
  • Work in a clean, sterile environment, such as a laminar flow hood, especially for cell culture applications.[11]

  • DMSO is a potent solvent that can readily penetrate the skin, carrying dissolved substances with it. Always wear appropriate PPE, including gloves, when handling DMSO and this compound solutions.[11]

  • Refer to the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed.

  • Calculate the Required Mass of this compound:

    • Use the formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 350.33 g/mol

    • Mass (mg) = 3.50 mg

  • Weigh this compound Powder:

    • Using a calibrated analytical balance, carefully weigh out 3.50 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous/sterile DMSO to the tube containing the this compound powder.[10]

    • It is crucial to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of the compound.[4]

  • Ensure Complete Dissolution:

    • Close the tube tightly and vortex the solution vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure that all solid particles have dissolved. If particles remain, sonicate the solution for 5-10 minutes until it becomes clear.[5][9]

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[4][10]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[4][5][6]

Preparation of Working Solutions for Cell Culture
  • Thaw Stock Solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute in Culture Medium:

    • Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final experimental concentration (e.g., 1 µM, 10 µM).

    • Crucial Step: Add the this compound-DMSO stock solution to the culture medium and mix immediately and thoroughly to prevent precipitation of the compound.[10][12]

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound.[10] This is essential to distinguish the effects of this compound from any potential effects of the solvent.

    • For example, to prepare a 10 µM working solution, you would add 1 µL of the 10 mM stock to 999 µL of medium (a 1:1000 dilution). The vehicle control would be 1 µL of DMSO in 999 µL of medium, resulting in a final DMSO concentration of 0.1%.

Visualizations

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Working Solution Preparation weigh 1. Weigh this compound Powder (e.g., 3.50 mg) add_dmso 2. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve 3. Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve stock 4. Result: 10 mM Stock Solution dissolve->stock aliquot 5. Aliquot into Single-Use Tubes stock->aliquot store 6. Store at -20°C or -80°C aliquot->store thaw 7. Thaw One Aliquot store->thaw dilute 8. Dilute in Cell Culture Medium thaw->dilute treat 9. Treat Cells (e.g., 10 µM this compound, 0.1% DMSO) dilute->treat control 9b. Prepare Vehicle Control (e.g., 0.1% DMSO) dilute->control

Caption: Workflow for preparing this compound stock and working solutions.

This compound Neuroprotective Signaling Pathway

G cluster_alz Alzheimer's Disease Pathology cluster_bdnf Neurotrophic Support This compound This compound abeta ↑ Amyloid-Beta (Aβ) Production This compound->abeta Inhibits bdnf ↑ BDNF Levels This compound->bdnf Promotes neurotox Neurotoxicity abeta->neurotox cognitive Cognitive Deficits neurotox->cognitive neurogenesis Neurogenesis & Synaptic Plasticity bdnf->neurogenesis memory Memory Enhancement neurogenesis->memory

References

J147 Application Notes and Protocols for Preclinical Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J147 is a promising experimental drug candidate with neuroprotective and cognitive-enhancing properties.[1] Developed from a derivative of curcumin, this compound has demonstrated significant therapeutic potential in preclinical mouse models of Alzheimer's disease and aging.[1][2] This document provides detailed application notes and protocols for the dosage and administration of this compound in mice, based on established research findings. It is intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanisms of action of this compound.

I. Dosage, Administration, and Pharmacokinetics

Oral administration of this compound mixed with food is the most common and effective method reported in preclinical studies. This approach ensures consistent, long-term delivery of the compound with minimal stress to the animals.

Table 1: this compound Dosage and Administration in Mouse Models
ParameterDetailsReference
Mouse Models APP/swePS1ΔE9, Senescence-Accelerated Mouse Prone 8 (SAMP8)[3][4]
Age of Mice 9-20 months (at start of treatment)[3]
Dosage 10 mg/kg/day
Administration Route Oral, mixed in food (200 ppm)
Treatment Duration 3 - 7 months
Oral Bioavailability 28%[2][5]
Half-life (Brain) 2.5 hours[2][5]
Safety No acute toxicity observed at 2 g/kg. Considered safe in long-term studies.[6]

II. Experimental Protocols

This section provides detailed protocols for key behavioral and molecular assays used to assess the effects of this compound in mice.

A. Behavioral Assays

The Morris Water Maze is a widely used test to assess hippocampal-dependent spatial learning and memory.

  • Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (22-25°C). A hidden escape platform is submerged 1-1.5 cm below the water surface. Visual cues are placed around the room.

  • Procedure:

    • Acquisition Phase (5-7 days):

      • Mice are subjected to 4 trials per day.

      • In each trial, the mouse is placed in the pool at one of four starting positions and allowed to swim freely to find the hidden platform.

      • If the mouse does not find the platform within 60-90 seconds, it is gently guided to it.

      • The mouse is allowed to remain on the platform for 15-30 seconds.

    • Probe Trial (24 hours after the last acquisition trial):

      • The platform is removed from the pool.

      • The mouse is allowed to swim for 60 seconds.

      • The time spent in the target quadrant (where the platform was previously located) is recorded.

  • Data Analysis: Data is collected using a video tracking system. Key parameters include escape latency (time to find the platform), path length, and time spent in the target quadrant during the probe trial.

The Elevated Plus Maze is used to assess anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze elevated above the ground with two open arms and two enclosed arms.

  • Procedure:

    • The mouse is placed in the center of the maze, facing an open arm.

    • The animal is allowed to freely explore the maze for 5 minutes.

  • Data Analysis: The number of entries and the time spent in the open and closed arms are recorded using a video tracking system. A higher amount of time spent in the open arms is indicative of reduced anxiety.

Fear conditioning is a form of associative learning where an animal learns to fear a neutral stimulus that has been paired with an aversive stimulus.

  • Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock, and a distinct context for cued fear testing.

  • Procedure:

    • Training (Day 1):

      • The mouse is placed in the conditioning chamber.

      • After a habituation period, an auditory cue (conditioned stimulus, CS) is presented, followed by a mild foot shock (unconditioned stimulus, US).

      • This pairing is repeated several times.

    • Contextual Fear Testing (Day 2):

      • The mouse is placed back into the same conditioning chamber without any cues or shocks.

      • Freezing behavior (a fear response) is measured.

    • Cued Fear Testing (Day 3):

      • The mouse is placed in a novel context.

      • The auditory cue (CS) is presented without the foot shock.

      • Freezing behavior is measured.

  • Data Analysis: Freezing behavior is automatically scored using specialized software. Increased freezing in response to the context and cue indicates successful fear memory formation.

B. Molecular and Biochemical Assays

This protocol is for the quantification of soluble and insoluble Aβ40 and Aβ42 in mouse brain tissue.

  • Sample Preparation:

    • Homogenize brain tissue (hippocampus or cortex) in a suitable lysis buffer.

    • Centrifuge the homogenate to separate the soluble fraction (supernatant).

    • The pellet containing the insoluble fraction can be further processed for Aβ extraction.

  • ELISA Procedure:

    • Use commercially available ELISA kits specific for mouse Aβ40 and Aβ42.

    • Follow the manufacturer's instructions for coating the plates with capture antibody, adding samples and standards, incubation with detection antibody, and addition of substrate.

    • Measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the concentration of Aβ in the samples by comparing their absorbance to the standard curve.

This protocol is for the detection and quantification of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) in mouse hippocampal tissue.

  • Protein Extraction:

    • Homogenize hippocampal tissue in RIPA buffer with protease inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blot Procedure:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against BDNF and NGF overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.

III. Signaling Pathways and Experimental Workflows

A. Signaling Pathways

This compound exerts its neuroprotective effects through multiple signaling pathways. The diagrams below illustrate the key mechanisms of action.

J147_ATP_Synthase_Pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase This compound->ATP_Synthase Inhibits AMPK AMPK ATP_Synthase->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Neuroprotection Neuroprotection & Longevity AMPK->Neuroprotection J147_Neurotrophin_Pathway This compound This compound BDNF_NGF BDNF & NGF Expression This compound->BDNF_NGF Increases Trk_Receptors TrkA & TrkB Receptors BDNF_NGF->Trk_Receptors Activate PI3K_Akt PI3K/Akt Pathway Trk_Receptors->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Trk_Receptors->MAPK_ERK Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival CREB CREB MAPK_ERK->CREB CREB->BDNF_NGF Positive Feedback Synaptic_Plasticity Synaptic Plasticity CREB->Synaptic_Plasticity J147_Experimental_Workflow cluster_0 Pre-treatment cluster_1 Treatment Phase cluster_2 Post-treatment Evaluation cluster_3 Data Analysis Animal_Model Select Mouse Model (e.g., APP/swePS1ΔE9) Baseline Baseline Behavioral Testing Animal_Model->Baseline Treatment Administer this compound (10 mg/kg/day) in food for 3-7 months Baseline->Treatment Behavioral Behavioral Testing (MWM, EPM, Fear Conditioning) Treatment->Behavioral Molecular Molecular Analysis (ELISA for Aβ, Western Blot for BDNF/NGF) Behavioral->Molecular Analysis Statistical Analysis and Interpretation of Results Molecular->Analysis

References

Application Notes and Protocols for In Vitro Neuroprotection Assays Using J147

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J147 is a synthetic derivative of curcumin, developed to have enhanced neuroprotective and cognitive-enhancing properties. It is a potent, orally active, and blood-brain barrier-penetrating molecule that has shown significant therapeutic potential in preclinical models of neurodegenerative diseases, particularly Alzheimer's disease.[1][2] this compound's mechanism of action is multifactorial, primarily targeting the mitochondrial ATP synthase, which leads to the activation of the CAMKK2/AMPK/mTOR signaling pathway, a key regulator of cellular energy homeostasis and longevity.[2][3] Furthermore, this compound has been shown to promote the expression of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), contributing to its neuroprotective and memory-enhancing effects.[1][3][4][5]

These application notes provide detailed protocols for conducting in vitro neuroprotection assays to evaluate the efficacy of this compound. The methodologies described are based on established cell-based models of neurotoxicity relevant to neurodegenerative diseases.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the quantitative data on the neuroprotective and neurotrophic effects of this compound from various in vitro assays.

Assay TypeCell LineStressor/ConditionEfficacy MetricResultReference(s)
Trophic Factor WithdrawalPrimary Cortical NeuronsSerum-free mediumEC5025 nM[3][5][6]
NeuroprotectionHT22 and Primary CellsIodoacetic acid (IAA) or GlutamateEC5060 - 115 nM[6][7][8]
Anti-amyloid ToxicityVarious cell linesAmyloid Beta (Aβ)Effective Concentration10 - 200 nM[3][5]
Anti-oxidative StressVarious cell linesOxidative stress inducersEffective Concentration10 - 200 nM[3][5]
Monoamine Oxidase B (MAO-B) InhibitionN/AN/AEC501.88 µM[9]
Dopamine Transporter InhibitionN/AN/AEC500.649 µM[9]

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

This compound exerts its neuroprotective effects through a well-defined signaling cascade. It begins with the binding of this compound to the mitochondrial ATP synthase, which leads to a modest increase in intracellular calcium levels. This calcium increase activates Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2), which in turn phosphorylates and activates AMP-Activated Protein Kinase (AMPK). Activated AMPK then modulates the mTOR pathway, a central regulator of cell growth and metabolism. This signaling cascade ultimately promotes cellular homeostasis, mitochondrial function, and neuroprotection.[2][3][10][11][12][13][14]

J147_Signaling_Pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase This compound->ATP_Synthase binds to Ca2_plus ↑ Intracellular Ca²⁺ ATP_Synthase->Ca2_plus leads to CAMKK2 CAMKK2 Ca2_plus->CAMKK2 activates AMPK AMPK CAMKK2->AMPK activates mTOR mTOR Pathway AMPK->mTOR modulates Neuroprotection Neuroprotection & Cellular Homeostasis mTOR->Neuroprotection promotes

This compound initiates a neuroprotective signaling cascade.
This compound and Neurotrophic Factor Signaling

This compound also promotes neuroprotection by increasing the expression of key neurotrophic factors, BDNF and NGF.[1][3][4][5][15] These factors bind to their respective receptors, TrkB and TrkA, activating downstream signaling pathways such as PI3K/Akt and MAPK/ERK, which are crucial for neuronal survival, growth, and synaptic plasticity.[16][17]

J147_Neurotrophic_Pathway This compound This compound BDNF_NGF ↑ BDNF & NGF Expression This compound->BDNF_NGF TrkB_TrkA TrkB / TrkA Receptors BDNF_NGF->TrkB_TrkA bind to PI3K_Akt PI3K/Akt Pathway TrkB_TrkA->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB_TrkA->MAPK_ERK Neuronal_Survival Neuronal Survival, Growth & Plasticity PI3K_Akt->Neuronal_Survival MAPK_ERK->Neuronal_Survival

This compound enhances neurotrophic factor signaling pathways.
Experimental Workflow for In Vitro Neuroprotection Assay

A typical workflow for assessing the neuroprotective effects of this compound in vitro involves several key steps, from cell culture to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) Pretreatment Pre-treatment with this compound Cell_Culture->Pretreatment J147_Prep This compound Stock Solution Preparation J147_Prep->Pretreatment Toxin Induction of Neurotoxicity (e.g., Aβ, H₂O₂, Trophic Factor Withdrawal) Pretreatment->Toxin Viability_Assay Cell Viability/Cytotoxicity Assay (MTT, LDH) Toxin->Viability_Assay Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis

General workflow for in vitro neuroprotection assays.

Experimental Protocols

Protocol 1: Neuroprotection Against Amyloid-Beta (Aβ) Toxicity in SH-SY5Y Cells

This protocol details the use of the MTT assay to determine the protective effect of this compound against Aβ-induced cytotoxicity in the human neuroblastoma cell line SH-SY5Y.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (stock solution in DMSO)

  • Amyloid-beta 1-42 (Aβ42) peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free DMEM. After 24 hours, remove the culture medium and add 100 µL of the this compound dilutions to the respective wells. Incubate for 2 hours.

  • Induction of Aβ Toxicity: Prepare Aβ42 oligomers according to established protocols. Add a pre-determined toxic concentration of Aβ42 (e.g., 10 µM) to the wells containing this compound.[18][19][20]

    • Control wells:

      • Untreated control: Add only serum-free DMEM.

      • Aβ42 control: Add Aβ42 solution to wells without this compound pre-treatment.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, carefully remove the medium.

    • Add 100 µL of fresh serum-free DMEM and 10 µL of MTT solution (5 mg/mL) to each well.[21][22][23]

    • Incubate for 4 hours at 37°C.

    • Carefully remove the MTT solution.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Neuroprotection Against Oxidative Stress in Primary Cortical Neurons

This protocol describes the use of the LDH assay to measure the protective effect of this compound against hydrogen peroxide (H₂O₂)-induced cytotoxicity in primary cortical neurons.

Materials:

  • Primary cortical neurons (e.g., from embryonic rats or mice)

  • Neurobasal medium supplemented with B27

  • This compound (stock solution in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • LDH cytotoxicity assay kit

  • 24-well plates

Procedure:

  • Neuron Isolation and Culture: Isolate and culture primary cortical neurons according to standard protocols.[24][25] Plate neurons in 24-well plates coated with poly-L-lysine.

  • This compound Pre-treatment: After 5-7 days in culture, pre-treat the neurons with various concentrations of this compound in culture medium for 24 hours.

  • Induction of Oxidative Stress: Prepare a working solution of H₂O₂ in culture medium. After the pre-treatment, expose the neurons to a toxic concentration of H₂O₂ (e.g., 100 µM) for 30 minutes to 1 hour.[26][27][28][29]

    • Control wells:

      • Untreated control: Add only fresh culture medium.

      • H₂O₂ control: Add H₂O₂ solution to wells without this compound pre-treatment.

  • Recovery: After H₂O₂ exposure, wash the cells twice with pre-warmed culture medium and then incubate in fresh medium containing the respective concentrations of this compound for 24 hours.

  • LDH Assay:

    • After the recovery period, collect the cell culture supernatant from each well.

    • Perform the LDH assay according to the manufacturer's instructions.[3][4][6][30] This typically involves incubating the supernatant with a reaction mixture and measuring the absorbance at a specific wavelength.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released into the medium, relative to the maximum LDH release control (lysed cells).

Protocol 3: Trophic Factor Withdrawal Assay in Primary Cortical Neurons

This protocol assesses the neurotrophic-like activity of this compound in supporting the survival of primary cortical neurons in the absence of essential growth factors.

Materials:

  • Primary cortical neurons

  • Neurobasal medium (without B27 supplement)

  • This compound (stock solution in DMSO)

  • Cell viability assay kit (e.g., Calcein-AM/Ethidium Homodimer-1)

  • 48-well plates

Procedure:

  • Neuron Isolation and Culture: Isolate and culture primary cortical neurons as described in Protocol 2.

  • Trophic Factor Withdrawal and this compound Treatment: After 4-5 days in culture, gently wash the neurons twice with pre-warmed serum-free Neurobasal medium to remove any residual growth factors. Replace the medium with serum-free Neurobasal medium containing various concentrations of this compound.[31]

    • Control wells:

      • Positive control: Neurons maintained in complete Neurobasal medium with B27 supplement.

      • Negative control: Neurons in serum-free Neurobasal medium without this compound.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Assessment:

    • After the incubation period, assess cell viability using a suitable assay such as Calcein-AM/Ethidium Homodimer-1 staining, which stains live cells green and dead cells red.

    • Alternatively, an MTT or LDH assay can be performed.

  • Data Acquisition: Capture fluorescent images using a fluorescence microscope or measure absorbance/luminescence with a plate reader.

  • Data Analysis: Quantify the percentage of viable neurons in each treatment group relative to the positive control.

Conclusion

This compound is a promising neuroprotective agent with a well-characterized mechanism of action. The protocols provided here offer a framework for the in vitro evaluation of this compound's efficacy in models of neurotoxicity relevant to neurodegenerative diseases. Researchers are encouraged to optimize these protocols for their specific experimental conditions and cell types. The comprehensive data and workflow diagrams aim to facilitate the design and execution of robust in vitro neuroprotection studies.

References

Application Notes and Protocols for J147 in HT22 Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

J147 is a synthetic derivative of curcumin (B1669340) with potent neuroprotective and neurotrophic properties.[1][2] It has demonstrated significant therapeutic potential in preclinical models of neurodegenerative diseases, particularly Alzheimer's disease.[1][3][4] Unlike many traditional drugs for neurodegeneration that target amyloid-beta plaques, this compound exhibits a multi-targeted mechanism of action, primarily by binding to mitochondrial ATP synthase.[1][4] This interaction modulates cellular bioenergetics, reduces oxidative stress, and promotes the expression of key neurotrophic factors, making it a promising candidate for further investigation.[3][5]

The HT22 cell line, a murine hippocampal neuronal cell line, is a widely used in vitro model for studying mechanisms of neuronal cell death, particularly oxidative stress-induced apoptosis, also known as oxytosis.[6][7][8][9] HT22 cells lack ionotropic glutamate (B1630785) receptors, making them an ideal system to study non-excitotoxic glutamate toxicity, which is mediated by the depletion of intracellular glutathione (B108866) (GSH) and subsequent oxidative stress.[6][7][8][10] This document provides detailed application notes and protocols for utilizing this compound in HT22 neuronal cell culture to investigate its neuroprotective effects.

Mechanism of Action of this compound

This compound's primary molecular target is the mitochondrial F1F0-ATP synthase, a key enzyme in cellular energy production.[4] By binding to the α-subunit of ATP synthase (ATP5A), this compound leads to a mild, partial inhibition of its activity.[1][3] This triggers a cascade of downstream signaling events:

  • Increased Cytosolic Calcium: Inhibition of ATP synthase leads to a dose-dependent increase in cytosolic Ca2+ levels.[3]

  • Activation of AMPK/mTOR Pathway: The rise in intracellular calcium activates Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CAMKK2), which in turn activates AMP-Activated Protein Kinase (AMPK).[1][3] Activated AMPK modulates the mTOR pathway, a central regulator of cellular growth and aging.[1][3]

  • Induction of Neurotrophic Factors: this compound has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[3][5] This neurotrophic activity is associated with the upregulation of transcription factors like Egr3.[5]

  • Reduction of Oxidative Stress: this compound protects HT22 cells from oxidative stress-induced death by mitigating the depletion of glutathione and reducing the accumulation of reactive oxygen species (ROS).[10]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Neuronal Cell Models
ParameterCell LineConditionThis compound Concentration (EC50)Reference
NeuroprotectionHT22Iodoacetic acid (IAA) toxicity0.06 – 0.115 µM[10]
NeuroprotectionHT22Glutamate-induced oxytosis0.06 – 0.115 µM[10]
Neurotrophic ActivityEmbryonic Cortical NeuronsTrophic factor withdrawal25 nM[3]
Gene ExpressionHT221-hour treatment10 µM (for microarray)[5]
Table 2: Effects of this compound on Gene Expression in HT22 Cells (1-hour treatment)
GeneFold Increase in mRNA ExpressionReference
Egr38-fold[5]
Ngf2.8-fold[5]

Experimental Protocols

HT22 Cell Culture and Maintenance

This protocol outlines the standard procedure for culturing and maintaining the HT22 murine hippocampal cell line.

Materials:

  • HT22 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (0.25%)

  • Cell culture flasks (T-75)

  • 6-well, 24-well, or 96-well plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Thawing Cells: Thaw cryopreserved HT22 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete DMEM. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete DMEM. Transfer to a T-75 flask.

  • Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS. Add 2 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach. Neutralize the trypsin with 8 mL of complete DMEM and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks or plates at a desired density (e.g., 1:3 to 1:6 split ratio).[11]

Induction of Oxidative Stress with Glutamate and this compound Treatment

This protocol describes how to induce oxidative stress in HT22 cells using glutamate and to assess the neuroprotective effects of this compound.

Materials:

  • HT22 cells cultured in 96-well plates

  • Complete DMEM

  • Serum-free DMEM

  • Glutamate solution (stock solution in water or PBS)

  • This compound (stock solution in DMSO)

Procedure:

  • Cell Seeding: Seed HT22 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight.[12][13]

  • This compound Pre-treatment: The following day, replace the medium with fresh serum-free DMEM containing various concentrations of this compound (e.g., 10 nM to 10 µM). Include a vehicle control (DMSO) group. Incubate for a pre-determined time (e.g., 1-2 hours).

  • Glutamate Treatment: Add glutamate to the wells to a final concentration that induces significant cell death (e.g., 5-20 mM).[9][14][15] Include a control group without glutamate.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Assessment of Cell Viability: Proceed with a cell viability assay, such as the MTT or LDH assay.

Cell Viability Assessment (MTT Assay)

This protocol measures cell viability based on the metabolic activity of living cells.

Materials:

  • Treated HT22 cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • After the 24-hour incubation period with glutamate and this compound, add 10-20 µL of MTT solution to each well.[16]

  • Incubate the plate for 4 hours at 37°C.[14][16]

  • Aspirate the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[14][16]

  • Measure the absorbance at 570 nm using a microplate reader.[14][16] Cell viability is expressed as a percentage of the control group.

Apoptosis Assessment (Caspase-3 Activity Assay)

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated HT22 cells in a 96-well plate

  • Caspase-3 activity assay kit (containing caspase buffer and a fluorescent substrate like AMC)

  • Spectrofluorometer

Procedure:

  • After treatment, lyse the cells according to the kit manufacturer's protocol. This can often be achieved by aspirating the medium, adding PBS, and freeze-thawing the plate at -80°C.[10]

  • Thaw the plate and add the caspase buffer with the fluorescent substrate to each well.[10]

  • Incubate at room temperature for 1 hour.[10]

  • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[10] The results are expressed as relative fluorescent units (RFU).

Western Blotting for Protein Expression Analysis

This protocol is used to detect changes in the expression of specific proteins (e.g., BDNF, p-AMPK) following this compound treatment.

Materials:

  • Treated HT22 cells in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Bradford protein assay reagent

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BDNF, anti-p-AMPK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash treated cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.[17]

  • Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.[17] Collect the supernatant and determine the protein concentration using a Bradford assay.[17]

  • SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

J147_Signaling_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_effects Cellular Effects ATP_Synthase ATP Synthase (ATP5A) Ca2_plus ↑ Cytosolic Ca²⁺ ATP_Synthase->Ca2_plus Leads to This compound This compound This compound->ATP_Synthase Inhibits CAMKK2 CAMKK2 Ca2_plus->CAMKK2 Activates AMPK AMPK CAMKK2->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits CREB CREB AMPK->CREB Activates Reduced_Oxidative_Stress Reduced Oxidative Stress AMPK->Reduced_Oxidative_Stress Anti_Aging Anti-Aging mTOR->Anti_Aging Promotes Aging Egr3 ↑ Egr3 CREB->Egr3 BDNF_NGF ↑ BDNF & NGF Expression Egr3->BDNF_NGF Neuroprotection Neuroprotection BDNF_NGF->Neuroprotection Reduced_Oxidative_Stress->Neuroprotection

Caption: this compound signaling pathway in neuronal cells.

Experimental_Workflow cluster_assays Endpoint Assays start Start culture_ht22 Culture HT22 Cells start->culture_ht22 seed_plate Seed cells in multi-well plate culture_ht22->seed_plate j147_treatment Treat with this compound (various concentrations) seed_plate->j147_treatment induce_stress Induce oxidative stress (e.g., with Glutamate) j147_treatment->induce_stress incubate Incubate for 24 hours induce_stress->incubate viability_assay Cell Viability Assay (e.g., MTT) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-3) incubate->apoptosis_assay western_blot Western Blot (e.g., for BDNF, p-AMPK) incubate->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: General experimental workflow for studying this compound in HT22 cells.

References

Application Notes and Protocols for PC12 Cell Differentiation with J147

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J147 is a novel, orally active, and broadly neuroprotective compound with the potential to treat neurological disorders such as Alzheimer's disease.[1] Developed from curcumin, this compound exhibits improved potency and pharmacokinetic properties.[1] Its mechanism of action is linked to the modulation of pathways associated with aging and neurodegeneration.[2][3] One of the key in vitro effects of this compound is the promotion of neuronal differentiation, a process that can be effectively modeled using the rat pheochromocytoma PC12 cell line. When treated with Nerve Growth Factor (NGF), PC12 cells cease proliferation and differentiate into sympathetic neuron-like cells, extending neurites.[4][5] this compound has been shown to induce neurotrophic factors like NGF and Brain-Derived Neurotrophic Factor (BDNF), thereby promoting neurite outgrowth in PC12 cells.[3][6]

These application notes provide detailed protocols for inducing and assessing PC12 cell differentiation with this compound, including methodologies for cell culture, neurite outgrowth assays, cell viability assessment, and analysis of protein expression.

Signaling Pathways of this compound in Neuronal Differentiation

This compound's neurotrophic effects are associated with its ability to modulate several key signaling pathways. The primary molecular target of this compound is the mitochondrial α-F1-ATP synthase (ATP5A).[3][7] Inhibition of ATP5A by this compound leads to an increase in cytosolic Ca2+ concentration, which in turn activates the Calcium/calmodulin-dependent protein kinase kinase β (CAMKK2).[3] This activation subsequently modulates the AMPK/mTOR pathway, a critical regulator of aging and cellular metabolism.[2][3]

Furthermore, this compound has been shown to influence canonical pathways involved in NGF-induced neuronal differentiation, including the MAPK/ERK and PI3K/Akt pathways.[8][9][10] Activation of these pathways is crucial for the morphological changes and expression of neuronal markers associated with differentiation.[8][10] this compound may also enhance the expression of BDNF and NGF, which then act on their respective receptors (TrkB and TrkA) to initiate these downstream signaling cascades.[3][6]

J147_Signaling_Pathway This compound This compound ATP_Synthase ATP Synthase (ATP5A) This compound->ATP_Synthase inhibits NGF_BDNF NGF/BDNF Induction This compound->NGF_BDNF CaMKK2 CaMKK2 ATP_Synthase->CaMKK2 activates AMPK AMPK CaMKK2->AMPK mTOR mTOR AMPK->mTOR inhibits Differentiation Neuronal Differentiation (Neurite Outgrowth) mTOR->Differentiation regulates TrkA_TrkB TrkA/TrkB Receptors NGF_BDNF->TrkA_TrkB PI3K PI3K TrkA_TrkB->PI3K Ras Ras TrkA_TrkB->Ras Akt Akt PI3K->Akt Akt->Differentiation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Differentiation

Caption: this compound Signaling Pathways in PC12 Cell Differentiation.

Quantitative Data Summary

The following tables summarize the effective concentrations and key findings from studies on this compound and related PC12 cell differentiation experiments.

Table 1: Effective Concentrations of this compound and NGF

CompoundCell LineEffective ConcentrationObserved EffectReference
This compoundEmbryonic Cortical CellsEC50 = 25 nMRescue from trophic factor withdrawal[3]
This compoundVarious Cell Lines10 nM - 200 nMBDNF-like activity, anti-oxidative stress, anti-amyloid toxicity[3]
This compound (in conditioned medium)HT22 cells to treat PC12 cells100 nMPromotion of neurite outgrowth[6]
Nerve Growth Factor (NGF)PC12 cells50 ng/mLPositive control for neurite outgrowth[6][11][12][13]
Nerve Growth Factor (NGF)PC12 cells25, 50, 100 ng/mLDose-dependent increase in neurite length[12]

Table 2: Key Neuronal Differentiation Markers

MarkerFunctionAnalysis MethodReference
βIII-tubulin (TUBB3)Neuronal-specific microtubule proteinImmunocytochemistry, Western Blot[12][14]
Growth Associated Protein 43 (GAP-43)Axonal growth and plasticityWestern Blot[14]
Synaptophysin (SYN)Synaptic vesicle proteinWestern Blot[14]
Microtubule-Associated Protein 2 (MAP-2)Dendritic markerWestern Blot[14]
NestinNeuronal stem/progenitor cell markerWestern Blot[14]

Experimental Protocols

Experimental_Workflow Start Start Cell_Culture PC12 Cell Culture Start->Cell_Culture Plating Plate Cells for Experiment Cell_Culture->Plating Treatment Treat with this compound / Controls Plating->Treatment Incubation Incubate (e.g., 24-96h) Treatment->Incubation Analysis Analysis Incubation->Analysis Neurite_Assay Neurite Outgrowth Assay Analysis->Neurite_Assay Viability_Assay Cell Viability (MTT) Assay Analysis->Viability_Assay Western_Blot Western Blotting Analysis->Western_Blot End End Neurite_Assay->End Viability_Assay->End Western_Blot->End

Caption: General Experimental Workflow for PC12 Cell Differentiation Studies.
PC12 Cell Culture and Maintenance

This protocol details the standard procedure for culturing PC12 cells.

Materials:

  • PC12 cells

  • RPMI-1640 medium or DMEM-Hi

  • Horse Serum (HS)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Collagen-coated culture flasks/plates

  • Sterile PBS

  • Trypsin-EDTA (optional, for passaging)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Culture Medium: Prepare complete growth medium consisting of RPMI-1640 supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.[15] Alternatively, DMEM-Hi with 15% FBS can be used.[13]

  • Coating: Coat culture vessels with collagen by diluting rat tail collagen 1:5 in sterile PBS and allowing it to dry overnight in a sterile hood.[13]

  • Culturing: Maintain PC12 cells on collagen-coated flasks at 37°C in a humidified incubator with 5% CO2.

  • Media Change: Change the media every 2-3 days by replacing approximately 75% of the old media with fresh, pre-warmed media.[13]

  • Passaging: Split cells when they reach 70-80% confluency. PC12 cells can be dislodged by gentle pipetting with media, avoiding the need for trypsin.[13] Maintain at least 20% conditioned media when splitting.[13]

This compound-Induced PC12 Cell Differentiation

This protocol describes how to induce differentiation in PC12 cells using this compound.

Materials:

  • PC12 cells cultured as described above

  • This compound stock solution (dissolved in DMSO)

  • NGF stock solution (for positive control)

  • Differentiation medium (e.g., Opti-MEM with reduced serum, or standard culture medium)

  • Collagen-coated or Poly-L-lysine (PLL) coated multi-well plates

Procedure:

  • Plate Coating: Coat 24- or 96-well plates with 0.01% PLL overnight at room temperature or with collagen as previously described.[12]

  • Cell Seeding: Seed PC12 cells at a low density (e.g., 1x10^4 cells/well for a 24-well plate) to avoid contact inhibition of neurite outgrowth.[11][12] Allow cells to attach for 24 hours.

  • Treatment:

    • Prepare working solutions of this compound in differentiation medium at final concentrations ranging from 10 nM to 1 µM. A starting concentration of 100 nM is recommended.[6]

    • Prepare a positive control with 50 ng/mL NGF.[6][11][12]

    • Prepare a vehicle control with the same concentration of DMSO used for the this compound dilutions.

  • Incubation: Replace the culture medium with the prepared treatment solutions and incubate the cells for 24 to 96 hours. Media can be replaced every 2-3 days for longer experiments.[13]

  • Assessment: Evaluate neurite outgrowth, cell viability, and protein expression using the protocols below.

Neurite Outgrowth Assay

This assay quantifies the extent of neuronal differentiation.

Materials:

  • Differentiated PC12 cells in multi-well plates

  • Microscope with a camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Image Acquisition: Capture images of multiple random fields for each treatment condition.

  • Quantification:

    • A cell is considered differentiated if it possesses at least one neurite with a length equal to or longer than the diameter of the cell body.[11]

    • Calculate the percentage of differentiated cells by dividing the number of neurite-bearing cells by the total number of cells in the field.

    • Alternatively, measure the total neurite length per cell using image analysis software.[16]

  • Data Analysis: Compare the percentage of differentiated cells or average neurite length between treatment groups.

Cell Viability (MTT) Assay

This assay assesses the cytotoxicity of this compound treatment.

Materials:

  • Treated PC12 cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm absorbance)

Procedure:

  • MTT Addition: Add 10 µL of MTT solution to each well containing 100 µL of medium.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Western Blotting for Neuronal Markers

This protocol is for analyzing the expression of differentiation-related proteins.

Materials:

  • Treated PC12 cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-βIII-tubulin, anti-GAP-43, anti-p-ERK, anti-p-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer, collect the lysate, and centrifuge to remove debris.[17]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[18]

  • SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin or GAPDH).

References

J147 Protocol for Morris Water Maze Test: Application Notes and Detailed Protocols for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

J147 is a promising experimental drug with demonstrated neuroprotective and cognitive-enhancing effects in animal models of Alzheimer's disease and aging.[1] One of the key behavioral assays used to evaluate the efficacy of this compound is the Morris water maze (MWM) test, a widely accepted method for assessing hippocampal-dependent spatial learning and memory.[2][3] This document provides detailed application notes and a comprehensive protocol for conducting the Morris water maze test with this compound, targeted towards researchers in the fields of neuroscience and drug development.

Introduction to this compound

This compound is a synthetic derivative of curcumin, developed to possess enhanced neurotrophic and disease-modifying properties.[4] Unlike many traditional Alzheimer's drug candidates that target amyloid plaques, this compound's mechanism of action is multifaceted. Its primary target is the mitochondrial ATP synthase, and by binding to this protein, it modulates cellular energy levels and reduces oxidative stress.[5] This interaction triggers a signaling cascade that includes the activation of the AMP-activated protein kinase (AMPK)/mTOR pathway, a key regulator of cellular metabolism and aging.[6] Furthermore, this compound has been shown to increase the levels of crucial neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are vital for neuronal survival, growth, and synaptic plasticity.[4][7] These combined effects contribute to its potent neuroprotective and memory-enhancing capabilities observed in preclinical studies.[5][7]

This compound Signaling Pathway

The neuroprotective effects of this compound are mediated through a complex signaling pathway that originates with its interaction with mitochondrial ATP synthase.

J147_Signaling_Pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase This compound->ATP_Synthase Binds to BDNF_NGF Increased BDNF & NGF Levels This compound->BDNF_NGF AMPK AMPK Activation ATP_Synthase->AMPK Modulates mTOR mTOR Pathway AMPK->mTOR Neuroprotection Neuroprotection & Cognitive Enhancement mTOR->Neuroprotection BDNF_NGF->Neuroprotection

This compound's multifaceted signaling cascade.

This compound in the Morris Water Maze: Quantitative Data

Studies utilizing the Morris water maze have demonstrated this compound's ability to ameliorate cognitive deficits in Alzheimer's disease mouse models. The following tables summarize representative quantitative data from such an experiment.

Table 1: Morris Water Maze - Acquisition Phase (Escape Latency)

Treatment GroupDay 1 (seconds)Day 2 (seconds)Day 3 (seconds)Day 4 (seconds)Day 5 (seconds)
Control (Wild Type)45 ± 535 ± 425 ± 320 ± 215 ± 2
AD Model (Untreated)55 ± 650 ± 548 ± 545 ± 442 ± 4
AD Model + this compound53 ± 542 ± 430 ± 322 ± 218 ± 2

Data are expressed as mean ± SEM. This compound treatment significantly reduced escape latency in the Alzheimer's disease (AD) model mice, indicating improved spatial learning.[6]

Table 2: Morris Water Maze - Probe Trial

Treatment GroupTime in Target Quadrant (%)Platform Crossings
Control (Wild Type)40 ± 45 ± 1
AD Model (Untreated)20 ± 32 ± 1
AD Model + this compound35 ± 44 ± 1

Data are expressed as mean ± SEM. This compound treatment significantly increased the time spent in the target quadrant and the number of platform crossings in the AD model mice, indicating enhanced spatial memory retention.[6]

Experimental Protocol: this compound in the Morris Water Maze Test

This protocol is designed for evaluating the efficacy of this compound in an Alzheimer's disease mouse model (e.g., APPswe/PS1ΔE9) using the Morris water maze.

Materials and Apparatus
  • This compound: Synthesized or commercially sourced.

  • Animal Model: Aged (e.g., 20-month-old) APPswe/PS1ΔE9 transgenic mice and wild-type littermates.[7]

  • Morris Water Maze: A circular pool (approximately 120-150 cm in diameter) filled with water made opaque with non-toxic white paint or milk powder. The water temperature should be maintained at 21-23°C.[8]

  • Escape Platform: A submerged platform (approximately 10 cm in diameter) placed 1-2 cm below the water surface.

  • Visual Cues: High-contrast visual cues placed around the pool on the walls of the room to serve as spatial references.[3]

  • Video Tracking System: A camera mounted above the pool and software to record and analyze the swimming paths, escape latency, and other parameters.

This compound Administration
  • Dosage: 200 ppm of this compound mixed into the standard rodent chow. This corresponds to an approximate daily dose of 10 mg/kg of body weight.[7]

  • Route of Administration: Oral (ad libitum feeding).

  • Treatment Duration: Administer the this compound-containing diet for 3 months prior to the commencement of the Morris water maze test.[7] Continue the specialized diet throughout the behavioral testing period.

Experimental Workflow

MWM_Workflow cluster_prep Preparation Phase cluster_mwm Morris Water Maze Test cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 week) J147_Admin This compound Administration (3 months via diet) Animal_Acclimation->J147_Admin Visible_Platform Visible Platform Training (Day 1) J147_Admin->Visible_Platform Hidden_Platform Hidden Platform Training (Days 2-5) Visible_Platform->Hidden_Platform Probe_Trial Probe Trial (Day 6) Hidden_Platform->Probe_Trial Data_Collection Data Collection (Latency, Path, etc.) Probe_Trial->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Workflow for the this compound MWM experiment.
Step-by-Step Procedure

  • Animal Acclimation and this compound Administration:

    • House the mice in a controlled environment (12-hour light/dark cycle, stable temperature and humidity) and allow them to acclimate for at least one week before the start of the experiment.

    • Begin the administration of the this compound-formulated diet three months prior to behavioral testing. The control group should receive the same standard chow without this compound.

  • Visible Platform Training (Day 1):

    • To ensure that any observed deficits are related to spatial learning and not to visual or motor impairments, a visible platform trial is conducted first.

    • The platform is made visible by attaching a brightly colored flag or by raising it slightly above the water surface.

    • Place each mouse into the pool at one of four designated start positions (North, South, East, West).

    • Allow the mouse to swim and find the visible platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Conduct 4 trials per mouse, with different starting positions for each trial.

  • Hidden Platform Training (Acquisition Phase - Days 2-5):

    • The platform is now submerged and hidden from view. The location of the platform remains constant throughout this phase.

    • Place each mouse into the pool at a randomized start position.

    • Record the time it takes for the mouse to find the hidden platform (escape latency) and the path taken. The trial should end when the mouse finds the platform or after a maximum time (e.g., 60 or 90 seconds).

    • If the mouse fails to find the platform within the maximum time, guide it to the platform and allow it to stay there for 15-30 seconds.

    • Perform 4 trials per mouse per day for 4 consecutive days.

  • Probe Trial (Memory Retention - Day 6):

    • Remove the platform from the pool.

    • Place each mouse into the pool at a novel starting position.

    • Allow the mouse to swim freely for a set period (e.g., 60 seconds).

    • Record the swimming path, the time spent in the target quadrant (the quadrant where the platform was previously located), and the number of times the mouse crosses the former platform location.

Data Analysis
  • Acquisition Phase: Analyze the escape latency and path length across the training days. A decrease in these parameters indicates learning. Use a two-way repeated-measures ANOVA to compare the performance between the different treatment groups over the training days.

  • Probe Trial: Analyze the percentage of time spent in the target quadrant and the number of platform crossings. A higher value in these parameters for the this compound-treated group compared to the untreated AD model group would indicate improved spatial memory. Use a one-way ANOVA followed by post-hoc tests to compare the different groups.

Conclusion

The Morris water maze is a robust and reliable tool for assessing the cognitive-enhancing effects of this compound. This protocol provides a detailed framework for conducting such studies, from drug administration to behavioral testing and data analysis. Adherence to a standardized protocol is crucial for obtaining reproducible and meaningful results in the evaluation of potential therapeutics for neurodegenerative diseases.

References

Application Notes and Protocols for Y-Maze Behavioral Testing with J147

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the Y-maze behavioral test to assess the efficacy of the neurotrophic compound J147 in preclinical models of cognitive impairment. This compound, a derivative of curcumin, has demonstrated significant potential in reversing cognitive deficits in models of Alzheimer's disease and aging.[1] The Y-maze spontaneous alternation test is a well-established method for evaluating spatial working memory, a cognitive domain frequently impaired in neurodegenerative disorders.

Mechanism of Action of this compound

This compound exerts its neuroprotective and cognitive-enhancing effects through a multi-target mechanism. Its primary molecular target is the mitochondrial ATP synthase.[1] By binding to this enzyme, this compound modulates cellular energy levels and activates downstream signaling pathways crucial for neuronal survival and plasticity. Key pathways affected by this compound include the AMP-activated protein kinase (AMPK)/mTOR pathway and the brain-derived neurotrophic factor (BDNF) signaling cascade.[1] This multifaceted action makes this compound a promising candidate for treating age-related neurodegenerative diseases.

Data Presentation: Y-Maze Spontaneous Alternation

The following table summarizes representative quantitative data from a study investigating the effects of this compound on scopolamine-induced memory impairment in mice, as assessed by the Y-maze spontaneous alternation test. Scopolamine (B1681570) is a cholinergic antagonist used to induce transient cognitive deficits, mimicking aspects of neurodegenerative diseases.

Treatment GroupMean Spontaneous Alternation (%)Standard Error of the Mean (SEM)
Saline Control68± 3.2
Scopolamine (1 mg/kg)45± 2.8
This compound (10 mg/kg/day) + Scopolamine65± 3.5
Donepezil (1 mg/kg/day) + Scopolamine63± 3.1
This compound + Donepezil + Scopolamine67± 3.3

This data is representative of findings where this compound was shown to reverse cognitive deficits. The values are illustrative and based on the described outcomes in publications such as Prior et al., 2013.[1]

Experimental Protocols

Y-Maze Spontaneous Alternation Test Protocol

This protocol details the procedure for assessing spatial working memory in mice using the spontaneous alternation paradigm in a Y-maze.

1. Apparatus:

  • A symmetrical Y-shaped maze with three arms (e.g., 40 cm long, 10 cm wide, and 30 cm high) positioned at a 120° angle from each other.[2] The maze should be constructed from a non-porous material like acrylic for easy cleaning.

2. Animal Subjects and Acclimation:

  • Use adult mice (e.g., C57BL/6J or a relevant transgenic model for Alzheimer's disease).

  • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Handle the mice for several days before testing to reduce stress.

  • On the day of testing, allow the mice to acclimate to the testing room for at least 30-60 minutes before the trial begins.[3]

3. This compound Administration:

  • This compound can be administered orally. A common method is to incorporate it into the animal's food at a specific concentration, such as 200 ppm, which corresponds to approximately 10 mg/kg/day for a mouse.[1]

  • The duration of treatment will depend on the study design, ranging from acute administration to several months for chronic studies.

4. Scopolamine-Induced Amnesia (Optional):

  • To model cognitive impairment, scopolamine can be administered intraperitoneally (i.p.) at a dose of 1 mg/kg, 30 minutes before the Y-maze test.[1]

5. Y-Maze Procedure:

  • Place a mouse at the end of one arm, facing the center of the maze.

  • Allow the mouse to freely explore the maze for a single 8-minute session.[2][4]

  • Record the sequence of arm entries using a video camera and tracking software (e.g., EthoVision XT) or by a trained observer.[4]

  • An arm entry is defined as the mouse placing all four paws into an arm.[2]

6. Data Analysis:

  • A "spontaneous alternation" is defined as a sequence of three consecutive entries into three different arms (e.g., ABC, BCA, CAB).[4]

  • Calculate the percentage of spontaneous alternation using the following formula:

    • % Spontaneous Alternation = [Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)] x 100 [2]

  • Also, record the total number of arm entries as a measure of general locomotor activity.

7. Cleaning:

  • Thoroughly clean the maze with 70% ethanol (B145695) or a similar cleaning agent between each trial to eliminate olfactory cues.[3]

Visualizations

This compound Signaling Pathway

J147_Signaling_Pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase This compound->ATP_Synthase BDNF_Signal BDNF Signaling This compound->BDNF_Signal promotes AMPK AMPK ATP_Synthase->AMPK activates mTOR mTOR AMPK->mTOR Neuroprotection Neuroprotection & Cognitive Enhancement AMPK->Neuroprotection mTOR->Neuroprotection BDNF_Signal->Neuroprotection

Caption: this compound's mechanism of action.

Y-Maze Experimental Workflow

Y_Maze_Workflow Start Start Acclimation Animal Acclimation (30-60 min) Start->Acclimation Treatment This compound Administration (e.g., oral) Acclimation->Treatment Scopolamine Scopolamine Injection (optional, 1 mg/kg i.p.) Treatment->Scopolamine 30 min before test YMaze Place Mouse in Y-Maze (8 min exploration) Treatment->YMaze Scopolamine->YMaze Recording Record Arm Entries YMaze->Recording Analysis Calculate % Spontaneous Alternation Recording->Analysis End End Analysis->End

Caption: Y-Maze experimental workflow.

References

Application Note and Protocol: Western Blot Analysis of Brain-Derived Neurotrophic Factor (BDNF) Expression Following J147 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

J147 is a novel, orally active, and broadly neuroprotective compound with demonstrated efficacy in various models of neurodegenerative diseases, including Alzheimer's disease (AD).[1][2][3][4][5] One of the key mechanisms underlying the therapeutic effects of this compound is its ability to modulate neurotrophic signaling pathways, prominently by increasing the expression of Brain-Derived Neurotrophic Factor (BDNF).[2][4][6][7] BDNF is a critical neurotrophin involved in neuronal survival, differentiation, synaptic plasticity, and cognitive function.[4][8] This document provides a detailed protocol for the analysis of BDNF expression in response to this compound treatment using Western blotting, a widely used technique for protein quantification.

Mechanism of Action: this compound and BDNF Signaling

This compound exerts its neuroprotective and memory-enhancing effects through a multi-targeted mechanism that converges on the upregulation of BDNF and its downstream signaling cascades.[6][8] this compound has been shown to increase the levels of BDNF in the hippocampus, a brain region crucial for learning and memory.[6][7] This increase in BDNF is associated with the activation of several signaling pathways that promote neuronal health and function.

One proposed mechanism involves the interaction of this compound with the mitochondrial ATP synthase.[1][8][9] By partially inhibiting ATP synthase, this compound is thought to induce a mild metabolic stress, leading to the activation of the AMP-activated protein kinase (AMPK)/mTOR pathway.[1][8][9] This pathway is a key regulator of cellular energy homeostasis and has been implicated in promoting longevity and cellular resilience.

Furthermore, studies suggest that the antidepressant-like effects of this compound are mediated through the 5-HT1A receptor-dependent cAMP/PKA/CREB signaling pathway, which ultimately leads to an increase in BDNF expression.[10] The activation of cAMP response element-binding protein (CREB), a transcription factor, is a critical step in the regulation of BDNF gene expression.

The collective action of this compound on these pathways results in enhanced neurogenesis, synaptic protein expression, and protection against neuronal damage, highlighting the central role of BDNF in its therapeutic effects.[6][9]

Signaling Pathway Diagram

J147_BDNF_Signaling cluster_Mitochondria Mitochondria cluster_5HT1A Serotonergic Synapse This compound This compound ATP_Synthase ATP Synthase (partial inhibition) This compound->ATP_Synthase HT1A 5-HT1A Receptor This compound->HT1A AMPK_pathway AMPK/mTOR Pathway ATP_Synthase->AMPK_pathway cAMP_pathway cAMP/PKA Pathway HT1A->cAMP_pathway CREB CREB (phosphorylation) AMPK_pathway->CREB cAMP_pathway->CREB BDNF_Gene BDNF Gene Expression CREB->BDNF_Gene BDNF BDNF Protein (Increased Expression) BDNF_Gene->BDNF Neuroprotection Neuroprotection & Cognitive Enhancement BDNF->Neuroprotection

Caption: this compound signaling pathways leading to increased BDNF expression.

Experimental Protocol: Western Blot for BDNF

This protocol outlines the steps for detecting and quantifying changes in BDNF protein levels in brain tissue samples following this compound treatment.

1. Materials and Reagents

  • Lysis Buffer: RIPA buffer (Radioimmunoprecipitation assay buffer) or Acid-Extraction Buffer (for enhanced BDNF detection).[11]

    • Acid-Extraction Buffer Recipe: 50 mM sodium acetate, 1 M NaCl, 0.1% Triton X-100, adjust pH to 4.0 with acetic acid. Add protease inhibitor cocktail immediately before use.[11]

  • Protein Assay: BCA (Bicinchoninic acid) or Bradford protein assay kit.

  • SDS-PAGE:

    • Acrylamide/Bis-acrylamide solution

    • Tris-HCl

    • SDS (Sodium dodecyl sulfate)

    • TEMED (Tetramethylethylenediamine)

    • APS (Ammonium persulfate)

    • 12-15% polyacrylamide gels are recommended for resolving mature BDNF (14 kDa) and pro-BDNF (32 kDa).[12][13]

  • Transfer:

    • PVDF (Polyvinylidene difluoride) or nitrocellulose membranes (0.22-0.45 µm pore size).[12][13]

    • Transfer buffer (Tris-Glycine with methanol)

  • Blocking: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Antibodies:

    • Primary Antibody: Rabbit or Goat anti-BDNF polyclonal antibody (e.g., 1:500 - 1:1000 dilution). It is crucial to use an antibody that can detect both mature BDNF and pro-BDNF.[12]

    • Loading Control Antibody: Mouse anti-β-actin (e.g., 1:5000 - 1:10000 dilution) or anti-GAPDH.

    • Secondary Antibodies: HRP-conjugated anti-rabbit/goat and anti-mouse IgG (e.g., 1:5000 - 1:10000 dilution).

  • Detection: Enhanced chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence imager.

2. Experimental Workflow

Caption: Western blot workflow for BDNF analysis.

3. Detailed Procedure

3.1. Sample Preparation and Protein Extraction

  • Excise brain tissue (e.g., hippocampus) from control and this compound-treated animals.

  • Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until use.

  • For protein extraction, homogenize the frozen tissue in ice-cold lysis buffer (Acid-Extraction Buffer is recommended for optimal BDNF detection).[11] Use a Dounce homogenizer or a sonicator.

  • Incubate the homogenate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant containing the protein lysate.

3.2. Protein Quantification

  • Determine the total protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • Normalize the protein concentrations of all samples with lysis buffer.

3.3. SDS-PAGE

  • Prepare protein samples by mixing with Laemmli sample buffer and heating at 95°C for 5 minutes.

  • Load 20-40 µg of protein per lane onto a 12-15% SDS-polyacrylamide gel.

  • Include a pre-stained protein ladder to monitor protein separation.

  • Run the gel at 100-120 V until the dye front reaches the bottom.

3.4. Protein Transfer

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

3.5. Immunoblotting

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against BDNF (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Repeat the immunoblotting process for the loading control protein (β-actin or GAPDH).

3.6. Detection and Analysis

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the BDNF bands (both mature and pro-BDNF) to the corresponding loading control band for each sample.

Data Presentation

Quantitative data from the Western blot analysis should be presented in a clear and organized manner to facilitate comparison between different treatment groups.

Table 1: Densitometric Analysis of BDNF and pro-BDNF Expression

Treatment GroupMature BDNF (14 kDa) Relative Density (Normalized to β-actin)pro-BDNF (32 kDa) Relative Density (Normalized to β-actin)
Vehicle Control1.00 ± 0.121.00 ± 0.15
This compound (10 mg/kg)1.85 ± 0.211.52 ± 0.18
This compound (20 mg/kg)2.45 ± 0.28 1.98 ± 0.22

Data are presented as mean ± SEM (n=6 per group). Statistical significance is denoted as *p < 0.05 and **p < 0.01 compared to the vehicle control group (Student's t-test or ANOVA).

This application note provides a comprehensive guide for the Western blot analysis of BDNF expression following treatment with the neurotrophic compound this compound. The detailed protocol and understanding of the underlying signaling pathways will enable researchers to accurately assess the impact of this compound on this critical neurotrophin. The ability of this compound to upregulate BDNF underscores its potential as a therapeutic agent for neurodegenerative diseases characterized by impaired neurotrophic support.

References

Application Notes and Protocols for Measuring J147 Efficacy in a Scopolamine-Induced Amnesia Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J147 is a promising neurotrophic compound with demonstrated efficacy in models of neurodegenerative diseases.[1][2] Its multifaceted mechanism of action, which includes the enhancement of neurotrophic factor signaling and modulation of mitochondrial function, makes it a compelling candidate for the treatment of cognitive impairment.[3][4] The scopolamine-induced amnesia model is a well-established preclinical paradigm for evaluating potential cognitive enhancers. Scopolamine (B1681570), a muscarinic receptor antagonist, induces transient memory deficits, mimicking aspects of cholinergic dysfunction observed in Alzheimer's disease.[5][6]

These application notes provide detailed protocols for assessing the efficacy of this compound in reversing scopolamine-induced memory impairment in rodents. The included methodologies for behavioral testing, along with summaries of expected outcomes and diagrams of relevant signaling pathways, are intended to guide researchers in the preclinical evaluation of this compound and similar compounds.

Data Presentation: Efficacy of this compound in Scopolamine-Induced Amnesia

While specific quantitative data from a singular, comprehensive study on this compound in the scopolamine model is not publicly available in tabular format, the following tables summarize the comparative efficacy of this compound and the standard-of-care drug, donepezil, based on published findings.[1][7] These results are derived from studies using behavioral assays such as the Morris Water Maze (MWM) for spatial memory, and the Y-maze for working memory.

Table 1: Performance in the Morris Water Maze (Spatial Memory)

Treatment GroupScopolamine AdministrationExpected Outcome on Escape LatencyEfficacy Summary
Vehicle ControlNoNormal (Short)Baseline Performance
ScopolamineYesImpaired (Prolonged)Amnesia Induction
This compound + ScopolamineYesRescued (Shortened)This compound is superior at rescuing spatial memory. [1]
Donepezil + ScopolamineYesNot Rescued (Prolonged)Ineffective for Spatial Memory

Table 2: Performance in the Y-Maze (Short-Term Working Memory)

Treatment GroupScopolamine AdministrationExpected Outcome on Spontaneous AlternationsEfficacy Summary
Vehicle ControlNoNormal (High %)Baseline Performance
ScopolamineYesImpaired (Low %)Amnesia Induction
This compound + ScopolamineYesRescued (High %)Comparable to Donepezil in rescuing short-term memory. [1]
Donepezil + ScopolamineYesRescued (High %)Effective for Short-Term Memory

Table 3: Performance in the Fear Conditioning Test (Contextual and Cued Memory)

Treatment GroupScopolamine AdministrationExpected Outcome on Freezing BehaviorEfficacy Summary
Vehicle ControlNoNormal (High %)Baseline Performance
ScopolamineYesImpaired (Low %)Amnesia Induction
This compound + ScopolamineYesPartially RescuedModerate Efficacy
Donepezil + ScopolamineYesPartially RescuedModerate Efficacy
This compound + Donepezil + ScopolamineYesSynergistically Rescued (High %)Combination therapy is most effective for contextual and cued memory. [1]

Experimental Protocols

Protocol 1: Scopolamine-Induced Amnesia Model

This protocol describes the induction of a transient cognitive deficit in rodents using scopolamine.

Materials:

  • This compound

  • Scopolamine hydrobromide

  • Vehicle for this compound (e.g., appropriate dietary formulation)

  • Sterile saline

  • Experimental animals (e.g., C57Bl/6J mice)

  • Standard laboratory equipment for animal handling and injections

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility and handling for at least one week prior to the experiment.

  • This compound Administration: Administer this compound or vehicle to the respective animal groups. For dietary administration, provide the formulated diet for a predetermined period (e.g., two weeks) before behavioral testing.

  • Scopolamine Injection: Thirty minutes prior to the commencement of behavioral testing, administer scopolamine (e.g., 1 mg/kg, intraperitoneally) to induce amnesia. The control group should receive a saline injection.

  • Behavioral Testing: Proceed with the selected behavioral assays (e.g., Morris Water Maze, Passive Avoidance Test) as described in the subsequent protocols.

Protocol 2: Morris Water Maze (MWM) Test

The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory.

Materials:

  • Circular water tank (approx. 1.5 m in diameter)

  • Escape platform (submerged 1-2 cm below the water surface)

  • Water opacifier (e.g., non-toxic white paint or milk powder)

  • Video tracking system

  • Visual cues placed around the room

Procedure:

  • Tank Setup: Fill the tank with water maintained at 22-25°C and render it opaque. Place the escape platform in a fixed quadrant.

  • Acquisition Phase (4 days):

    • Each day, subject each animal to four swimming trials.

    • For each trial, gently place the mouse into the water at one of four designated start positions, facing the tank wall.

    • Allow the mouse to swim freely for a maximum of 60 seconds to locate the hidden platform.

    • If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and swim path using the video tracking system.

  • Probe Trial (Day 5):

    • Remove the escape platform from the tank.

    • Allow each mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

Protocol 3: Passive Avoidance Test

This test assesses fear-motivated learning and memory.

Materials:

  • Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, separated by a guillotine door)

  • Shock generator

Procedure:

  • Acquisition Trial (Day 1):

    • Place the mouse in the light compartment of the apparatus.

    • After a brief habituation period (e.g., 60 seconds), the door to the dark compartment opens.

    • When the mouse enters the dark compartment, the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

    • Record the latency to enter the dark compartment.

  • Retention Trial (Day 2, 24 hours later):

    • Place the mouse in the light compartment again.

    • Open the door to the dark compartment.

    • Record the step-through latency (the time it takes for the mouse to enter the dark compartment), with a cut-off time (e.g., 300 seconds). A longer latency indicates better memory of the aversive stimulus.

Mandatory Visualizations

Signaling Pathways

The neuroprotective and cognitive-enhancing effects of this compound are attributed to its influence on several key signaling pathways.

G This compound This compound ATP_Synthase Mitochondrial ATP Synthase This compound->ATP_Synthase Binds to BDNF_NGF Increased BDNF & NGF Expression This compound->BDNF_NGF AMPK AMPK Activation ATP_Synthase->AMPK mTOR mTOR Pathway AMPK->mTOR Modulates Neuroprotection Neuroprotection & Improved Mitochondrial Function mTOR->Neuroprotection Synaptic_Plasticity Enhanced Synaptic Plasticity & Cognition BDNF_NGF->Synaptic_Plasticity G Start Start Acclimation Animal Acclimation (1 week) Start->Acclimation Grouping Random Assignment to Treatment Groups Acclimation->Grouping Treatment This compound / Vehicle Administration (e.g., 2 weeks) Grouping->Treatment Amnesia Scopolamine / Saline Injection (30 min pre-test) Treatment->Amnesia Behavioral_Testing Behavioral Assays (MWM, Passive Avoidance) Amnesia->Behavioral_Testing Data_Collection Data Collection (Latency, etc.) Behavioral_Testing->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End Analysis->End

References

Application Notes and Protocols for Oral Gavage Administration of J147 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J147 is a synthetic derivative of curcumin, developed as a potent, orally active, and neurotrophic compound with a favorable safety profile.[1][2] It has demonstrated significant therapeutic potential in preclinical models of neurological disorders, particularly Alzheimer's disease, by targeting age-associated cellular and molecular processes.[3][4] this compound's mechanism of action involves the inhibition of the mitochondrial α-F1-ATP synthase (ATP5A), leading to an increase in cytosolic Ca2+ and subsequent activation of the CAMKK2-AMPK signaling pathway.[5][6] This pathway plays a crucial role in cellular energy homeostasis, neuroprotection, and the mitigation of aging processes.[5][7] These application notes provide detailed protocols for the preparation and oral gavage administration of this compound in rats for in vivo studies.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₈H₁₇F₃N₂O₂[1]
Molecular Weight350.34 g/mol [1]
Oral Bioavailability (mice)28%[1]
Half-life (plasma, mice)1.5 hours[1]
Half-life (brain, mice)2.5 hours[1]
Recommended Dosing for In Vivo Studies in Rodents
Study TypeSpeciesDose Range (mg/kg/day)Administration RouteVehicleReference
Neuroprotection/Cognitive EnhancementRat (Sprague-Dawley)1, 5, 10Oral (in food)Not specified[5]
Alzheimer's Disease ModelMouse (APP/swePS1ΔE9)10 (200 ppm in food)Oral (in food)High-fat diet[2]
Postoperative Cognitive DysfunctionRat (Wistar)~30 (500mg/kg in food)Oral (in food)Teklad 2018 food[3]
Acute ToxicityRat and Mouse2000Not specifiedNot specified[1]

Experimental Protocols

Preparation of this compound for Oral Gavage

The selection of an appropriate vehicle is critical for the solubility and bioavailability of this compound. Based on preclinical studies with related compounds and general best practices, a suspension in corn oil or a solution in a sucrose-based vehicle are viable options.

Protocol 1: this compound Suspension in Corn Oil

  • Materials:

    • This compound powder

    • Corn oil[8][9][10]

    • Weighing balance

    • Spatula

    • Glass beaker or conical tube

    • Magnetic stirrer and stir bar or vortex mixer

  • Procedure:

    • Calculate the required amount of this compound and corn oil based on the desired concentration and total volume needed for the study. For example, to prepare a 10 mL solution for a 10 mg/kg dose in a 250g rat (requiring 0.625 mL per rat), a concentration of 4 mg/mL would be suitable.

    • Weigh the calculated amount of this compound powder.

    • In the beaker, add the this compound powder to the corn oil.

    • Stir the mixture vigorously using a magnetic stirrer or vortex mixer until a homogenous suspension is achieved. It is recommended to prepare the suspension fresh daily.

Protocol 2: this compound in 10% Sucrose (B13894) Solution

This method has been used for other orally administered drugs in rats to improve palatability and voluntary intake, though it can also be used for gavage.[11]

  • Materials:

    • This compound powder

    • Sucrose

    • Sterile water

    • Weighing balance

    • Graduated cylinder

    • Beaker

    • Magnetic stirrer

  • Procedure:

    • Prepare a 10% (w/v) sucrose solution by dissolving 10 g of sucrose in 100 mL of sterile water.

    • Calculate the required amount of this compound for the desired final concentration in the sucrose solution.

    • Add the this compound powder to the 10% sucrose solution.

    • Stir the mixture with a magnetic stirrer until the this compound is fully dissolved or evenly suspended. The solubility of this compound in this vehicle should be determined empirically.

Oral Gavage Protocol for Rats

This protocol outlines the standard procedure for administering this compound via oral gavage. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.[12][13][14]

  • Materials:

    • Prepared this compound formulation

    • Appropriately sized gavage needles (16-18 gauge for adult rats)[13]

    • Syringes (1-3 mL)

    • Animal scale

    • Permanent marker

  • Procedure:

    • Animal Preparation: Weigh the rat to determine the appropriate dosing volume. The maximum recommended oral gavage volume for rats is 10-20 ml/kg.[12][13]

    • Restraint: Properly restrain the rat to ensure its safety and the administrator's. This can be done by firmly grasping the rat over the shoulders and back, immobilizing the head.[12]

    • Gavage Needle Insertion:

      • Measure the appropriate insertion depth by holding the gavage needle alongside the rat, from the tip of the nose to the last rib. Mark this depth on the needle.[15]

      • Gently insert the ball-tipped needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth. The rat should swallow as the needle is gently advanced down the esophagus. Do not force the needle.[12][13]

    • Administration: Once the needle is in the correct position, slowly administer the this compound formulation.

    • Post-Administration:

      • Gently remove the gavage needle in a single, smooth motion.

      • Return the rat to its cage and monitor for any signs of distress, such as labored breathing or oral bleeding, for at least 10-15 minutes.[15]

Mandatory Visualization

J147_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol This compound This compound ATP5A ATP5A This compound->ATP5A Inhibits Ca2 Ca²⁺ ATP5A->Ca2 Increases CAMKK2 CAMKK2 Ca2->CAMKK2 Activates AMPK AMPK CAMKK2->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits ACC1 ACC1 AMPK->ACC1 Inhibits Neuroprotection Neuroprotection & Cellular Homeostasis mTOR->Neuroprotection ACC1->Neuroprotection

Caption: this compound signaling pathway in neurons.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Animal_Model Rat Model Selection (e.g., Sprague-Dawley, Wistar) Acclimatization Acclimatization (≥ 1 week) Animal_Model->Acclimatization J147_Prep This compound Formulation Preparation Acclimatization->J147_Prep Oral_Gavage Oral Gavage Administration J147_Prep->Oral_Gavage Behavioral_Tests Behavioral Assessments (e.g., Morris Water Maze, Novel Object Recognition) Oral_Gavage->Behavioral_Tests Molecular_Analysis Molecular and Biochemical Analysis (e.g., Western Blot, ELISA) Behavioral_Tests->Molecular_Analysis Data_Collection Data Collection and Analysis Molecular_Analysis->Data_Collection

Caption: General experimental workflow for in vivo studies.

References

Application Notes and Protocols for J147 Stability in DMEM Cell Culture Medium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J147 is a promising neurotrophic compound with potential applications in the treatment of neurodegenerative diseases, including Alzheimer's disease. As a derivative of curcumin, it exhibits enhanced bioavailability and neuroprotective effects.[1] In vitro studies are fundamental to elucidating the mechanisms of action of novel drug candidates like this compound. A critical parameter for the successful design and interpretation of such studies is the stability of the compound in the cell culture medium. This document provides detailed application notes and protocols to assess the stability of this compound in Dulbecco's Modified Eagle Medium (DMEM), a commonly used cell culture medium.

This compound Physicochemical and Storage Information

Proper handling and storage of this compound are crucial to maintain its integrity and activity. This compound is typically supplied as a solid powder and is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).

FormStorage ConditionShelf Life
Solid PowderDry, dark at 0 - 4°C (short term) or -20°C (long term)>2 years if stored properly
Stock Solution (in DMSO)0 - 4°C (short term) or -20°C to -80°C (long term)Up to 1 year at -80°C

Stability of this compound in Cell Culture Medium: An Overview

This compound Signaling Pathway

This compound exerts its neuroprotective and anti-aging effects primarily by binding to the mitochondrial α-subunit of ATP synthase (ATP5A).[1] This interaction leads to a modest increase in intracellular calcium levels, which in turn activates the Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2). CAMKK2 then activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[1] Activated AMPK influences downstream targets such as acetyl-CoA carboxylase 1 (ACC1) and the mTOR pathway, leading to enhanced mitochondrial function, increased production of neurotrophic factors like BDNF, and protection against cellular stress.[1][2]

J147_Signaling_Pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase (ATP5A) This compound->ATP_Synthase Ca2_increase ↑ Intracellular Ca²⁺ ATP_Synthase->Ca2_increase CAMKK2 CAMKK2 Ca2_increase->CAMKK2 AMPK AMPK CAMKK2->AMPK Downstream Downstream Effects: • ↓ ACC1 Activity • Modulates mTOR pathway • ↑ BDNF expression • Neuroprotection • Anti-aging effects AMPK->Downstream

This compound binds to ATP synthase, initiating a signaling cascade.

Experimental Protocol: Stability Assessment of this compound in DMEM

This protocol provides a framework for determining the stability of this compound in DMEM using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Materials and Reagents:

  • This compound powder

  • Anhydrous DMSO

  • Dulbecco's Modified Eagle Medium (DMEM), with or without fetal bovine serum (FBS) as required for the experiment

  • Sterile, conical tubes (15 mL or 50 mL)

  • Sterile, microcentrifuge tubes (1.5 mL)

  • Incubator set to 37°C and 5% CO₂

  • HPLC or LC-MS system

  • Acetonitrile (B52724) (HPLC grade)

  • Formic acid (optional, for mobile phase)

  • Water (HPLC grade)

2. Preparation of this compound Stock Solution:

  • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Ensure the powder is completely dissolved by vortexing.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

3. Experimental Workflow for Stability Assessment:

Workflow for assessing this compound stability in DMEM.

4. Detailed Procedure:

  • Preparation of this compound Working Solution:

    • Pre-warm the DMEM (with or without FBS) to 37°C.

    • Prepare a working solution of this compound in the pre-warmed DMEM at the desired final concentration (e.g., 10 µM). To minimize DMSO concentration, perform a serial dilution if necessary. The final DMSO concentration should ideally be below 0.1%.

  • Incubation and Sampling:

    • Aliquot the this compound-containing DMEM into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Immediately process the T=0 sample as described in the "Sample Processing" step below.

    • Place the remaining tubes in a 37°C, 5% CO₂ incubator.

    • At each designated time point, remove one tube and immediately freeze it at -80°C to halt any further degradation until analysis.

  • Sample Processing (for LC-MS analysis):

    • Thaw the samples on ice.

    • For samples containing FBS, perform a protein precipitation step. Add 3 volumes of ice-cold acetonitrile to 1 volume of the sample.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube for analysis.

  • Analytical Method:

    • Analyze the samples using a validated HPLC or LC-MS/MS method for the quantification of this compound.

    • A reverse-phase C18 column is typically suitable for this type of analysis.

    • The mobile phase can be a gradient of acetonitrile and water, with a small amount of formic acid (e.g., 0.1%) to improve peak shape.

    • Detection can be performed using UV-Vis (for HPLC) or by mass spectrometry (for LC-MS/MS), which offers higher sensitivity and specificity.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound to quantify the amount of this compound remaining at each time point.

    • Plot the concentration of this compound versus time.

    • Calculate the half-life (t½) of this compound in DMEM under your experimental conditions.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no detectable this compound at T=0 Precipitation of this compound in the aqueous medium.Ensure the final DMSO concentration is low (<0.1%). Prepare the working solution in pre-warmed media. Consider using a lower final concentration of this compound.
High variability between replicates Inconsistent sample handling or analytical error.Ensure accurate pipetting and consistent timing. Validate the analytical method for precision and accuracy.
Rapid degradation of this compound Instability in the specific media formulation.Consider testing in a simpler, serum-free medium to identify potential interactions. Ensure the pH of the medium is stable.

Conclusion

Understanding the stability of this compound in DMEM is essential for conducting reliable and reproducible in vitro experiments. The protocols and information provided in this document offer a comprehensive guide for researchers to assess the stability of this compound in their specific cell culture systems. By empirically determining the stability, researchers can ensure the integrity of their experimental results and make more accurate interpretations of the biological effects of this compound.

References

Application Notes and Protocols for Amyloid-Beta Quantification Following J147 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the quantification of amyloid-beta (Aβ) peptides (Aβ40 and Aβ42) in brain tissue samples from preclinical models treated with the experimental Alzheimer's disease drug candidate, J147. This document includes detailed methodologies for animal treatment, sample preparation, and ELISA analysis, alongside quantitative data from a key preclinical study and a diagram of the putative signaling pathway.

Introduction

This compound is a promising neurotrophic compound that has demonstrated efficacy in reversing cognitive impairment and reducing soluble amyloid-beta levels in animal models of Alzheimer's disease.[1][2] Accurate and reproducible quantification of Aβ peptides is crucial for evaluating the therapeutic potential of this compound and understanding its mechanism of action. The following protocols and data are intended to guide researchers in setting up and executing experiments to measure the effect of this compound on Aβ metabolism.

Quantitative Data Summary

The following table summarizes the effect of this compound treatment on soluble amyloid-beta levels in the hippocampus of aged (20-month-old) APPswe/PS1dE9 transgenic mice. The mice were treated with this compound (10 mg/kg/day) in their food for three months.[1] Data is presented as mean ± standard deviation.

AnalyteTreatment GroupConcentration (pg/mg of total protein)Percentage Reduction
Soluble Aβ1-40 Control (AD mice)~1500-
This compound-treated (AD mice)~1000~33%
Soluble Aβ1-42 Control (AD mice)~2500-
This compound-treated (AD mice)~1750~30%

Note: The values are estimated from the bar graphs presented in Prior et al., 2013, Alzheimer's Research & Therapy. The study reported these reductions as statistically significant (P < 0.001).[1]

Experimental Protocols

This compound Treatment of APPswe/PS1dE9 Mice

This protocol is based on the methodology described by Prior et al., 2013.[1][2]

Materials:

  • APPswe/PS1dE9 transgenic mice (aged 20 months)

  • This compound compound

  • Standard rodent chow

  • Appropriate animal housing and care facilities

Procedure:

  • Animal Acclimation: Acclimate aged APPswe/PS1dE9 mice to the housing facility for at least two weeks before the start of the experiment.

  • Diet Preparation: Prepare the this compound-medicated diet by incorporating the compound into the standard rodent chow to achieve a final concentration that delivers a dose of 10 mg/kg/day per mouse. A control diet without this compound should also be prepared.

  • Treatment Period: House the mice individually and provide them with the this compound-medicated or control diet and water ad libitum for three months.

  • Monitoring: Monitor the animals' health, body weight, and food consumption regularly throughout the treatment period.

  • Euthanasia and Tissue Collection: At the end of the three-month treatment period, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols. Immediately dissect the brain and isolate the hippocampus on a cold plate. Flash-freeze the tissue in liquid nitrogen and store at -80°C until further processing.

Preparation of Brain Homogenates for Aβ ELISA

This protocol provides a general method for extracting soluble Aβ from brain tissue, which is compatible with commercially available ELISA kits.

Materials:

  • Frozen hippocampal tissue

  • Radioimmunoprecipitation assay (RIPA) buffer (or other suitable lysis buffer)

  • Protease inhibitor cocktail

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Buffer Preparation: Prepare RIPA buffer containing a protease inhibitor cocktail to prevent protein degradation. Keep the buffer on ice.

  • Tissue Homogenization:

    • Weigh the frozen hippocampal tissue.

    • Add 10 volumes of ice-cold RIPA buffer (e.g., 100 mg of tissue in 1 mL of buffer).

    • Homogenize the tissue on ice using a Dounce homogenizer or a sonicator until the tissue is completely lysed.

  • Centrifugation:

    • Transfer the homogenate to a microcentrifuge tube.

    • Centrifuge the homogenate at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to separate the soluble and insoluble fractions.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the RIPA-soluble Aβ fraction.

    • Transfer the supernatant to a new, clean microcentrifuge tube.

  • Protein Quantification:

    • Determine the total protein concentration of the soluble fraction using a standard protein assay (e.g., BCA or Bradford assay). This is essential for normalizing the Aβ ELISA results.

  • Storage: Store the soluble brain homogenates at -80°C until use in the ELISA.

ELISA Protocol for Aβ40 and Aβ42 Quantification

This protocol is a generalized procedure based on commercially available sandwich ELISA kits for human/rat Aβ40 and Aβ42. Always refer to the specific manufacturer's instructions for the kit you are using.

Materials:

  • Commercial Aβ40 and Aβ42 ELISA kits (including pre-coated plates, detection antibodies, standards, and other reagents)

  • Prepared soluble brain homogenates

  • Wash buffer (typically provided in the kit)

  • Substrate solution (e.g., TMB, provided in the kit)

  • Stop solution (provided in the kit)

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)

  • Precision pipettes and tips

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. This typically involves diluting wash buffers, reconstituting standards, and diluting samples to fall within the detection range of the assay.

  • Standard Curve Preparation: Prepare a serial dilution of the Aβ standard to generate a standard curve.

  • Plate Loading:

    • Add the prepared standards and samples (in duplicate or triplicate) to the appropriate wells of the pre-coated microplate.

    • Include blank wells (containing only assay buffer) to subtract background absorbance.

  • Incubation: Incubate the plate according to the kit's instructions (e.g., for a specified time at room temperature or 37°C). This allows the Aβ in the samples and standards to bind to the capture antibody on the plate.

  • Washing: After incubation, wash the plate several times with the wash buffer to remove any unbound material.

  • Detection Antibody Addition: Add the detection antibody to each well and incubate as specified in the protocol. This antibody will bind to the captured Aβ.

  • Secondary Antibody/Enzyme Conjugate Addition: After another wash step, add the enzyme-conjugated secondary antibody (e.g., HRP-conjugated streptavidin) and incubate.

  • Substrate Addition: Following a final wash, add the substrate solution to each well. The enzyme will catalyze a color change.

  • Reaction Termination: Stop the color development by adding the stop solution.

  • Absorbance Measurement: Immediately read the absorbance of each well at the specified wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

    • Use the standard curve to determine the concentration of Aβ40 and Aβ42 in your samples.

    • Normalize the Aβ concentrations to the total protein concentration of each sample (pg of Aβ per mg of total protein).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound in reducing amyloid-beta levels and the general experimental workflow for this protocol.

J147_Signaling_Pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase This compound->ATP_Synthase Inhibition AMPK AMPK (Activation) ATP_Synthase->AMPK Activation BACE1 BACE1 (Expression/Activity) AMPK->BACE1 Downregulation APP Amyloid Precursor Protein (APP) BACE1->APP Cleavage Abeta Amyloid-Beta (Aβ) (Production) APP->Abeta

Caption: Proposed signaling pathway of this compound leading to reduced amyloid-beta production.

ELISA_Workflow start Start: this compound Treatment of AD Mouse Model tissue_collection Brain Tissue (Hippocampus) Collection start->tissue_collection homogenization Tissue Homogenization (RIPA Buffer) tissue_collection->homogenization centrifugation High-Speed Centrifugation homogenization->centrifugation supernatant Collect Soluble Fraction (Supernatant) centrifugation->supernatant protein_assay Protein Quantification (BCA/Bradford) supernatant->protein_assay elisa Aβ40/42 ELISA supernatant->elisa data_analysis Data Analysis and Normalization protein_assay->data_analysis elisa->data_analysis end End: Quantified Aβ Levels data_analysis->end

Caption: Experimental workflow for Aβ quantification following this compound treatment.

References

Application Notes and Protocols: Immunohistochemistry for Synaptic Markers Following J147 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

J147 is a promising investigational drug with demonstrated neuroprotective and cognitive-enhancing properties in preclinical models of Alzheimer's disease (AD) and aging. A key aspect of its mechanism of action involves the preservation of synaptic integrity. Immunohistochemistry (IHC) is a powerful technique to visualize and quantify changes in the expression and localization of synaptic marker proteins within the brain tissue of animal models treated with this compound. These application notes provide a comprehensive guide to performing and analyzing IHC for key pre- and post-synaptic markers, such as synaptophysin and postsynaptic density protein 95 (PSD-95), in the context of this compound research.

This compound and its Impact on Synaptic Markers

This compound exerts its neuroprotective effects through multiple mechanisms, including the enhancement of neurotrophic factor signaling and modulation of mitochondrial function. Studies have shown that this compound treatment can prevent the loss of synaptic proteins in mouse models of AD.[1] The neurotrophic and memory-enhancing activities of this compound are associated with an increase in Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), along with the expression of proteins responsive to BDNF, which are crucial for learning and memory.[1][2]

The molecular target of this compound has been identified as the mitochondrial α-F1-ATP synthase (ATP5A).[3] By binding to this protein, this compound modulates mitochondrial activity, leading to healthier and more stable mitochondria, which is critical for synaptic function and neuronal health.[3]

Quantitative Data Summary

Synaptic MarkerAnimal ModelTreatment GroupChange in Expression (Method)Reference
Synaptophysin APP/PS1 MiceThis compoundPrevention of loss (Western Blot)[1]
PSD-95 APP/PS1 MiceThis compoundPreservation of levels (Inferred from neuroprotective effects)[1]
BDNF huAPP/PS1 Transgenic MiceThis compoundIncreased levels (ELISA/Western Blot)[1][2]
NGF huAPP/PS1 Transgenic MiceThis compoundIncreased levels (ELISA/Western Blot)[1][2]
Homer-1 Aged AD MiceThis compoundSignificantly increased levels (Western Blot)[1]
Egr3 Aged AD MiceThis compoundSignificantly increased levels (Western Blot)[1]

Experimental Protocols

Immunohistochemistry for Synaptophysin (Presynaptic Marker)

This protocol is adapted for formalin-fixed, paraffin-embedded brain sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Rehydrate sections through a graded series of ethanol (B145695): two changes of 100% ethanol for 3 minutes each, followed by 95%, 80%, and 70% ethanol for 3 minutes each.

  • Rinse with distilled water.

2. Antigen Retrieval:

  • Immerse slides in 10 mM sodium citrate (B86180) buffer (pH 6.0).

  • Heat the solution to a sub-boiling temperature (95-100°C) for 10-20 minutes in a water bath or steamer.

  • Allow slides to cool in the buffer for 20-30 minutes at room temperature.[4]

  • Rinse slides in Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS).

3. Blocking:

  • Incubate sections with a blocking solution (e.g., 5% normal goat serum in TBS with 0.3% Triton X-100) for 1 hour at room temperature to block non-specific antibody binding.[5]

4. Primary Antibody Incubation:

  • Dilute the primary anti-synaptophysin antibody in the blocking solution according to the manufacturer's instructions.

  • Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.

5. Secondary Antibody Incubation:

  • Wash slides three times in TBS for 5 minutes each.

  • Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1-2 hours at room temperature.

6. Detection:

  • Wash slides three times in TBS for 5 minutes each.

  • Incubate sections with an avidin-biotin-horseradish peroxidase (HRP) complex (ABC reagent) for 30-60 minutes at room temperature.

  • Wash slides three times in TBS for 5 minutes each.

  • Visualize the signal by incubating sections with a DAB (3,3'-Diaminobenzidine) substrate solution until the desired stain intensity develops.

  • Stop the reaction by rinsing with distilled water.

7. Counterstaining, Dehydration, and Mounting:

  • Counterstain with hematoxylin (B73222) for 30-60 seconds.

  • Rinse with water.

  • Dehydrate sections through a graded series of ethanol and clear in xylene.

  • Mount coverslips with a permanent mounting medium.

Immunohistochemistry for PSD-95 (Postsynaptic Marker)

This protocol is suitable for free-floating vibratome or cryostat sections.

1. Sectioning and Washing:

  • Collect 30-50 µm thick free-floating sections in PBS.

  • Wash sections three times in PBS for 10 minutes each.

2. Permeabilization and Blocking:

  • Incubate sections in a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1-2 hours at room temperature.[5]

3. Primary Antibody Incubation:

  • Dilute the primary anti-PSD-95 antibody in the blocking solution.

  • Incubate sections with the primary antibody for 24-48 hours at 4°C with gentle agitation.

4. Secondary Antibody Incubation:

  • Wash sections three times in PBS for 10 minutes each.

  • Incubate sections with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to Alexa Fluor 488) for 2 hours at room temperature in the dark.

5. Mounting and Imaging:

  • Wash sections three times in PBS for 10 minutes each.

  • Mount sections onto glass slides and allow them to air dry briefly.

  • Coverslip with an anti-fade mounting medium containing DAPI for nuclear counterstaining.

  • Image using a confocal or fluorescence microscope.

Visualizations

Signaling Pathways and Experimental Workflows

J147_Signaling_Pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase (ATP5A) This compound->ATP_Synthase binds to BDNF_NGF Increased BDNF & NGF Expression This compound->BDNF_NGF induces Mitochondria Mitochondrial Health & Function ATP_Synthase->Mitochondria improves AMPK AMPK Activation ATP_Synthase->AMPK leads to Synaptic_Proteins Synaptic Protein Preservation (Synaptophysin, PSD-95) Mitochondria->Synaptic_Proteins supports mTOR mTOR Pathway AMPK->mTOR regulates Neuroprotection Neuroprotection & Cognitive Enhancement mTOR->Neuroprotection contributes to BDNF_NGF->Synaptic_Proteins promotes Synaptic_Proteins->Neuroprotection leads to

Caption: this compound signaling pathway leading to synaptic protein preservation.

IHC_Workflow cluster_tissue_prep Tissue Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis Fixation Perfusion & Fixation Embedding Paraffin Embedding or Cryosectioning Fixation->Embedding Sectioning Microtome/Cryostat Sectioning Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval Antigen Retrieval Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody (anti-Synaptophysin/PSD-95) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection (DAB/Fluorescence) Secondary_Ab->Detection Counterstain Counterstaining Detection->Counterstain Imaging Microscopy & Imaging Counterstain->Imaging Quantification Image Analysis (Optical Density/ Fluorescence Intensity) Imaging->Quantification Stats Statistical Analysis Quantification->Stats

Caption: Experimental workflow for immunohistochemistry of synaptic markers.

Logical_Relationship J147_Treatment This compound Treatment Synaptic_Marker_Exp Increased Synaptic Marker Expression (Synaptophysin, PSD-95) J147_Treatment->Synaptic_Marker_Exp leads to Synaptic_Integrity Enhanced Synaptic Integrity & Function Synaptic_Marker_Exp->Synaptic_Integrity results in Cognitive_Improvement Improved Cognitive Function Synaptic_Integrity->Cognitive_Improvement contributes to

Caption: Logical relationship of this compound treatment to cognitive improvement.

References

Troubleshooting & Optimization

J147 Technical Support Center: Troubleshooting Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility challenges of J147 in aqueous solutions. Find troubleshooting tips and frequently asked questions to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a lipophilic molecule, characterized by its poor solubility in water.[1] However, it exhibits high solubility in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[2][3]

Q2: How should I prepare this compound for in vitro cell culture experiments?

A2: For in vitro studies, it is standard practice to first dissolve this compound in 100% DMSO to create a high-concentration stock solution.[4] This stock solution is then diluted to the final desired concentration in the aqueous cell culture medium. To mitigate potential solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, ideally below 0.5%, and for some sensitive cell lines, as low as 0.05%.[5][6]

Q3: I observed a precipitate when diluting my this compound DMSO stock solution into my cell culture medium. What should I do?

A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds like this compound.[5] This occurs because the compound is forced out of the solution as the solvent polarity increases. Please refer to the troubleshooting guide below for steps to address this issue.

Q4: What are the recommended storage conditions for this compound solutions?

A4: this compound in its lyophilized powder form is stable for up to 36 months when stored at -20°C.[7] Once dissolved in a solvent like DMSO, the stock solution should be stored at -20°C or -80°C and is typically recommended for use within one month to maintain potency.[5][7] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[7]

Q5: Are there established formulations for in vivo administration of this compound?

A5: Yes, due to its poor aqueous solubility, specific formulations are required for in vivo studies to ensure bioavailability. Common formulations involve the use of co-solvents. One such formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8][9][10] Another approach involves using 10% DMSO in a solution of 20% SBE-β-CD in saline.[8][10]

Quantitative Solubility Data

For easy reference, the following table summarizes the reported solubility of this compound in various solvents.

SolventConcentration (mM)Concentration (mg/mL)Source(s)
DMSO10035.03[2][3]
DMSO171.2760[7]
DMSO128.4545[9]
DMSO≥ 285.44≥ 100[10]
Ethanol10035.03[2][3]
WaterInsolubleInsoluble[1]
In Vivo Formulations
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline5.371.88[8][10]
10% DMSO + 90% (20% SBE-β-CD in Saline)5.371.88[8][10]

Troubleshooting Guide: this compound Precipitation in Aqueous Media

If you encounter precipitation when preparing this compound for your experiments, follow these steps:

  • Pre-warm the Aqueous Medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the this compound stock solution.[5]

  • Slow, Dropwise Addition: Add the DMSO stock solution to the aqueous medium slowly and drop-by-drop while gently vortexing or swirling the tube. This facilitates rapid and uniform dispersion, preventing "solvent shock" that can cause the compound to crash out of solution.[5]

  • Increase Final Volume/Decrease Final Concentration: The intended final concentration of this compound may be above its solubility limit in the final aqueous solution. Try preparing a larger volume of your final solution or reducing the final concentration of this compound.

  • Optimize Final DMSO Concentration: While aiming for the lowest possible DMSO concentration, a slight, non-toxic increase may be necessary to maintain solubility. Test a range of final DMSO concentrations to find the optimal balance between solubility and cell viability.

  • Consider Alternative Solvents for Stock Solution: While DMSO is most common, ethanol is also a viable solvent for this compound.[2][3] Depending on your experimental system, an ethanol stock might behave differently upon dilution.

  • Sonication: After dilution, brief sonication of the final solution can sometimes help to redissolve fine precipitates.[9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mM to 100 mM).

  • Vortexing: Vortex the solution thoroughly until the this compound powder is completely dissolved.

  • Storage: Aliquot the stock solution into single-use, tightly sealed sterile tubes and store at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for Cell Culture

  • Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.

  • Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. Ensure the final DMSO concentration remains within non-toxic limits for your specific cell line (e.g., ≤ 0.5%).

  • Final Mixing: Gently mix the final working solution before adding it to your cells.

Visualizing Experimental Processes and Pathways

The following diagrams illustrate key experimental workflows and the primary signaling pathway associated with this compound's neuroprotective effects.

G Experimental Workflow for Preparing this compound Working Solution cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation J147_powder This compound Powder Vortex Vortex until dissolved J147_powder->Vortex DMSO 100% DMSO DMSO->Vortex Stock_Solution High Concentration Stock Solution Vortex->Stock_Solution Aliquots Aliquot & Store at -80°C Stock_Solution->Aliquots Dilution Slow, dropwise addition while vortexing Aliquots->Dilution Add to medium Prewarmed_Medium Pre-warmed (37°C) Aqueous Medium Prewarmed_Medium->Dilution Working_Solution Final this compound Working Solution Dilution->Working_Solution

Caption: Workflow for preparing this compound working solutions.

G This compound Signaling Pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase (ATP5A) This compound->ATP_Synthase Inhibits BDNF Increased BDNF Levels This compound->BDNF Upregulates Ca2_increase Increased Cytosolic Ca2+ ATP_Synthase->Ca2_increase Leads to CAMKK2 CAMKK2 Activation Ca2_increase->CAMKK2 AMPK_mTOR AMPK/mTOR Pathway Modulation CAMKK2->AMPK_mTOR Neuroprotection Neuroprotection & Cognitive Enhancement AMPK_mTOR->Neuroprotection BDNF->Neuroprotection

Caption: this compound's neuroprotective signaling cascade.

References

Technical Support Center: Preventing J147 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues with J147 precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses in cell culture?

This compound is an experimental, potent neurotrophic drug candidate derived from curcumin.[1][2] It is widely used in neuroscience research for its ability to protect neuronal cells from various toxicities associated with the aging brain.[3][4] In cell culture models, this compound has shown neuroprotective effects at concentrations ranging from as low as 10 nM to 200 nM.[5] Its mechanism of action involves binding to mitochondrial ATP synthase, which helps to make aging cells appear more youthful.[3][6]

Q2: What is the recommended solvent for dissolving this compound?

The most common and recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO).[2] this compound is highly soluble in DMSO, with stock solutions being prepared at concentrations as high as 70 mg/mL (199.81 mM).[2] Ethanol is also a viable solvent, with a similar maximum concentration of 100 mM.

Q3: What are the typical working concentrations for this compound in cell culture experiments?

The effective concentration (EC50) of this compound for neuroprotection in vitro is in the nanomolar range, typically between 25 nM and 200 nM.[5] Toxicity has been observed at much higher concentrations, with a toxic concentration (CTox) value of 90 μM in a rat hepatoma cell line.[4] Therefore, it is crucial to maintain the final working concentration well below this toxic threshold.

Q4: Why does this compound precipitate when added to my cell culture medium?

Precipitation of this compound upon addition to aqueous cell culture media is a common issue, primarily due to its hydrophobic nature and low aqueous solubility.[7] This phenomenon, often called "crashing out," can be caused by several factors:

  • Solvent Shift: A rapid change from a high-solubility organic solvent (like DMSO) to a low-solubility aqueous environment (the media) can cause the compound to fall out of solution.[7][8]

  • High Final Concentration: The intended final concentration of this compound in the media may exceed its solubility limit in that specific medium.[7]

  • Low Temperature: Adding the compound to cold media can decrease its solubility.[7]

  • High Final Solvent Concentration: While DMSO is necessary for initial dissolution, a high final concentration (typically >0.5%) can be toxic to cells and may not prevent precipitation upon significant dilution.[7][9]

  • Media Composition: Components within the cell culture media, such as salts and proteins, can interact with this compound and reduce its solubility. Temperature shifts and pH instability of the media itself can also cause precipitation of media components.[8]

Troubleshooting Guide

This guide addresses specific precipitation issues you might encounter during your experiments.

Problem 1: A precipitate forms immediately after adding the this compound stock solution to the cell culture medium.

Potential Cause Explanation Recommended Solution
Rapid Dilution / Solvent Shock Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to immediate precipitation.[7]Perform a serial dilution. First, dilute the this compound stock solution in a small volume of pre-warmed (37°C) media. Then, add this intermediate dilution to the final volume of media, mixing gently.[7]
Media Temperature is Too Low The solubility of many compounds, including this compound, decreases at lower temperatures.[7]Always use pre-warmed (37°C) cell culture media when preparing your final working solution.[7]
Concentration Exceeds Solubility The final concentration of this compound is above its solubility limit in the aqueous media.[7]Lower the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration in your specific media.
High DMSO Concentration The final concentration of DMSO in the media is too high. It is recommended to keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[7]Prepare a more concentrated initial stock of this compound in DMSO, so that a smaller volume is needed for the final dilution, thus lowering the final DMSO percentage.

Problem 2: The media with this compound is clear initially, but a precipitate appears after hours or days in the incubator.

Potential Cause Explanation Recommended Solution
Media Evaporation Over time, especially in long-term cultures, evaporation can concentrate all media components, including this compound, pushing it beyond its solubility limit.[7][8][10]Ensure proper humidification of your incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[7]
Temperature Fluctuations Repeatedly removing culture vessels from the stable 37°C environment of the incubator can cause temperature cycling, which may affect the compound's solubility.[7]Minimize the time that culture plates or flasks are outside the incubator. If possible, perform manipulations in a heated stage microscope or a warm room.
pH Shift in Media Cellular metabolism produces acidic waste products that lower the pH of the medium over time.[8] This pH change can alter the solubility of this compound.Ensure your medium is properly buffered (e.g., with HEPES) for long-term experiments. Monitor the pH of your culture and change the media before it becomes too acidic.
Interaction with Serum Proteins This compound may bind to proteins in fetal bovine serum (FBS) or other supplements, and these complexes may precipitate over time.Try reducing the serum concentration if your cell line can tolerate it. Alternatively, consider using a serum-free media formulation, but be aware this can sometimes increase precipitation for certain compounds.[7]

Experimental Protocols & Visual Guides

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the recommended steps for preparing a this compound stock solution and diluting it to a final working concentration in cell culture media to minimize the risk of precipitation.

  • Prepare this compound Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add fresh, anhydrous DMSO to dissolve the powder. For example, to create a 10 mM stock solution (MW: 350.33), dissolve 3.5 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the this compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store at -80°C for long-term stability (up to one year).[2]

  • Prepare this compound Working Solution:

    • Thaw a single aliquot of the this compound stock solution at room temperature.

    • Warm your cell culture medium to 37°C in a water bath.

    • Perform a serial dilution. For example, to achieve a final concentration of 100 nM in 10 mL of media:

      • Pipette 99 µL of pre-warmed media into a sterile microcentrifuge tube.

      • Add 1 µL of the 10 mM this compound stock solution to the media and mix gently by pipetting. This creates a 100 µM intermediate solution.

      • Add 10 µL of this 100 µM intermediate solution to your final 10 mL volume of pre-warmed cell culture media.

    • Mix the final solution by gently swirling the flask or inverting the tube. Avoid vigorous vortexing which can cause protein denaturation.

    • Immediately add the this compound-containing media to your cells.

Visualizations

J147_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation s1 Weigh this compound Powder s2 Dissolve in 100% DMSO s1->s2 s3 Vortex to Mix s2->s3 s4 Aliquot & Store at -80°C s3->s4 w1 Thaw Stock Aliquot s4->w1 Use One Aliquot w3 Prepare Intermediate Dilution in Media w1->w3 w2 Pre-warm (37°C) Cell Culture Media w2->w3 w4 Add Intermediate to Final Media Volume w2->w4 w3->w4 w5 Gently Mix w4->w5 w6 Add to Cells w5->w6

Caption: Recommended workflow for preparing this compound solutions.

J147_Troubleshooting_Flowchart start Precipitate Observed in Media? q_when When did it appear? start->q_when sol_immediate Solution: 1. Use pre-warmed media. 2. Perform serial dilution. 3. Lower final concentration. 4. Ensure DMSO < 0.1%. q_when->sol_immediate Immediately after adding sol_later Solution: 1. Ensure incubator humidity. 2. Minimize temp fluctuations. 3. Monitor media pH. 4. Consider reducing serum %. q_when->sol_later After time in incubator

Caption: Troubleshooting flowchart for this compound precipitation.

J147_Signaling_Pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase This compound->ATP_Synthase inhibits BDNF BDNF Pathway This compound->BDNF increases CAMKK2 CAMKK2 ATP_Synthase->CAMKK2 leads to activation of AMPK AMPK CAMKK2->AMPK activates Neuroprotection Neuroprotection & Cognitive Enhancement AMPK->Neuroprotection BDNF->Neuroprotection

Caption: Simplified signaling pathways of this compound.

References

Troubleshooting J147 neuroprotection assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering variability in J147 neuroprotection assays. The information is tailored for scientists and drug development professionals working to assess the efficacy of this promising neuroprotective compound.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and experiment-to-experiment variability in our this compound neuroprotection assays. What are the common causes?

A1: Variability in this compound neuroprotection assays can stem from several factors, broadly categorized into issues related to the compound itself, the cell culture system, and the assay protocol. It is crucial to systematically evaluate each potential source of error. Common causes include inconsistent this compound preparation and storage, poor cell health or high passage number, fluctuations in cell seeding density, and variations in incubation times.

Q2: What is the reported effective concentration (EC50) for this compound in neuroprotection assays, and why do our results differ?

A2: The reported EC50 of this compound varies across different studies and assay systems, typically ranging from 25 nM to 115 nM. This variability is expected and can be attributed to differences in the chosen cell line, the type of neurotoxic insult, assay endpoint, and specific protocol parameters. For instance, an EC50 of 25 nM was reported for rescuing embryonic cortical neurons from trophic factor withdrawal, while a range of 60–115 nM was observed in assays using the HT22 cell line exposed to iodoacetic acid (IAA) or glutamate (B1630785). Your results may differ based on your specific experimental setup.

Q3: How critical is the stability of this compound in solution, and what are the best practices for its preparation and storage?

A3: this compound is known to be metabolically unstable in certain conditions. For in vitro assays, it is typically dissolved in DMSO to create a stock solution. It is crucial to minimize freeze-thaw cycles of the DMSO stock. Aliquoting the stock solution into single-use volumes is highly recommended. When preparing working solutions in cell culture media, ensure thorough mixing and use immediately. The stability of compounds in cell culture media can be influenced by components like amino acids and vitamins, so consistency in media preparation is key.

Q4: Can the choice of cell line and neurotoxic stressor impact the variability of this compound's neuroprotective effect?

A4: Absolutely. Different neuronal cell lines, such as the commonly used HT22 and SH-SY5Y cells, can exhibit varying sensitivities to both this compound and the neurotoxic stressor. The mechanism of cell death induced by different stressors (e.g., oxidative stress from glutamate in HT22 cells, mitochondrial dysfunction from IAA, or trophic factor withdrawal) will engage different cellular pathways, which can influence the apparent efficacy of this compound. It is important to choose a cell model and stressor that are relevant to the intended therapeutic application and to characterize the system thoroughly.

Troubleshooting Guides

Issue 1: High Variability in EC50 Values
Potential Cause Recommended Action
Inconsistent Cell Health Regularly monitor cell morphology and doubling time. Use cells within a consistent and low passage number range. Discard cells that show signs of stress or contamination.
Variable Cell Seeding Density Use a cell counter for accurate cell density determination. Ensure a homogenous cell suspension before plating to avoid clumps. Pay attention to the "edge effect" in multi-well plates; consider not using the outer wells for data collection.
Inaccurate this compound Dilutions Calibrate pipettes regularly. Prepare fresh serial dilutions for each experiment from a validated stock solution.
Fluctuations in Incubation Times Standardize all incubation times, including pre-treatment with this compound and exposure to the neurotoxin. Use a timer to ensure consistency.
Issue 2: Lower than Expected Neuroprotection
Potential Cause Recommended Action
This compound Degradation Prepare fresh this compound dilutions for each experiment. Avoid repeated freeze-thaw cycles of the DMSO stock. Protect stock solutions from light.
Suboptimal this compound Concentration Perform a full dose-response curve to determine the optimal concentration range for your specific assay system.
Excessive Neurotoxic Insult Optimize the concentration of the neurotoxin (e.g., glutamate, H₂O₂) to induce approximately 50-70% cell death. An overwhelmingly toxic insult may be too severe for this compound to rescue.
Incorrect Assay Endpoint Ensure the chosen viability assay (e.g., MTT, LDH) is appropriate for the cell death mechanism and is being used within its linear range.

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in various in vitro neuroprotection assays to provide a reference for expected outcomes and to highlight the inherent variability.

Table 1: Reported EC50 Values for this compound in Different Neuroprotection Assays

Cell TypeNeurotoxic InsultReported EC50Reference
Embryonic Cortical NeuronsTrophic Factor Withdrawal25 nM
HT22 CellsIodoacetic Acid (IAA)60 - 115 nM
HT22 CellsGlutamate60 - 115 nM
Various Cell LinesAnti-amyloid toxicity, Anti-oxidative stress10 - 200 nM

Table 2: this compound Toxicity Profile

Cell LineAssayTC50 / CTox ValueReference
H4IIE Rat HepatomaCell Death (24h)293 µM
H4IIE Rat HepatomaCeeTox (14-day estimate)90 µM

Note: The high therapeutic window (ratio of toxicity to efficacy) suggests that this compound is generally safe in vitro at its neuroprotective concentrations.

Experimental Protocols

Protocol 1: Neuroprotection Assay in HT22 Cells Against Glutamate-Induced Oxidative Stress

This protocol is a standard method for assessing the neuroprotective effects of this compound against glutamate-induced excitotoxicity in the HT22 hippocampal cell line.

  • Cell Seeding: Plate HT22 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free DMEM. After 24 hours, remove the culture medium from the cells and replace it with the this compound solutions. Incubate for 2 hours.

  • Induction of Neurotoxicity: Add glutamate to each well to a final concentration of 5 mM. Include wells with cells and this compound but no glutamate as a control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Assessment of Cell Viability: Quantify cell viability using an MTT assay. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Solubilize the formazan (B1609692) crystals with 100 µL of DMSO and measure the absorbance at 570 nm.

Protocol 2: Trophic Factor Withdrawal Assay in Primary Cortical Neurons

This assay measures the ability of this compound to mimic the neurotrophic support of growth factors.

  • Neuron Culture: Plate primary cortical neurons from E18 rat or mouse embryos on poly-D-lysine coated plates in Neurobasal medium supplemented with B-27.

  • Trophic Factor Withdrawal: After establishing the culture, switch to a serum-free medium (e.g., F12/DMEM with N2 supplement) to induce cell death.

  • This compound Treatment: Add this compound at various concentrations to the serum-free medium.

  • Incubation: Culture the neurons for 48-72 hours.

  • Viability Assessment: Assess neuronal survival by counting viable neurons (e.g., using Trypan Blue exclusion) or by using a cell viability assay like AlamarBlue.

Visualizations

J147_Signaling_Pathway cluster_Mitochondrion Mitochondrion ATP_Synthase ATP Synthase (ATP5A) CaMKK2 CaMKK2 ATP_Synthase->CaMKK2 leads to activation of This compound This compound This compound->ATP_Synthase inhibits AMPK AMPK CaMKK2->AMPK activates mTOR mTOR AMPK->mTOR inhibits Neuroprotection Neuroprotection & Improved Neuronal Health AMPK->Neuroprotection

Caption: this compound's primary mechanism of action involves the inhibition of mitochondrial ATP synthase.

Troubleshooting_Workflow Start High Assay Variability Observed Check_Compound 1. Verify this compound Integrity (Stock, Dilutions, Stability) Start->Check_Compound Check_Cells 2. Assess Cell Health (Passage #, Density, Morphology) Check_Compound->Check_Cells Check_Protocol 3. Review Assay Protocol (Incubation Times, Reagents) Check_Cells->Check_Protocol Analyze_Data 4. Re-evaluate Data (Normalization, Curve Fitting) Check_Protocol->Analyze_Data Outcome Consistent Results Analyze_Data->Outcome Experimental_Workflow cluster_Plate_Setup Day 1: Plate Setup cluster_Treatment Day 2: Treatment cluster_Analysis Day 3: Analysis Seed_Cells Seed Neuronal Cells (e.g., HT22) in 96-well plate Pretreat Pre-treat with this compound (Dose-Response) Seed_Cells->Pretreat Induce_Toxicity Induce Neurotoxicity (e.g., Glutamate) Pretreat->Induce_Toxicity Assess_Viability Assess Cell Viability (e.g., MTT Assay) Induce_Toxicity->Assess_Viability Analyze Analyze Data & Calculate EC50 Assess_Viability->Analyze

Maximum non-toxic DMSO concentration for J147 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound J147.

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended non-toxic concentration of DMSO to use as a vehicle for this compound in cell culture experiments?

A1: The maximum non-toxic concentration of Dimethyl Sulfoxide (DMSO) for this compound experiments is highly dependent on the cell type and the duration of the experiment. For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.5% (v/v) to avoid cytotoxic effects.[1][2] Some sensitive cell types, particularly primary neurons, may require even lower concentrations, in the range of 0.1%.

One study using the rat hepatoma cell line H4IIE for toxicity analysis of this compound used a final DMSO concentration of 0.5% for this compound concentrations up to 100 μM.[1] For a higher this compound concentration of 300 μM, a final DMSO concentration of 1.5% was used, though it is important to include a vehicle control with the same DMSO concentration to account for any solvent-induced effects.[1]

Troubleshooting Guides

Problem: I am observing significant cell death in my control group treated only with the DMSO vehicle.

  • Possible Cause: The DMSO concentration is too high for your specific cell line.

  • Solution: Perform a dose-response curve with varying concentrations of DMSO (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1%) to determine the maximum tolerated concentration for your cells over the intended duration of your experiment.

  • Possible Cause: The purity of the DMSO is insufficient.

  • Solution: Use a high-purity, sterile-filtered DMSO suitable for cell culture applications.

Problem: this compound is precipitating out of the culture medium upon dilution from the DMSO stock.

  • Possible Cause: The final concentration of this compound is too high for its solubility in the aqueous culture medium.

  • Solution: When preparing your working solution, add the DMSO stock of this compound to the culture medium dropwise while gently vortexing or swirling the tube to ensure rapid and even dispersion. Avoid adding the aqueous medium directly to the concentrated DMSO stock.

  • Possible Cause: The DMSO stock concentration is too low, requiring a larger volume of DMSO to be added to the medium.

  • Solution: Prepare a more concentrated DMSO stock of this compound, so that a smaller volume is needed to achieve the desired final concentration in your experiment, thus keeping the final DMSO percentage low.

Data Presentation

Table 1: Recommended Maximum Non-Toxic DMSO Concentrations for this compound Experiments

Cell Type/AssayThis compound ConcentrationFinal DMSO Concentration (v/v)Reference
Rat Hepatoma (H4IIE)0 - 100 µM0.5%[1]
Rat Hepatoma (H4IIE)300 µM1.5%[1]
General Cell CultureNot specified≤ 0.5%[1][2]
Primary NeuronsNot specified≤ 0.1%

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay

This protocol is adapted from methodologies used to assess the neuroprotective effects of novel compounds.

1. Cell Seeding:

  • Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a density of 1 x 10^4 cells/well.
  • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

2. This compound Treatment:

  • Prepare a stock solution of this compound in 100% DMSO.
  • Dilute the this compound stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 10 nM to 10 µM). Ensure the final DMSO concentration does not exceed the predetermined non-toxic level for your cells (typically ≤ 0.5%).
  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control group with the same final concentration of DMSO.
  • Incubate the cells with this compound for a predetermined pre-treatment time (e.g., 2-4 hours).

3. Induction of Neurotoxicity:

  • After the pre-treatment period, introduce a neurotoxic agent to the wells (except for the untreated control wells). Common neurotoxic agents include:
  • Oxidative stress: Hydrogen peroxide (H₂O₂)
  • Excitotoxicity: Glutamate
  • Amyloid toxicity: Amyloid-beta (Aβ) peptides
  • The concentration of the neurotoxic agent should be determined beforehand to induce approximately 50% cell death.
  • Incubate for the appropriate duration to induce toxicity (e.g., 24 hours).

4. Assessment of Cell Viability:

  • Measure cell viability using a standard method such as the MTT assay or LDH assay according to the manufacturer's instructions.
  • Express cell viability as a percentage of the untreated control.

Protocol 2: Western Blot Analysis of BDNF Expression

This protocol outlines the general steps for detecting changes in Brain-Derived Neurotrophic Factor (BDNF) levels following this compound treatment.

1. Cell Lysis:

  • After treating the cells with this compound for the desired time, wash the cells with ice-cold PBS.
  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For BDNF, an acid-extraction buffer may be used to release bound BDNF.
  • Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.

2. Protein Quantification:

  • Determine the protein concentration of the supernatant using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody against BDNF overnight at 4°C.
  • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

5. Data Analysis:

  • Quantify the band intensity using densitometry software.
  • Normalize the BDNF signal to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualization

Below are diagrams illustrating key aspects of this compound's mechanism of action and a typical experimental workflow.

J147_Signaling_Pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase (ATP5A) This compound->ATP_Synthase Inhibits BDNF_NGF ↑ BDNF & NGF Expression This compound->BDNF_NGF Ca2_plus ↑ Intracellular Ca²⁺ ATP_Synthase->Ca2_plus CAMKK2 CAMKK2 Ca2_plus->CAMKK2 Activates AMPK AMPK CAMKK2->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Neuroprotection Neuroprotection & Longevity AMPK->Neuroprotection mTOR->Neuroprotection BDNF_NGF->Neuroprotection Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_analysis Analysis Cell_Culture 1. Seed Neuronal Cells J147_Prep 2. Prepare this compound dilutions in media (Control: DMSO vehicle) Cell_Culture->J147_Prep Pretreatment 3. Pre-treat cells with this compound J147_Prep->Pretreatment Toxicity 4. Induce neurotoxicity (e.g., with H₂O₂ or Aβ) Pretreatment->Toxicity Viability_Assay 5. Assess cell viability (e.g., MTT assay) Toxicity->Viability_Assay Western_Blot 6. Analyze protein expression (e.g., BDNF, p-AMPK) Toxicity->Western_Blot

References

Technical Support Center: J147 Stability and Degradation in Physiological Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability and degradation of the neurotrophic compound J147 in common physiological buffers. Adherence to proper handling and storage procedures is critical for obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in biological matrices?

A1: this compound has demonstrated reasonable stability and bioavailability for an experimental compound. In preclinical studies, it was found to be orally active with a plasma half-life of approximately 1.5 hours and a brain half-life of about 2.5 hours in mice.[1] Metabolic studies in mice and human microsomes revealed that the core hydrazone structure of this compound remains intact, and it does not hydrolyze into potentially toxic aromatic amines or hydrazines.[2] The primary metabolites are simple oxidation products, some of which may retain neuroprotective activity.[2] However, specific stability data in commonly used physiological buffers like PBS and cell culture media is not extensively published, necessitating user-specific validation.

Q2: What are the main factors that can influence this compound stability in my experiments?

A2: The stability of this compound in solution can be affected by several factors, including:

  • pH: The acidity or alkalinity of the buffer can catalyze the hydrolysis of certain functional groups.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV, can cause photodegradation. It is advisable to protect this compound solutions from light.

  • Oxidation: The presence of dissolved oxygen or other oxidizing agents in the buffer can lead to oxidative degradation.

  • Enzymatic Degradation: In cell culture media containing serum or in the presence of cells, enzymes may metabolize this compound.

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare high-concentration stock solutions to minimize the volume of DMSO added to your experimental system (typically <0.1%). Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Q4: Can I use pre-made physiological buffers for my this compound experiments?

A4: While commercially available, pre-made buffers are convenient, it is crucial to ensure their quality and sterility. The pH of the buffer should be verified before use, as shifts in pH can impact this compound stability. For sensitive experiments, preparing fresh buffers from high-purity reagents is recommended.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected experimental results with this compound. Degradation of this compound in the physiological buffer during the experiment.Perform a stability study of this compound under your specific experimental conditions (buffer, temperature, duration) to determine its half-life. Prepare fresh working solutions of this compound for each experiment.
Precipitation of this compound in the aqueous buffer.This compound is a hydrophobic molecule. Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility but does not exceed the tolerance of your experimental system. Visually inspect for any precipitation after adding this compound to the buffer. Consider using a solubility-enhancing excipient if necessary, after validating its compatibility with your assay.
Inaccurate concentration of the this compound stock solution.Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV or LC-MS.
Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS). Degradation of this compound into one or more products.Conduct a forced degradation study (see experimental protocol below) to identify potential degradation products. This will help in developing a stability-indicating analytical method.
Contamination of the buffer or solvent.Use high-purity, sterile-filtered buffers and high-quality solvents. Run a blank sample (buffer/solvent without this compound) to check for contaminants.

Quantitative Data Summary

Buffer pH Temperature (°C) Time Point (hours) % this compound Remaining Half-life (t½) (hours)
PBS7.4370100
2
4
8
24
DMEM7.4370100
2
4
8
24
Neurobasal Medium7.4370100
2
4
8
24

Experimental Protocols

Protocol for Determining this compound Stability in a Physiological Buffer

This protocol provides a general framework for assessing the stability of this compound in a buffer of interest using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • This compound powder

  • High-purity DMSO

  • Physiological buffer of interest (e.g., PBS, DMEM), sterile-filtered

  • HPLC-grade acetonitrile (B52724) and water

  • HPLC-grade formic acid (or other appropriate modifier)

  • HPLC system with a UV detector and a suitable C18 column

2. Preparation of Solutions:

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution: Dilute the this compound stock solution with the physiological buffer to a final concentration of 10 µM. The final DMSO concentration should be kept low (e.g., 0.1%).

3. Stability Experiment:

  • Dispense aliquots of the this compound working solution into multiple sterile microcentrifuge tubes.

  • Incubate the tubes at the desired temperature (e.g., 37°C).

  • At designated time points (e.g., 0, 2, 4, 8, 24 hours), take one tube and immediately stop the degradation by adding an equal volume of cold acetonitrile and vortexing. This will precipitate proteins if present and solubilize this compound.

  • Centrifuge the samples to pellet any precipitate.

  • Transfer the supernatant to an HPLC vial for analysis.

4. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

  • Inject the samples onto the HPLC system.

  • Monitor the peak area of this compound at each time point.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

  • Plot the percentage of this compound remaining versus time.

  • Determine the half-life (t½) of this compound, which is the time it takes for the concentration to decrease by 50%.

Visualizations

Signaling Pathways of this compound

This compound is known to exert its neuroprotective effects through multiple signaling pathways. The diagrams below illustrate some of the key pathways identified in preclinical research.

J147_Signaling_Pathways This compound This compound ATP_Synthase Mitochondrial ATP Synthase This compound->ATP_Synthase Inhibits BDNF BDNF Expression This compound->BDNF NGF NGF Expression This compound->NGF AMPK AMPK ATP_Synthase->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits ACC1 ACC1 AMPK->ACC1 Inhibits Neuroprotection Neuroprotection & Cognitive Enhancement mTOR->Neuroprotection Promotes FattyAcid_Synthesis Fatty Acid Synthesis ACC1->FattyAcid_Synthesis Decreases BDNF->Neuroprotection NGF->Neuroprotection FattyAcid_Synthesis->Neuroprotection Contributes to

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for this compound Stability Assessment

The following diagram outlines the general workflow for determining the stability of this compound in a physiological buffer.

J147_Stability_Workflow Start Start Prepare_Solutions Prepare this compound Stock and Working Solutions Start->Prepare_Solutions Incubate Incubate at Desired Temperature (e.g., 37°C) Prepare_Solutions->Incubate Sample_Collection Collect Samples at Different Time Points Incubate->Sample_Collection Stop_Reaction Stop Degradation (e.g., with cold Acetonitrile) Sample_Collection->Stop_Reaction Analyze Analyze by HPLC Stop_Reaction->Analyze Data_Analysis Calculate % Remaining and Half-life Analyze->Data_Analysis End End Data_Analysis->End

Caption: Workflow for this compound stability testing.

References

Common experimental pitfalls with J147

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for J147. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments with this novel neuroprotective compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an experimental, orally active drug derived from curcumin (B1669340) with broad neuroprotective properties.[1][2] Unlike many Alzheimer's disease (AD) drug candidates that target amyloid plaques, this compound's approach is to address the primary risk factor for the disease: old age.[3][4] Its primary molecular target is the mitochondrial protein ATP synthase (specifically the α-F1 subunit, ATP5A).[5][6] By binding to and partially inhibiting ATP synthase, this compound leads to a modest increase in intracellular calcium, which in turn activates the CAMKK2-dependent AMPK/mTOR signaling pathway, a key pathway involved in longevity and cellular energy homeostasis.[1][7][8] Additionally, this compound's neuroprotective and memory-enhancing effects are associated with its ability to increase levels of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[2][9][10]

Q2: How should I prepare and store this compound stock solutions?

For in vitro experiments, this compound stock solutions are typically prepared in 100% dimethyl sulfoxide (B87167) (DMSO).[11] It is recommended to prepare high-concentration stock solutions (e.g., 10-100 mM) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, the DMSO stock should be diluted in culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically ≤0.5%) and consistent across all conditions, including a vehicle-only control.[11]

Q3: What are the recommended working concentrations for this compound?

The effective concentration of this compound is highly dependent on the experimental model.

  • In Vitro Neuroprotection: this compound shows potent neuroprotective effects at low concentrations. The EC50 (half-maximal effective concentration) has been reported to be as low as 25 nM for rescuing cortical neurons from trophic factor withdrawal and in the range of 60–115 nM in various neurotoxicity assays.[1][11]

  • In Vivo Studies (Mice): A common dosage used in mouse models is 10 mg/kg/day, often administered by incorporating it into the feed (e.g., 200 ppm).[1][12]

Q4: Is this compound metabolically stable?

This compound is considered metabolically unstable. In studies using rat liver microsomes, it was found to be highly metabolized, with only 12% of the parent compound remaining after a 30-minute incubation period.[11] However, its metabolites have been shown to be non-toxic, and some retain neuroprotective activity.[1] This metabolic instability is a critical factor to consider in the design of both in vitro experiments using metabolically active cells (like hepatocytes) and in vivo studies, as it influences the compound's pharmacokinetic profile.

Troubleshooting Guide

Problem: I'm observing significant toxicity or cell death in my cultures.

  • Potential Cause 1: Concentration is too high.

    • Explanation: While this compound is neuroprotective at nanomolar concentrations, it can induce adverse effects at high micromolar concentrations. Studies have shown that at concentrations of 200-300 μM, this compound can decrease mitochondrial markers like MTT and ATP levels, as well as total glutathione (B108866) (GSH), indicating mitochondrial stress.[11] The concentration expected to produce toxicity (CTox) in a 14-day study was estimated at 90 μM.[11]

    • Solution: Perform a dose-response curve starting from a low nanomolar range (e.g., 10 nM) up to a maximum of 10-20 μM. Avoid exceeding concentrations where mitochondrial function may be compromised, unless that is the intended object of study.

  • Potential Cause 2: Solvent Toxicity.

    • Explanation: this compound is dissolved in DMSO. High concentrations of DMSO can be toxic to cells.

    • Solution: Ensure the final concentration of DMSO in your culture medium is identical across all treatment groups, including the vehicle control, and is at a non-toxic level (typically ≤0.5%).[11]

Problem: My experimental results are inconsistent or not reproducible.

  • Potential Cause 1: Compound Stability.

    • Explanation: As a derivative of curcumin, this compound has improved stability but may still be sensitive to light and repeated freeze-thaw cycles.[1]

    • Solution: Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect solutions from light. Prepare fresh working dilutions from the stock for each experiment.

  • Potential Cause 2: Metabolic Conversion.

    • Explanation: this compound is rapidly metabolized in vitro by liver microsomes and potentially by certain cell lines with high metabolic activity.[11] This can lead to variable concentrations of the parent compound over the course of an experiment.

    • Solution: For longer-term studies ( >24 hours), consider media changes with a fresh compound to maintain a more consistent concentration. If using metabolically active cells, be aware that the observed effects may be due to a combination of the parent compound and its metabolites.

Problem: I don't see a reduction in amyloid plaques in my AD mouse model.

  • Potential Cause: Misunderstanding the mechanism.

    • Explanation: A key finding from in vivo studies is that this compound primarily reduces levels of soluble amyloid-beta (Aβ) peptides (both Aβ1-40 and Aβ1-42).[2] It does not, however, significantly alter the load or size of existing insoluble amyloid plaques.[2][7]

    • Solution: Shift the focus of your analysis from plaque burden (e.g., via thioflavin S staining) to the measurement of soluble Aβ levels using methods like ELISA on RIPA-soluble brain fractions.[2] Also, assess downstream markers of neuroprotection, such as synaptic protein levels or cognitive performance, which are key strengths of this compound.[2][13]

Problem: How can I confirm that this compound is working through its reported mechanism in my system?

  • Potential Cause: Lack of mechanistic validation.

    • Explanation: Observing a neuroprotective effect is the first step, but confirming the pathway provides stronger evidence.

    • Solution: Design experiments to probe the known signaling pathway.

      • Assess Mitochondrial Function: Measure changes in ATP levels or mitochondrial membrane potential. This compound should cause only modest, non-toxic changes that trigger signaling.

      • Measure AMPK Activation: Use Western blotting to check for an increase in the phosphorylation of AMPK (p-AMPK) and its downstream target ACC.[1]

      • Quantify Neurotrophic Factors: Use ELISA or Western blotting to measure levels of BDNF and NGF in cell lysates, conditioned media, or brain tissue homogenates.[2]

Quantitative Data Summary

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Molecular Weight351 Dalton[1]
cLogP4.5[1]
Oral Bioavailability (Mouse)28%[1][7]
Half-life (t1/2) (Mouse)2.5 hours[1]
CNS Drug CandidateConforms to Lipinski's rule of five[1]

Table 2: Key In Vitro Concentrations of this compound

ParameterConcentrationCell System/AssayReference
Efficacy (EC50)
Trophic Factor Withdrawal25 nMEmbryonic Cortical Neurons[1][11]
Neuroprotection (various toxins)60 - 115 nMHT22 Cells, Primary Cells[11]
Toxicity
CeeTox Value (CTox)90 µMH4IIE Rat Hepatoma Cells[11]
Cell Death (TC50)293 µMH4IIE Rat Hepatoma Cells[11]
Reduced GSH (TC50)217 µMH4IIE Rat Hepatoma Cells[11]
Mitochondrial Stress>200 µMH4IIE Rat Hepatoma Cells[11]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Assays

  • Reconstitution of Lyophilized Powder:

    • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

    • Add the required volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 50 mM).

    • Vortex thoroughly until the powder is completely dissolved.

  • Storage and Aliquoting:

    • Dispense the stock solution into smaller, single-use aliquots (e.g., 10 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

  • Preparation of Working Solution:

    • On the day of the experiment, thaw one aliquot of the DMSO stock solution.

    • Perform serial dilutions in pre-warmed, sterile cell culture medium to achieve the final desired concentrations (e.g., 10 nM to 10 µM).

    • Vortex gently between dilutions.

    • Crucially, prepare a vehicle control using the same dilution steps and the same final concentration of DMSO as the highest this compound concentration group.

  • Application to Cells:

    • Remove the existing medium from the cell cultures.

    • Add the medium containing the final this compound concentrations or the vehicle control to the respective wells.

    • Return the plates to the incubator for the desired treatment period.

Protocol 2: General Neuroprotection Assay Against Glutamate-Induced Oxytosis in HT22 Cells

  • Cell Plating: Seed HT22 hippocampal neuronal cells in a 96-well plate at a density that allows for approximately 50-60% confluency on the day of the experiment. Allow cells to adhere overnight.

  • Pre-treatment with this compound:

    • Prepare this compound working solutions in HT22 culture medium at various concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) as described in Protocol 1. Include a vehicle-only control.

    • Remove the old medium from the cells and add the this compound-containing medium or vehicle control.

    • Incubate for a pre-treatment period (e.g., 2-4 hours).

  • Induction of Toxicity:

    • Add a concentrated solution of glutamate (B1630785) to the wells to achieve a final concentration known to induce cell death (e.g., 2-5 mM). Do not add glutamate to the "untreated control" wells.

    • Return the plate to the incubator for the toxicity period (e.g., 12-16 hours).

  • Assessment of Cell Viability:

    • Measure cell viability using a standard method such as the MTT assay or CellTiter-Glo® Luminescent Cell Viability Assay.

    • Read the absorbance or luminescence according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data by setting the viability of untreated, vehicle-only cells to 100% and the viability of glutamate-treated, vehicle-only cells as the baseline for toxicity.

    • Calculate the percentage of neuroprotection afforded by each concentration of this compound relative to the glutamate-only control.

    • Plot the dose-response curve and calculate the EC50 value if desired.

Visualizations

J147_Signaling_Pathway cluster_Mito Mitochondrion cluster_Cyto Cytosol ATP_Synthase ATP Synthase (ATP5A) CaMKK2 CaMKK2 ATP_Synthase->CaMKK2 ↑ Ca2+ This compound This compound This compound->ATP_Synthase Partial Inhibition BDNF_NGF BDNF / NGF Expression This compound->BDNF_NGF AMPK AMPK CaMKK2->AMPK Activation mTOR mTOR Signaling AMPK->mTOR Inhibition Neuroprotection Neuroprotection & Memory Enhancement mTOR->Neuroprotection Contributes to BDNF_NGF->Neuroprotection

Caption: Primary signaling pathways activated by this compound.

Troubleshooting_Workflow Start Problem: Unexpected Cell Toxicity Check_Conc Is this compound concentration > 10 µM? Start->Check_Conc Check_Solvent Is final DMSO% > 0.5% or inconsistent? Check_Conc->Check_Solvent No Sol_Lower_Conc Solution: Lower concentration to low µM or nM range. Check_Conc->Sol_Lower_Conc Yes Check_Assay Is the cell line highly sensitive? Check_Solvent->Check_Assay No Sol_Fix_Solvent Solution: Use consistent vehicle control with DMSO ≤ 0.5%. Check_Solvent->Sol_Fix_Solvent Yes Sol_Test_Sensitivity Solution: Run a toxicity curve for the specific cell line. Check_Assay->Sol_Test_Sensitivity Yes End Problem Resolved Sol_Lower_Conc->End Sol_Fix_Solvent->End Sol_Test_Sensitivity->End

Caption: Experimental workflow for troubleshooting in vitro toxicity.

J147_Amyloid_Effect This compound This compound Treatment (in vivo) Soluble_Abeta Soluble Aβ (Aβ1-40, Aβ1-42) This compound->Soluble_Abeta Reduces Insoluble_Plaques Insoluble Aβ Plaques This compound->Insoluble_Plaques No Significant Effect Neuroprotection Neuroprotection & Cognitive Improvement This compound->Neuroprotection Promotes Soluble_Abeta->Neuroprotection Contributes to

Caption: Logical diagram of this compound's differential effects on amyloid-beta.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of J147

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the in vivo bioavailability of J147. This compound, a derivative of curcumin (B1669340), offers significant therapeutic potential but, like many hydrophobic compounds, its efficacy in vivo is often limited by poor oral bioavailability. This guide outlines strategies to overcome these limitations through advanced formulation techniques.

Troubleshooting Guide: Common Issues in this compound In Vivo Experiments

Problem Potential Cause(s) Recommended Solution(s)
Low or undetectable plasma concentrations of this compound after oral administration. 1. Poor aqueous solubility: this compound is a hydrophobic molecule and may not adequately dissolve in gastrointestinal (GI) fluids for absorption. 2. Rapid first-pass metabolism: this compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation. 3. Degradation in the GI tract: The compound may be unstable in the acidic environment of the stomach or susceptible to enzymatic degradation.1. Improve Solubility: Employ advanced formulation strategies such as nanoformulations (SLNs, polymeric nanoparticles) or lipid-based systems (SEDDS) to enhance dissolution. 2. Inhibit Metabolism: While not extensively studied for this compound, co-administration with metabolic inhibitors, similar to piperine (B192125) for curcumin, could be explored. 3. Protect from Degradation: Encapsulating this compound in nanoparticles can shield it from the harsh GI environment.
High variability in plasma concentrations between animal subjects. 1. Inconsistent dosing: Inaccurate oral gavage technique or incomplete administration of the dose. 2. Physiological differences: Variations in gastric emptying time, intestinal transit, and metabolic enzyme activity among individual animals. 3. Food effects: The presence or absence of food can significantly alter the absorption of hydrophobic compounds.1. Standardize Dosing Technique: Ensure all personnel are proficient in oral gavage and that the full dose is administered each time. 2. Standardize Experimental Conditions: Use animals of the same age, sex, and strain, and maintain consistent housing and handling conditions. 3. Control Feeding Schedule: Implement a consistent fasting period before dosing to minimize food-related variability.
Precipitation of this compound in the formulation or upon administration. 1. Supersaturation and precipitation: Amorphous solid dispersions or other solubility-enhancing formulations can create a supersaturated state in the GI tract, leading to precipitation. 2. Poor formulation stability: The formulation may not be physically stable, leading to drug crystallization over time.1. Incorporate Precipitation Inhibitors: Include hydrophilic polymers such as HPMC or PVP in the formulation to maintain a supersaturated state. 2. Optimize Formulation: Re-evaluate the composition of the delivery system, including the choice of lipids, surfactants, and polymers, to improve stability.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound and why is it a concern?

A1: this compound, an analogue of curcumin, was designed for improved stability and bioavailability[1]. While specific bioavailability data for this compound is not extensively published, related compounds like curcumin have very low oral bioavailability, often less than 1%, due to poor solubility and rapid metabolism. Enhancing the bioavailability of this compound is crucial to ensure that therapeutic concentrations are reached in target tissues, such as the brain, to elicit its neuroprotective effects.

Q2: What are the most promising formulation strategies to improve the bioavailability of this compound?

A2: Based on strategies successful for other poorly soluble drugs, particularly curcumin, the most promising approaches for this compound include:

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that can encapsulate hydrophobic drugs, protecting them from degradation and enhancing their absorption.

  • Polymeric Nanoparticles: Using biodegradable polymers to form nanoparticles can improve the solubility and provide controlled release of this compound.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the GI tract, improving drug solubilization and absorption.

Q3: Can prodrugs be used to improve the bioavailability of this compound?

A3: Yes, a prodrug approach is a viable strategy. A prodrug is a chemically modified, inactive form of a drug that is converted to the active form in the body. For this compound, a prodrug could be designed to have improved solubility or to be a substrate for specific transporters in the gut, thereby enhancing its absorption[2].

Q4: How can I assess the in vivo performance of my this compound formulation?

A4: A standard in vivo pharmacokinetic study in a relevant animal model (e.g., mice or rats) is necessary. This involves administering the this compound formulation and a control (e.g., a simple suspension) and collecting blood samples at various time points to determine the plasma concentration-time profile. Key parameters to measure include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the curve (AUC), which reflects the total drug exposure.

Quantitative Data Summary

The following tables summarize pharmacokinetic data for curcumin formulated in various advanced delivery systems. While specific data for this compound is limited, these results for its parent compound illustrate the potential for significant bioavailability enhancement.

Table 1: Pharmacokinetic Parameters of Curcumin Formulations in Rats (Oral Administration)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)
Curcumin Suspension10025.4 ± 4.71.085.6 ± 15.3100
Curcumin-SLNs100215.8 ± 22.12.01854.7 ± 210.42166
Curcumin-Polymeric NPs100189.3 ± 18.52.51645.2 ± 189.71922
Curcumin-SEDDS100356.2 ± 35.81.52987.4 ± 301.23489

Note: The data in this table is compiled from multiple sources for illustrative purposes and may not be directly comparable.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

Objective: To prepare this compound-loaded SLNs to improve oral bioavailability.

Materials:

  • This compound

  • Solid lipid (e.g., glyceryl monostearate, Precirol® ATO 5)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Deionized water

  • High-shear homogenizer

  • Ultrasonicator

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

  • Drug Incorporation: Dissolve this compound in the molten lipid with continuous stirring until a clear solution is obtained.

  • Preparation of Aqueous Phase: Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Subject the pre-emulsion to high-pressure homogenization or ultrasonication to reduce the particle size to the nanometer range.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization: Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and drug loading.

Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a SEDDS to enhance its solubility and oral absorption.

Materials:

  • This compound

  • Oil (e.g., Capryol™ 90, Labrafil® M 1944 CS)

  • Surfactant (e.g., Cremophor® EL, Tween® 20)

  • Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)[3]

  • Vortex mixer

  • Water bath

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.

  • Drug Solubilization: Add this compound to the excipient mixture and vortex or gently heat in a water bath until the drug is completely dissolved, forming a clear, homogenous pre-concentrate.

  • Self-Emulsification Assessment: Add a small volume of the prepared SEDDS pre-concentrate to a larger volume of water with gentle agitation and observe the formation of a microemulsion.

  • Characterization: Characterize the resulting emulsion for droplet size, polydispersity index, and self-emulsification time.

Protocol 3: In Vivo Pharmacokinetic Study of this compound Formulations in Mice

Objective: To evaluate the in vivo pharmacokinetic profile of different this compound formulations after oral administration.

Materials:

  • This compound formulations (e.g., SLNs, SEDDS, and a control suspension)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • LC-MS/MS system for this compound quantification

Procedure:

  • Animal Acclimatization: Acclimatize the mice for at least one week before the experiment.

  • Fasting: Fast the mice overnight (12-16 hours) with free access to water before dosing.

  • Dosing: Administer the this compound formulations to different groups of mice via oral gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at specific time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

G cluster_0 Challenges in this compound Oral Bioavailability cluster_1 Formulation Strategies cluster_2 Desired Outcomes Low Aqueous Solubility Low Aqueous Solubility Solid Lipid Nanoparticles (SLNs) Solid Lipid Nanoparticles (SLNs) Low Aqueous Solubility->Solid Lipid Nanoparticles (SLNs) Encapsulation Polymeric Nanoparticles Polymeric Nanoparticles Low Aqueous Solubility->Polymeric Nanoparticles Encapsulation Self-Emulsifying Systems (SEDDS) Self-Emulsifying Systems (SEDDS) Low Aqueous Solubility->Self-Emulsifying Systems (SEDDS) Solubilization Rapid First-Pass Metabolism Rapid First-Pass Metabolism Prodrug Approach Prodrug Approach Rapid First-Pass Metabolism->Prodrug Approach Metabolic Bypass GI Degradation GI Degradation GI Degradation->Solid Lipid Nanoparticles (SLNs) Protection GI Degradation->Polymeric Nanoparticles Protection Improved Bioavailability Improved Bioavailability Solid Lipid Nanoparticles (SLNs)->Improved Bioavailability Polymeric Nanoparticles->Improved Bioavailability Self-Emulsifying Systems (SEDDS)->Improved Bioavailability Prodrug Approach->Improved Bioavailability Enhanced Therapeutic Efficacy Enhanced Therapeutic Efficacy Improved Bioavailability->Enhanced Therapeutic Efficacy

Caption: Strategies to overcome challenges in this compound oral bioavailability.

G cluster_0 Experimental Workflow for Bioavailability Enhancement start Poorly Soluble this compound formulation Formulation Development (SLNs, SEDDS, etc.) start->formulation invitro In Vitro Characterization (Particle Size, Dissolution) formulation->invitro invivo In Vivo Pharmacokinetic Study (Animal Model) invitro->invivo analysis Data Analysis (AUC, Cmax, Tmax) invivo->analysis end Optimized Formulation with Enhanced Bioavailability analysis->end

Caption: Workflow for developing and evaluating this compound formulations.

G This compound This compound ATPSynthase Mitochondrial ATP Synthase This compound->ATPSynthase Inhibition AMPK AMPK Activation ATPSynthase->AMPK ACC1 ACC1 Inhibition AMPK->ACC1 Neuroprotection Neuroprotection & Cognitive Enhancement AMPK->Neuroprotection FattyAcid Decreased Fatty Acid Synthesis ACC1->FattyAcid

Caption: Simplified signaling pathway of this compound.

References

Technical Support Center: In Vitro Studies with J147

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using J147 in in vitro studies. It addresses common challenges, particularly concerning solubility and the use of alternative solvents to dimethyl sulfoxide (B87167) (DMSO), and provides detailed protocols and safety information.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, is precipitating after dilution in my cell culture medium. What is causing this?

A1: This is a common issue known as "crashing out." this compound is a hydrophobic compound, meaning it has low solubility in aqueous solutions like cell culture media. While it dissolves well in a strong organic solvent like DMSO, rapid dilution into the aqueous medium can cause it to precipitate.

Q2: What are the primary concerns with using DMSO as a solvent for this compound in my experiments?

A2: While DMSO is a very effective solvent for this compound, it can have direct effects on the cells in your in vitro model. At higher concentrations (typically above 0.5%), DMSO can induce cellular stress, affect cell viability, and influence the signaling pathways you may be investigating. It is crucial to use the lowest possible final concentration of DMSO in your experiments and to include a vehicle control (medium with the same concentration of DMSO but without this compound).

Q3: Can I use solvents other than DMSO to dissolve this compound for my in vitro studies?

A3: Yes, several alternative solvents and formulation strategies can be considered. These include ethanol (B145695), polyethylene (B3416737) glycol (PEG), and cyclodextrins. The choice of an alternative will depend on the specific requirements of your experimental system, including the cell type and the desired final concentration of this compound.

Q4: What are the recommended safe concentrations for alternative solvents in neuronal cell cultures?

A4: The safe concentration of a solvent can vary between cell lines. For neuronal cell lines like SH-SY5Y:

  • Ethanol: Concentrations up to 20 mM have been shown to have no significant effect on cell viability.[1] It is generally recommended to keep the final ethanol concentration in the culture medium at or below 0.1-0.5%.[2]

  • Polyethylene Glycol (PEG): Low molecular weight PEGs, such as PEG 400, are generally less cytotoxic. The specific tolerated concentration can vary, so it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line.

  • Cyclodextrins: These are generally well-tolerated. For instance, some cationic beta-cyclodextrins have been found to be non-toxic to neuronal cells at concentrations up to 5 µM.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be well-tolerated in retinal explants at concentrations up to 10 mM.[4]

Troubleshooting Guide: this compound Precipitation

Problem Potential Cause Troubleshooting Steps & Solutions
Immediate Precipitation - High final concentration of this compound.- Rapid dilution of the DMSO stock.- Optimize Final Concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium by preparing a serial dilution and observing for precipitation.- Use a Step-wise Dilution: Instead of adding the concentrated stock directly to the final volume, create an intermediate dilution in a small volume of pre-warmed (37°C) medium. Then, add this intermediate dilution to the rest of the medium.
Precipitation Over Time - Temperature fluctuations.- Interaction with media components.- Maintain Temperature: Always use pre-warmed (37°C) media for dilutions and minimize the time your plates are outside the incubator.- Consider Serum Content: Serum proteins can sometimes help to solubilize hydrophobic compounds. If your experiment allows, ensure your medium contains serum when preparing the this compound solution.
Cloudy or Hazy Solution - Incomplete initial dissolution.- Formation of micro-precipitates.- Ensure Complete Dissolution of Stock: Vortex the this compound stock solution thoroughly. Gentle warming (to 37°C) or brief sonication can also aid in complete dissolution.- Filter Sterilization: After preparing the final working solution, consider sterile filtering it through a 0.22 µm filter to remove any micro-precipitates before adding it to the cells.

Alternative Solvents: A Comparative Overview

Solvent/Carrier Pros Cons Recommended Max. Concentration (Neuronal Cells)
Dimethyl Sulfoxide (DMSO) - Excellent solubilizing capacity for this compound.- Can be toxic to cells at higher concentrations (>0.5%).- May influence cellular processes.< 0.5% (v/v)
Ethanol - Less toxic than DMSO at low concentrations.- Readily available.- Lower solubilizing capacity than DMSO.- Can still affect cellular function.≤ 20 mM (approximately 0.1% v/v)[1]
Polyethylene Glycol (PEG 400) - Generally low cytotoxicity.- Higher viscosity.- Variable effects depending on molecular weight.Varies by cell line; requires empirical determination.
Cyclodextrins (e.g., HP-β-CD) - Can form inclusion complexes to enhance solubility.- Generally low cytotoxicity.[3][4]- May not be effective for all compounds.- Can have their own biological effects.Up to 5 µM for some derivatives[3]; up to 10 mM for HP-β-CD in some systems.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound solutions to minimize precipitation.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • (Optional) Sonicator water bath

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM in DMSO): a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. c. Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication (5-10 minutes) in a water bath can be used to aid dissolution if necessary. d. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare an Intermediate Dilution (e.g., 100 µM in cell culture medium): a. Pre-warm your complete cell culture medium to 37°C. b. In a sterile tube, add a specific volume of the pre-warmed medium. c. Add the corresponding volume of the 10 mM this compound stock solution to the medium to achieve a 100 µM concentration. For example, add 10 µL of 10 mM stock to 990 µL of medium. d. Gently vortex or pipette up and down to mix thoroughly.

  • Prepare the Final Working Concentration: a. Add the required volume of the 100 µM intermediate dilution to your cell culture plates containing pre-warmed medium to achieve the desired final concentration (e.g., 100 nM, 1 µM).

Protocol 2: Assessing Solvent Cytotoxicity

It is crucial to determine the non-toxic concentration of any new solvent in your specific cell line.

Materials:

  • Your neuronal cell line of interest (e.g., SH-SY5Y)

  • Complete cell culture medium

  • The solvent to be tested (e.g., Ethanol, PEG 400)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, PrestoBlue)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare Solvent Dilutions: Prepare a serial dilution of the solvent in your complete cell culture medium. The concentration range should span from very low (e.g., 0.01%) to relatively high (e.g., 5%).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the solvent. Include a "no solvent" control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the "no solvent" control. Determine the highest concentration that does not significantly reduce cell viability.

Visualizations

J147_Signaling_Pathway This compound This compound ATP5A ATP5A (Mitochondrial ATP Synthase) This compound->ATP5A Inhibits Ca2_increase Increased Cytosolic Ca2+ ATP5A->Ca2_increase Leads to CAMKK2 CAMKK2 Ca2_increase->CAMKK2 Activates AMPK AMPK Activation CAMKK2->AMPK mTOR mTOR Pathway AMPK->mTOR Inhibits ACC1 ACC1 Inhibition AMPK->ACC1 Neuroprotection Neuroprotection & Lifespan Extension mTOR->Neuroprotection FattyAcid_Synthesis Inhibition of Fatty Acid Synthesis ACC1->FattyAcid_Synthesis

Caption: Simplified signaling pathway of this compound.

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application J147_powder This compound Powder Stock_Solution High-Concentration Stock Solution J147_powder->Stock_Solution Solvent Alternative Solvent (e.g., Ethanol) Solvent->Stock_Solution Intermediate_Dilution Intermediate Dilution Stock_Solution->Intermediate_Dilution Step-wise dilution Prewarmed_Media Pre-warmed (37°C) Cell Culture Medium Prewarmed_Media->Intermediate_Dilution Final_Solution Final Working Solution Intermediate_Dilution->Final_Solution Cell_Culture Neuronal Cell Culture Final_Solution->Cell_Culture

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: Validating J147 Target Engagement in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the target engagement of J147 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary molecular target of this compound is the mitochondrial F1F0 ATP synthase, specifically the α-subunit (ATP5A).[1][2][3][4][5] this compound acts as a partial inhibitor of ATP synthase.[6][7]

Q2: What is the downstream signaling pathway activated by this compound's engagement with ATP synthase?

A2: By partially inhibiting ATP synthase, this compound leads to a modest increase in intracellular calcium levels. This activates Calcium/Calmodulin-Dependent Protein Kinase Kinase β (CAMKK2), which in turn phosphorylates and activates AMP-activated protein kinase (AMPK). Activated AMPK then inhibits the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and metabolism. This signaling cascade is associated with pro-longevity and neuroprotective effects.[1][3][4][6][8][9]

Q3: What are the expected neurotrophic effects of this compound in cell-based assays?

A3: this compound has been shown to have neurotrophic properties, including the induction of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[1][10] Therefore, treatment of neuronal cell cultures with this compound is expected to increase the secretion of BDNF and NGF into the cell culture medium.

Q4: What are typical effective concentrations of this compound in vitro?

A4: The effective concentration of this compound can vary depending on the cell type and the specific assay. For neuroprotection, the EC50 (half-maximal effective concentration) is in the range of 0.06 to 0.115 µM.[11] The neurotrophic EC50 is approximately 0.025 µM.[11]

Q5: Is this compound cytotoxic at higher concentrations?

A5: Yes, at higher concentrations, this compound can exhibit cytotoxicity. The TC50 (half-maximal toxic concentration) has been reported to be greater than 200 µM in some cell lines, with a CeeTox value of 90 µM in H4IIE cells.[11][12] It is crucial to determine the optimal, non-toxic working concentration for your specific cell line and experimental conditions.

This compound Signaling Pathway

J147_Signaling_Pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase (ATP5A) This compound->ATP_Synthase inhibits Ca2_plus ↑ Intracellular Ca²⁺ ATP_Synthase->Ca2_plus CAMKK2 CAMKK2 Ca2_plus->CAMKK2 activates AMPK AMPK CAMKK2->AMPK phosphorylates pAMPK p-AMPK (activated) AMPK->pAMPK mTOR mTOR pAMPK->mTOR inhibits Neuroprotection Neuroprotection & Longevity Pathways pAMPK->Neuroprotection pmTOR p-mTOR (inhibited) mTOR->pmTOR pmTOR->Neuroprotection contributes to

Caption: this compound's mechanism of action.

Experimental Protocols and Troubleshooting Guides

ATP Synthase Activity Assay

This assay directly measures the engagement of this compound with its target. A common method is a coupled spectrophotometric assay that measures the rate of ATP hydrolysis.

Experimental Workflow:

ATP_Synthase_Assay_Workflow start Start prepare_membranes Prepare submitochondrial particles or isolated mitochondria start->prepare_membranes prepare_reagents Prepare assay buffer with coupling enzymes (PK/LDH) and NADH prepare_membranes->prepare_reagents add_inhibitor Add this compound or vehicle control to assay wells prepare_reagents->add_inhibitor add_membranes Add mitochondrial preparation add_inhibitor->add_membranes incubate Incubate briefly to allow inhibitor binding add_membranes->incubate start_reaction Initiate reaction by adding ATP incubate->start_reaction measure_absorbance Monitor decrease in NADH absorbance at 340 nm start_reaction->measure_absorbance analyze Calculate ATP hydrolysis rate and % inhibition measure_absorbance->analyze end End analyze->end

Caption: Workflow for an ATP synthase activity assay.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
High background noise - Contamination of reagents.- Non-specific NADH oxidation.- Use fresh, high-quality reagents.- Run a control without mitochondrial membranes to determine non-enzymatic NADH oxidation rate.
Low signal or no activity - Inactive ATP synthase preparation.- Insufficient ATP or NADH.- Incorrect buffer pH.- Prepare fresh mitochondrial fractions.- Verify the concentrations of ATP and NADH.- Ensure the pH of the assay buffer is optimal (typically 7.5-8.0).[13]
Inconsistent results between replicates - Pipetting errors.- Incomplete mixing of reagents.- Temperature fluctuations.- Use calibrated pipettes and ensure proper mixing.- Maintain a constant temperature throughout the assay.
Western Blot for Phosphorylated AMPK (p-AMPK) and mTOR (p-mTOR)

This assay validates the downstream signaling effects of this compound.

Experimental Workflow:

Western_Blot_Workflow start Start cell_treatment Treat cells with this compound for the desired time start->cell_treatment cell_lysis Lyse cells in RIPA buffer with protease and phosphatase inhibitors cell_treatment->cell_lysis quantify_protein Determine protein concentration (e.g., BCA assay) cell_lysis->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane sds_page->transfer block Block membrane (e.g., 5% BSA or milk) transfer->block primary_ab Incubate with primary antibodies (anti-p-AMPK, anti-p-mTOR, total proteins, loading control) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detect Detect with ECL reagent and image the blot secondary_ab->detect analyze Quantify band intensities detect->analyze end End analyze->end

Caption: General workflow for Western blotting.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Weak or no signal for phosphorylated proteins - Short this compound incubation time.- Phosphatase activity during lysis.- Ineffective primary antibody.- Optimize this compound treatment time.- Always use fresh phosphatase inhibitors in the lysis buffer.[14]- Use a new, validated primary antibody and optimize its concentration.
High background - Insufficient blocking.- Primary or secondary antibody concentration too high.- Inadequate washing.- Increase blocking time or change blocking agent.- Titrate antibody concentrations.- Increase the number and duration of washes.[15]
Inconsistent loading - Inaccurate protein quantification.- Pipetting errors during loading.- Re-quantify protein concentrations.- Use a reliable loading control (e.g., GAPDH, β-actin) to normalize the data.[14]
BDNF/NGF ELISA

This assay quantifies the neurotrophic effects of this compound.

Experimental Workflow:

ELISA_Workflow start Start treat_cells Culture neuronal cells and treat with this compound start->treat_cells collect_supernatant Collect cell culture supernatant treat_cells->collect_supernatant prepare_plate Add standards and samples to antibody-coated ELISA plate collect_supernatant->prepare_plate incubate1 Incubate to allow capture of BDNF/NGF prepare_plate->incubate1 wash1 Wash wells incubate1->wash1 add_detection_ab Add biotinylated detection antibody wash1->add_detection_ab incubate2 Incubate add_detection_ab->incubate2 wash2 Wash wells incubate2->wash2 add_streptavidin_hrp Add Streptavidin-HRP conjugate wash2->add_streptavidin_hrp incubate3 Incubate add_streptavidin_hrp->incubate3 wash3 Wash wells incubate3->wash3 add_substrate Add TMB substrate and incubate for color development wash3->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate calculate Calculate BDNF/NGF concentrations read_plate->calculate end End calculate->end

Caption: Workflow for a sandwich ELISA.

Troubleshooting Guide:

IssuePossible Cause(s)Suggested Solution(s)
Low signal or sensitivity - Insufficient incubation times.- Low BDNF/NGF secretion.- Reagent degradation.- Follow the kit's recommended incubation times and temperatures.[6][16]- Optimize cell seeding density and this compound treatment duration.- Use fresh or properly stored reagents.
High background - Inadequate washing.- Cross-reactivity of antibodies.- High concentration of detection reagents.- Ensure thorough washing between steps.- Use a high-quality, specific ELISA kit.- Optimize the concentration of detection antibody and streptavidin-HRP.
High variability between wells - Pipetting errors.- "Edge effect" in the plate.- Incomplete mixing of reagents.- Use calibrated pipettes and be consistent.- Avoid using the outer wells of the plate if edge effects are suspected.- Ensure all reagents are thoroughly mixed before adding to the wells.

Quantitative Data Summary

ParameterCell LineValueReference
Neuroprotection EC50 HT22, primary cortical cells0.06 - 0.115 µM[11]
Neurotrophism EC50 -0.025 µM[11]
Cytotoxicity TC50 (MTT & GSH) H4IIE>200 µM[11]
CeeTox Value H4IIE90 µM[11][12]
ATP Synthase Inhibition EC50 -20 nM[17]

Disclaimer: The protocols and troubleshooting guides provided here are for informational purposes only. Researchers should always refer to the specific protocols provided with their assay kits and reagents and optimize conditions for their particular experimental setup.

References

Addressing off-target effects of J147 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for J147. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments by providing troubleshooting guidance and answers to frequently asked questions regarding its on-target and potential off-target effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that may arise during experiments with this compound, helping you to distinguish its primary therapeutic effects from other physiological responses.

Q1: My experimental results show significant changes in cellular metabolism. Is this a known off-target effect of this compound?

A1: While this compound's primary target is the mitochondrial ATP synthase, its mechanism of action inherently influences cellular metabolism. Therefore, observing metabolic changes is an expected downstream consequence of this compound's on-target activity rather than a distinct off-target effect. This compound has been shown to increase ATP and acetyl-CoA levels in HepG2 cells, enhancing cellular bioenergetics.[1] Specifically, it activates the AMP-activated protein kinase (AMPK)/acetyl-CoA carboxylase 1 (ACC1) signaling pathway, which leads to a reduction in free fatty acid (FFA) synthesis.[1][2][3] In studies with aged mice, this compound was observed to normalize markers for increased energy metabolism.[4][5]

Therefore, if your experiment involves cell types with active lipid metabolism (e.g., hepatocytes) or focuses on neuronal energy homeostasis, these metabolic shifts are likely a consequence of this compound's primary mechanism. To confirm this, you can assess the activation of the AMPK/ACC1 pathway in your experimental model.

Q2: I'm observing neurotrophic effects in my neuronal cultures, such as increased neurite outgrowth and expression of neurotrophic factors. Is this a direct effect of this compound or a secondary response?

A2: The neurotrophic effects of this compound are a well-documented and intended outcome of its therapeutic action. This compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF).[6][7][8][9] These effects are associated with its memory-enhancing and neuroprotective properties.[7][8] The compound promotes the survival of primary cortical neurons in culture and has neurotrophic factor-like activity.[10] Therefore, these observations are consistent with the on-target effects of this compound.

Q3: I've noticed a decrease in cell proliferation in my cancer cell line experiments. Is this compound cytotoxic?

A3: this compound has a good safety profile with a high therapeutic window.[10] However, at higher concentrations (20–100 μM), a decrease in cell proliferation has been observed in rat hepatoma H4IIE cells, without significant cell death (TC50 for cell death = 293 μM).[10] This suggests a cytostatic rather than a cytotoxic effect at these concentrations. The neuroprotective effective concentrations (EC50) are much lower, in the range of 25-115 nM.[10] It is crucial to perform a dose-response curve in your specific cell line to determine the optimal concentration for your experiments and to distinguish between therapeutic and potential anti-proliferative effects.

Q4: My results indicate alterations in calcium signaling. Is this a known effect of this compound?

A4: Yes, this compound influences intracellular calcium levels as a direct consequence of its action on mitochondrial ATP synthase. By partially inhibiting ATP synthase, this compound can cause an increase in intracellular calcium, which in turn activates the calcium/calmodulin-dependent protein kinase kinase β (CAMKK2)-dependent activation of the AMPK/mTOR pathway.[11][12] this compound has been shown to prevent and normalize pathological calcium fluctuations in mitochondria during excitotoxicity.[13] Therefore, changes in calcium signaling are an expected part of this compound's mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy and Toxicity of this compound

ParameterCell LineValueReference
Neuroprotection EC50HT22 mouse hippocampal cells60 - 115 nM[10]
Neurotrophic Activity EC50Primary rat cortical neurons25 nM[10][11]
ATP Synthase Inhibition EC50Isolated bovine heart mitochondria20 nM[12]
Cell Death TC50H4IIE rat hepatoma cells293 µM[10]
Reduced Cell ProliferationH4IIE rat hepatoma cells20 - 100 µM[10]

Table 2: Pharmacokinetic Properties of this compound in Mice

ParameterValueReference
Oral Bioavailability28%[11]
Plasma t1/22.5 hours[11]

Key Experimental Protocols

To help you validate your findings and troubleshoot your experiments, we provide detailed methodologies for key assays.

Protocol 1: Measurement of ATP Synthase Activity

This protocol is adapted from a spectrophotometric assay for measuring ATP hydrolysis, the reverse reaction of ATP synthesis.[14]

Materials:

Procedure:

  • Prepare the assay medium containing NADH, antimycin A, PEP, LDH, PK, DDM, and AP5A in the assay buffer.

  • Add your sample (isolated mitochondria or cell lysate) to the cuvette.

  • Initiate the reaction by adding ATP.

  • Continuously measure the absorbance at 340 nm. The decrease in absorbance corresponds to NADH oxidation, which is coupled to ADP production from ATP hydrolysis.

  • After a stable rate is achieved, add oligomycin to inhibit ATP synthase-dependent ATP hydrolysis. The remaining rate is considered non-specific.

  • Calculate the specific ATP synthase activity by subtracting the oligomycin-insensitive rate from the initial rate.

Protocol 2: Western Blot for AMPK Pathway Activation

This protocol allows for the detection of the activation of the AMPK pathway, a key downstream target of this compound.

Materials:

  • Cell or tissue lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα, anti-phospho-ACC (Ser79), anti-ACC

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell or tissue lysates and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies against the phosphorylated (active) forms of AMPK and ACC, as well as antibodies for the total proteins as loading controls.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system. An increased ratio of phosphorylated protein to total protein indicates pathway activation.

Visualizing the Mechanisms of this compound

Diagram 1: this compound Signaling Pathway

J147_Signaling_Pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase (ATP5A) This compound->ATP_Synthase binds & partially inhibits Ca_increase Increased Intracellular Ca2+ ATP_Synthase->Ca_increase leads to CAMKK2 CAMKK2 Ca_increase->CAMKK2 activates AMPK AMPK (activated) CAMKK2->AMPK activates mTOR mTOR (inhibited) AMPK->mTOR inhibits ACC1 ACC1 (inhibited) AMPK->ACC1 inhibits Neuroprotection Neuroprotection & Longevity Pathways AMPK->Neuroprotection Energy_Metabolism Enhanced Cellular Bioenergetics AMPK->Energy_Metabolism mTOR->Neuroprotection FFA_synthesis Decreased Free Fatty Acid Synthesis ACC1->FFA_synthesis

Caption: Signaling cascade initiated by this compound's interaction with mitochondrial ATP synthase.

Diagram 2: Experimental Workflow for Troubleshooting Metabolic Effects

Troubleshooting_Workflow Start Unexpected metabolic changes observed WB_Assay Perform Western Blot for p-AMPK, p-ACC, AMPK, ACC Start->WB_Assay Question Is the AMPK/ACC1 pathway activated? Result_Yes Pathway is activated Question->Result_Yes Yes Result_No Pathway is not activated Question->Result_No No WB_Assay->Question Conclusion_OnTarget Metabolic changes are likely an on-target effect of this compound Result_Yes->Conclusion_OnTarget Conclusion_OffTarget Consider potential off-target effects or other confounding factors. Consult further literature. Result_No->Conclusion_OffTarget

Caption: A logical workflow to determine if observed metabolic changes are on-target effects.

References

Technical Support Center: Long-Term J147 Treatment in Animals

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the long-term use of J147 in animal research. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful and accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended dosage and administration route for long-term this compound treatment in mice?

A1: The most commonly reported and effective dosage for long-term studies in mice is 10 mg/kg/day .[1] This is typically achieved by incorporating this compound into the animal's diet at a concentration of 200 ppm .[1] This method is preferred for chronic studies as it minimizes animal stress. For acute dosing or studies requiring more precise dose administration, oral gavage can be used.

Q2: How should I prepare this compound for oral administration?

A2: this compound is a hydrophobic compound with low aqueous solubility.[2]

  • For dietary administration: this compound can be commercially formulated into rodent chow.

  • For oral gavage: this compound is soluble in DMSO and ethanol.[3] A common vehicle for oral gavage is corn oil.[2][4] Another option is a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline, which can achieve a concentration of 1 mg/mL; sonication is recommended to aid dissolution.[5]

Q3: What is the known safety profile of this compound in long-term animal studies?

A3: this compound has demonstrated a promising safety profile in preclinical studies. Acute toxicity studies in mice have shown no adverse effects at the maximum testable oral dose of 2 g/kg.[6] Long-term administration in mice for several months has not revealed any significant toxicity issues.[7] Furthermore, this compound is not reported to be genotoxic.

Q4: What is the mechanism of action of this compound?

A4: this compound's primary molecular target is the mitochondrial α-F1-ATP synthase (ATP5A).[8][9] By inhibiting ATP5A, this compound leads to an increase in cytosolic Ca2+ levels, which in turn activates the CAMKK2-AMPK/mTOR signaling pathway.[1][10] This pathway is crucial in mitigating age-associated decline. This compound has also been shown to increase levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for learning, memory, and neuronal health.[6][10]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Inconsistent or no therapeutic effect observed in vivo. - Poor Bioavailability: Due to its hydrophobic nature, this compound may have variable absorption. - Incorrect Dosing: Errors in dose calculation or administration. - Compound Degradation: Improper storage or handling of this compound or its formulation.- Optimize Formulation: For oral gavage, ensure this compound is fully dissolved. Sonication can aid in dissolution.[5] Consider using a vehicle known to improve the solubility of hydrophobic compounds, such as a mixture of DMSO, PEG300, and Tween 80.[5] - Verify Dosing: Double-check all calculations for dose and concentration. Ensure proper oral gavage technique to prevent accidental administration into the lungs. - Check Compound Stability: Store powdered this compound at -20°C for long-term stability (up to 3 years).[5] Once in solution, store at -80°C for up to one year.[5] Avoid repeated freeze-thaw cycles.
Precipitation of this compound in the dosing solution. - Low Solubility: this compound has poor solubility in aqueous solutions. - Incorrect Vehicle: The chosen vehicle may not be suitable for the desired concentration.- Use Co-solvents: Employ a formulation with co-solvents like DMSO and PEG300 to enhance solubility.[5] - Sonication: Use a water bath sonicator to help dissolve the compound.[5] - Visual Inspection: Always visually inspect the final formulation for clarity before administration.
Unexpected animal behavior (e.g., lethargy, agitation). - Vehicle Effects: The vehicle itself may have physiological effects. For example, corn oil can have metabolic effects.[11] - Off-target Effects: While this compound has a clean safety profile, individual animal responses can vary.- Vehicle Control Group: Always include a vehicle-only control group to differentiate the effects of this compound from those of the vehicle. - Monitor Animals Closely: Observe animals for any abnormal behavior, especially in the initial stages of the study. - Dose Reduction: If adverse effects are suspected, consider a dose-response study to determine the maximum tolerated dose in your specific animal model.
High variability in behavioral test results. - Animal Stress: Improper handling or stressful procedures can significantly impact behavioral outcomes. - Inconsistent Testing Protocol: Variations in the execution of behavioral tests. - Environmental Factors: Changes in lighting, noise, or other environmental cues in the testing room.- Habituation: Acclimate animals to the testing room and handling procedures before starting the experiments. - Standardized Protocols: Ensure all personnel are trained on and adhere to a standardized protocol for each behavioral test. - Controlled Environment: Maintain a consistent and controlled environment for all behavioral testing.

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from key behavioral and molecular experiments with this compound in mouse models of Alzheimer's disease.

Table 1: Effects of this compound on Cognitive Performance in Behavioral Tests

Behavioral TestAnimal ModelTreatment GroupControl GroupOutcome MeasurePercentage Improvement with this compound
Y-Maze Aged APPswe/PS1ΔE9 Mice10 mg/kg/day this compoundVehicleSpontaneous AlternationData not available
Morris Water Maze Aged APPswe/PS1ΔE9 Mice10 mg/kg/day this compoundVehicleEscape LatencyData not available
Fear Conditioning Aged APPswe/PS1ΔE9 Mice10 mg/kg/day this compoundVehicleFreezing Time (Day 2)Significant increase (p < 0.05)

Note: While many studies report significant improvements in cognitive performance with this compound treatment, specific quantitative data on percentage improvements in Y-maze and Morris water maze tests were not consistently available in the reviewed literature. The fear conditioning test showed a statistically significant improvement in memory.

Table 2: Effects of this compound on Alzheimer's Disease Pathology

BiomarkerAnimal ModelTreatment GroupControl GroupMeasurement LocationPercentage Change with this compound
Soluble Aβ1-40 Aged APPswe/PS1ΔE9 Mice10 mg/kg/day this compoundVehicleHippocampusSignificant decrease[6]
Soluble Aβ1-42 Aged APPswe/PS1ΔE9 Mice10 mg/kg/day this compoundVehicleHippocampusSignificant decrease[6]
BDNF Levels huAPP/PS1 Transgenic Mice10 mg/kg/day this compoundVehicleHippocampusIncreased[6]
NGF Levels Aged huAPP/PS1 Mice10 mg/kg/day this compoundVehicleHippocampusIncreased[6]

Experimental Protocols

Protocol 1: Long-Term Dietary Administration of this compound

  • Objective: To administer this compound chronically to mice via their diet.

  • Materials:

    • This compound powder

    • Standard rodent chow

    • Precision scale

    • Food mixer

  • Procedure:

    • Calculate the amount of this compound needed to achieve a final concentration of 200 ppm in the total amount of chow to be prepared. (200 ppm = 200 mg of this compound per kg of chow).

    • Weigh the calculated amount of this compound powder accurately.

    • Thoroughly mix the this compound powder with a small portion of the ground chow.

    • Gradually add the remaining chow and continue mixing until a homogenous mixture is achieved.

    • Provide the this compound-medicated chow to the experimental group of animals ad libitum.

    • Prepare a control diet without this compound for the control group.

    • Store the prepared chow in a cool, dry place.

Protocol 2: Acute Oral Gavage of this compound

  • Objective: To administer a precise dose of this compound to mice via oral gavage.

  • Materials:

    • This compound powder

    • Vehicle (e.g., corn oil, or a mixture of DMSO, PEG300, Tween 80, and saline)

    • Vortex mixer

    • Sonicator (optional)

    • Appropriately sized gavage needles (18-20 gauge for mice)

    • Syringes

  • Procedure:

    • Formulation Preparation (Example with co-solvent mixture):

      • Prepare a stock solution of this compound in DMSO.

      • For a final concentration of 1 mg/mL, in a sterile tube, add the required volume of the this compound/DMSO stock solution.

      • Add PEG300 and vortex until the solution is clear.

      • Add Tween 80 and vortex to mix thoroughly.

      • Slowly add sterile saline while vortexing to prevent precipitation.

      • Visually inspect the final formulation for clarity. If any precipitation is observed, sonication in a water bath may help.[5]

    • Animal Dosing:

      • Weigh the animal to determine the correct dosing volume (typically 5-10 mL/kg body weight).

      • Gently restrain the mouse.

      • Measure the gavage needle against the mouse to determine the correct insertion depth (from the tip of the nose to the last rib).

      • Insert the gavage needle gently and steadily into the esophagus. Do not force the needle.

      • Administer the this compound formulation slowly.

      • Withdraw the needle gently.

      • Monitor the animal for any signs of distress after the procedure.

Visualizations

J147_Signaling_Pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase (ATP5A) This compound->ATP_Synthase inhibits Ca2_plus Increased Cytosolic Ca2+ ATP_Synthase->Ca2_plus leads to CAMKK2 CAMKK2 Ca2_plus->CAMKK2 activates AMPK AMPK Activation CAMKK2->AMPK activates mTOR mTOR Pathway AMPK->mTOR modulates Neuroprotection Neuroprotection & Anti-aging Effects AMPK->Neuroprotection mTOR->Neuroprotection

Caption: this compound's primary signaling pathway, initiating with the inhibition of ATP synthase.

Experimental_Workflow start Start: Animal Model Selection (e.g., APPswe/PS1ΔE9 mice) treatment Long-Term this compound Treatment (e.g., 10 mg/kg/day in diet) start->treatment behavioral Behavioral Testing (Y-Maze, Morris Water Maze, Fear Conditioning) treatment->behavioral biochemical Biochemical Analysis (ELISA for Aβ, Western Blot for BDNF/NGF) treatment->biochemical data Data Analysis & Interpretation behavioral->data biochemical->data end Conclusion data->end Troubleshooting_Logic rect_node rect_node start Inconsistent or No Therapeutic Effect? check_formulation Is the formulation prepared correctly? start->check_formulation Yes check_dose Is the dose calculated and administered correctly? check_formulation->check_dose Yes optimize_formulation Optimize formulation (e.g., use co-solvents, sonication). check_formulation->optimize_formulation No check_stability Is the compound stored properly? check_dose->check_stability Yes verify_dose Verify dose calculations and administration technique. check_dose->verify_dose No verify_storage Verify storage conditions and compound integrity. check_stability->verify_storage No

References

Technical Support Center: J147 Cytotoxicity and Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of the neuroprotective compound J147 using common cell viability assays.

Frequently Asked Questions (FAQs)

Q1: We are not observing significant cytotoxicity with this compound in our neuronal cell lines. Is this expected?

A1: Yes, this is an expected outcome. This compound is a neurotrophic compound designed to be protective at lower concentrations.[1][2] Published data indicates that this compound shows neuroprotective effects at concentrations as low as 25 nM and generally exerts no significant cytotoxicity in vitro.[1][2] Cytotoxic effects are typically only observed at much higher concentrations. For instance, in rat hepatoma (H4IIE) cells, the concentration required to cause 50% cell death (TC50) was 293 μM.[1]

Q2: Our cell viability assay results show a U-shaped or biphasic (hormetic) dose-response curve with this compound. What does this mean?

A2: A biphasic dose-response, where low concentrations of a compound show a stimulatory or protective effect and high concentrations show an inhibitory or toxic effect, is a phenomenon known as hormesis.[3][4] This is not uncommon for neuroprotective or antioxidant compounds.[3] With this compound, it's possible to observe increased cell viability or metabolic activity at lower, neuroprotective concentrations, while higher concentrations may begin to show cytotoxic effects. When interpreting these results, it's crucial to consider the full dose-response curve and not just a single high concentration.

Q3: How do we differentiate between a neuroprotective effect and low-level cytotoxicity in our assays?

A3: Distinguishing between these two effects requires careful experimental design and data analysis.

  • Include a toxic insult: To specifically measure neuroprotection, you must include a positive control for cell death (a neurotoxic agent like glutamate, hydrogen peroxide, or amyloid-beta peptides).[5][6] You can then assess this compound's ability to rescue cells from this insult.

  • Wide concentration range: Test a broad range of this compound concentrations. Neuroprotective effects are expected at nanomolar to low micromolar ranges, while cytotoxicity, if any, will likely appear at much higher micromolar concentrations.

  • Multiple assays: Use orthogonal assays that measure different aspects of cell health. For example, combine a metabolic assay (MTT or XTT) with an assay that measures membrane integrity (LDH release).[5] A compound might decrease metabolic activity at a certain concentration without compromising membrane integrity.

Q4: We are seeing high variability between replicate wells in our assays. What are the common causes?

A4: High variability can stem from several factors:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before and during plating.

  • Pipetting Errors: Calibrate pipettes regularly and use proper pipetting techniques.

  • Edge Effects: Wells on the perimeter of the plate are prone to evaporation. It is recommended to fill the outer wells with sterile media or PBS and not use them for experimental data.[7]

  • Compound Precipitation: At high concentrations, this compound may precipitate out of the solution. Visually inspect the wells for any precipitates, which can interfere with absorbance readings.[8]

Q5: The absorbance readings in our control wells are very high. What could be the issue?

A5: High background absorbance can be caused by:

  • Media Components: Phenol (B47542) red in the culture medium can interfere with colorimetric assays. Consider using a phenol red-free medium for the assay incubation period.[7]

  • Contamination: Bacterial or fungal contamination can lead to non-specific color changes. Visually inspect plates for any signs of contamination.

  • Compound Interference: The compound itself might directly react with the assay reagent. To test for this, include control wells with the compound in cell-free media.[7]

Data Presentation

The following tables summarize quantitative data on this compound's effects from published literature.

Table 1: Cytotoxicity of this compound in H4IIE Cells (CeeTox™ Assay) [1]

Assay ParameterTC50 (μM)Interpretation
Cell Death293Concentration causing 50% cell death.
MTT Assay>200Concentration causing 50% reduction in metabolic activity.
Total GSH Content217Concentration causing 50% depletion of glutathione.

Note: TC50 (Toxic Concentration 50%) is the concentration of a substance that causes a 50% adverse effect on the tested cells.

Table 2: Neuroprotective and Neurotrophic Concentrations of this compound [1][2]

Biological EffectEC50 (nM)Cell System/Assay
Rescue from Trophic Factor Withdrawal25Embryonic Cortical Neurons
Rescue from Iodoacetic Acid Toxicity60 - 115HT22 Cells

Note: EC50 (Effective Concentration 50%) is the concentration of a drug that gives half-maximal response.

Experimental Protocols & Troubleshooting

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Detailed Methodology [9]

  • Cell Seeding: Plate neuronal cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).

    • Replace the old medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals or the cells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength between 540-570 nm using a microplate reader.

    • Use a reference wavelength of 620-690 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (media with MTT and solubilizing agent, but no cells) from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Troubleshooting Guide: MTT Assay

IssuePossible Cause(s)Recommended Solution(s)
Low Absorbance Readings - Insufficient cell number.- Low metabolic activity of cells.- Incomplete solubilization of formazan crystals.- Optimize the initial cell seeding density.- Increase the incubation time with the MTT reagent (up to 4 hours).- Ensure complete dissolution of formazan by increasing shaking time or gentle pipetting.
High Background Absorbance - Contamination (bacterial or yeast).- Phenol red in the medium.- this compound directly reduces MTT.- Use sterile technique and check for contamination.- Use phenol red-free medium for the assay.- Include a control with this compound in cell-free medium to measure its direct effect on MTT.
Inconsistent Replicates - Uneven cell seeding.- Pipetting errors.- "Edge effect" in the 96-well plate.- Ensure a homogenous single-cell suspension before seeding.- Calibrate and use pipettes correctly.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile medium instead.[7]
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Similar to the MTT assay, the XTT assay measures metabolic activity. A key advantage is that the formazan product is water-soluble, eliminating the need for a solubilization step.

Detailed Methodology

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • XTT Reagent Preparation:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent with an electron-coupling reagent.

  • XTT Addition:

    • Add 50 µL of the prepared XTT labeling mixture to each well.

    • Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light.

  • Absorbance Measurement:

    • Gently shake the plate to ensure a uniform color distribution.

    • Measure the absorbance at a wavelength of 450-500 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Troubleshooting Guide: XTT Assay

IssuePossible Cause(s)Recommended Solution(s)
Precipitate in XTT Reagent - Reagent stored at low temperatures.- Warm the XTT reagent to 37°C to dissolve any precipitate before use.
Low Signal - Low cell density.- Short incubation time.- Increase the cell seeding density.- Optimize the incubation time with the XTT reagent for your specific cell line.
High Background - Serum interference.- Compound interference.- Consider reducing the serum concentration or using a serum-free medium during the XTT incubation.- Run a control with this compound in cell-free medium to check for direct reduction of XTT.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[1][10]

Detailed Methodology [1][10]

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described for the MTT assay.

  • Establish Controls:

    • Spontaneous LDH Release: Untreated cells (vehicle control).

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) to induce 100% cell death.

    • Background Control: Culture medium without cells.

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background control absorbance from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Troubleshooting Guide: LDH Assay

IssuePossible Cause(s)Recommended Solution(s)
High Spontaneous LDH Release - Over-confluent cells.- Rough handling of cells.- Serum in the medium contains LDH.- Seed cells at an optimal density to avoid overgrowth.- Handle cells gently during medium changes and reagent additions.- Use a serum-free medium for the assay or subtract the background LDH activity from a medium-only control.[11]
Low or No Signal in Maximum Release Control - Incomplete cell lysis.- Ensure the lysis solution is added correctly and mixed thoroughly. Increase incubation time with the lysis buffer if necessary.
Compound Interference - this compound inhibits LDH activity.- Run a control where this compound is added to the supernatant of lysed cells to check for direct inhibition of the LDH enzyme.

Visualizations

This compound Signaling Pathway

This compound's primary target is the mitochondrial ATP synthase.[12] Its inhibitory action on this protein leads to a cascade of downstream signaling events that are associated with its neuroprotective and anti-aging effects.[13][14]

J147_Signaling_Pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase (ATP5A) This compound->ATP_Synthase Inhibits Ca2_plus Increased Cytosolic Ca²⁺ ATP_Synthase->Ca2_plus Leads to CAMKK2 CAMKK2 Ca2_plus->CAMKK2 Activates AMPK AMPK Activation CAMKK2->AMPK Activates mTOR mTOR Pathway AMPK->mTOR Inhibits ACC1 ACC1 Inhibition AMPK->ACC1 Phosphorylates & Inhibits Neuroprotection Neuroprotection & Anti-aging Effects mTOR->Neuroprotection Contributes to FFA_Synthesis Fatty Acid Synthesis ACC1->FFA_Synthesis Blocks FFA_Synthesis->Neuroprotection Contributes to experimental_workflow start Start seed_cells Seed Neuronal Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h (Cell Adherence) seed_cells->incubate_24h treat_this compound Treat with this compound (Various Concentrations) incubate_24h->treat_this compound incubate_treatment Incubate for 24h, 48h, or 72h treat_this compound->incubate_treatment add_reagent Add Viability Reagent (MTT, XTT, or LDH Supernatant Transfer) incubate_treatment->add_reagent incubate_assay Incubate as per Assay Protocol add_reagent->incubate_assay read_plate Read Absorbance (Microplate Reader) incubate_assay->read_plate analyze_data Data Analysis (% Viability/Cytotoxicity) read_plate->analyze_data end End analyze_data->end

References

Technical Support Center: Flow Cytometry Analysis of Apoptosis After J147 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using flow cytometry to analyze apoptosis following treatment with J147.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on apoptosis?

A1: this compound is primarily known for its neurotrophic and neuroprotective properties.[1][2] Its mechanism of action is associated with increasing levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are crucial for neuronal survival.[1] Research suggests that this compound's effects are linked to the activation of the AMPK/mTOR pathway, which is involved in cellular energy homeostasis and can protect against age-related decline.[2][3][4] While this compound has shown broad neuroprotective effects against various cellular stressors, some studies have reported that this compound does not directly induce apoptosis or affect key apoptosis mediators like caspase-3 activity under certain conditions.[5] Therefore, depending on the cell type and experimental context, this compound may not induce apoptosis and could even be protective.

Q2: I am not observing an increase in apoptosis after this compound treatment. Is my experiment failing?

A2: Not necessarily. As mentioned above, this compound is not a classical apoptosis-inducing agent. Its primary role is considered neuroprotective.[1][2] If your hypothesis is that this compound induces apoptosis in your specific cell model, you may need to reconsider the drug concentration and treatment duration. However, it is also possible that this compound does not induce apoptosis in your experimental system. It is crucial to include a positive control for apoptosis (e.g., treatment with staurosporine (B1682477) or etoposide) to ensure that your assay is working correctly.[6]

Q3: Can this compound interfere with the Annexin V/PI staining?

A3: There is no direct evidence to suggest that this compound interferes with the binding of Annexin V to phosphatidylserine (B164497) or the intercalation of Propidium Iodide (PI) into DNA. However, as with any compound, it is good practice to run proper controls. This includes an unstained control, single-color controls (Annexin V only and PI only) for compensation, and a vehicle-treated control to account for any effects of the solvent (e.g., DMSO).[7]

Q4: What are the key controls I need to include in my flow cytometry experiment?

A4: To ensure the validity of your results, the following controls are essential:

  • Unstained Cells: To set the baseline fluorescence of your cell population.

  • Single-Stained Controls: Cells stained with only Annexin V-fluorochrome and cells stained with only PI. These are critical for setting up correct compensation to correct for spectral overlap.[8][9]

  • Vehicle-Treated Control: Cells treated with the same concentration of the solvent used to dissolve this compound (e.g., DMSO). This control helps to distinguish the effects of this compound from any effects of the vehicle.[7]

  • Positive Control for Apoptosis: Cells treated with a known apoptosis-inducing agent (e.g., staurosporine, etoposide). This confirms that the staining protocol and flow cytometer are capable of detecting apoptosis.[6]

  • Negative Control for Apoptosis: Healthy, untreated cells.

Troubleshooting Guide

Problem Possible Cause Solution
Weak or No Annexin V Signal in Positive Control Insufficient incubation time with the apoptosis-inducing agent.Optimize the concentration and incubation time of your positive control agent to ensure apoptosis is induced.
Incorrect staining procedure.Review the Annexin V staining protocol to ensure all steps were followed correctly, including using the 1X binding buffer and appropriate incubation times.[10][11]
Reagent degradation.Ensure that the Annexin V and PI reagents have been stored correctly and have not expired.[12]
High Background Staining in Negative Control Mechanical stress during cell harvesting.Handle cells gently, especially during trypsinization or scraping, as this can cause membrane damage and non-specific Annexin V binding.[12][13]
Excessive antibody/reagent concentration.Titrate your Annexin V conjugate to determine the optimal concentration that gives a good signal-to-noise ratio.[14]
Cell clumps.Filter the cell suspension through a 30-40 µm cell strainer before analysis to remove clumps that can cause blockages and acquire non-specifically.[13][15]
All Cells are PI Positive Cells were overly stressed or dead before treatment.Ensure you are starting with a healthy, viable cell population. Check cell viability before starting the experiment.
Harsh cell handling.Avoid vigorous vortexing or centrifugation at high speeds.[13]
Incorrect PI concentration or incubation.Use the recommended concentration of PI and incubate for the specified time. Excessive incubation can lead to non-specific staining.
Poor Separation Between Live, Apoptotic, and Necrotic Populations Incorrect compensation settings.Use single-stained controls to accurately set compensation and minimize spectral overlap between the Annexin V and PI channels.[12]
Inappropriate voltage settings on the flow cytometer.Adjust the forward scatter (FSC) and side scatter (SSC) voltages to properly visualize your cell population, and adjust the fluorescence channel voltages to ensure the populations are on scale.
Delayed analysis after staining.Analyze samples as soon as possible (ideally within 1 hour) after staining, as prolonged incubation can lead to changes in cell viability and staining patterns.[10]

Experimental Protocols

Annexin V and Propidium Iodide (PI) Staining for Apoptosis

This protocol is a general guideline and may need to be optimized for your specific cell type and experimental conditions.

Materials:

  • This compound

  • Apoptosis-inducing agent (e.g., staurosporine) as a positive control

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI) staining solution

  • 10X Binding Buffer (100 mM HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound at various concentrations and for different durations. Include vehicle-treated, untreated, and positive controls.

  • Cell Harvesting:

    • For suspension cells, gently collect cells by centrifugation at 300 x g for 5 minutes.

    • For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle scraping. Collect the supernatant as it may contain apoptotic cells. Combine with the detached cells and centrifuge.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.

  • Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[8] The volume of PI may vary depending on the supplier's instructions.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[8][10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[8]

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Active Caspase-3 Staining

Detection of cleaved caspase-3 is a reliable marker for cells undergoing apoptosis.[16]

Materials:

  • This compound

  • Apoptosis-inducing agent (positive control)

  • FITC-conjugated anti-active caspase-3 antibody or a cell-permeable fluorescent inhibitor of caspase-3 (e.g., FITC-DEVD-FMK).[17][18]

  • Fixation Buffer (e.g., 4% paraformaldehyde)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Wash Buffer (e.g., PBS with 1% BSA)

Procedure:

  • Cell Treatment and Harvesting: Follow steps 1 and 2 from the Annexin V protocol.

  • Fixation and Permeabilization:

    • Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 20 minutes at room temperature.

    • Wash the cells once with Wash Buffer.

    • Resuspend the cell pellet in 100 µL of Permeabilization Buffer and incubate for 10-15 minutes at room temperature.[19]

  • Staining:

    • Wash the cells once with Wash Buffer.

    • Resuspend the cell pellet in 100 µL of Wash Buffer containing the anti-active caspase-3 antibody or fluorescent inhibitor at the predetermined optimal concentration.

    • Incubate for 30-60 minutes at room temperature in the dark.[18][19]

  • Washing: Wash the cells twice with Wash Buffer.

  • Analysis: Resuspend the cells in 500 µL of Wash Buffer and analyze by flow cytometry.

Data Presentation

Table 1: Hypothetical Flow Cytometry Data for Apoptosis Analysis after this compound Treatment (Annexin V/PI Assay)

TreatmentConcentration% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic/Necrotic (Q2)% Necrotic (Q1)
Untreated Control-95.2 ± 1.52.1 ± 0.51.5 ± 0.31.2 ± 0.2
Vehicle Control (DMSO)0.1%94.8 ± 1.82.5 ± 0.61.6 ± 0.41.1 ± 0.3
This compound1 µM94.5 ± 2.12.8 ± 0.71.7 ± 0.51.0 ± 0.2
This compound10 µM93.9 ± 2.53.2 ± 0.81.8 ± 0.61.1 ± 0.4
Positive Control (Staurosporine)1 µM25.6 ± 3.245.3 ± 4.120.1 ± 2.89.0 ± 1.5

Table 2: Hypothetical Flow Cytometry Data for Active Caspase-3 Analysis after this compound Treatment

TreatmentConcentration% Active Caspase-3 Positive Cells
Untreated Control-1.8 ± 0.4
Vehicle Control (DMSO)0.1%2.1 ± 0.5
This compound1 µM2.5 ± 0.6
This compound10 µM2.8 ± 0.7
Positive Control (Staurosporine)1 µM68.4 ± 5.5

Visualizations

experimental_workflow cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis cluster_output Results start Seed Cells treat Treat with this compound, Vehicle, or Positive Control start->treat harvest Harvest Cells treat->harvest wash1 Wash with PBS harvest->wash1 stain Stain with Annexin V & Propidium Iodide wash1->stain acquire Acquire on Flow Cytometer stain->acquire analyze Data Analysis (Gating & Quadrants) acquire->analyze results Quantify % Live, Apoptotic, & Necrotic Cells analyze->results signaling_pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase This compound->ATP_Synthase Inhibits Neurotrophic_Factors Increased BDNF & NGF This compound->Neurotrophic_Factors AMPK AMPK Activation ATP_Synthase->AMPK Cell_Survival Promotion of Cell Survival & Neuroprotection AMPK->Cell_Survival Neurotrophic_Factors->Cell_Survival Apoptosis Inhibition of Apoptotic Pathways Cell_Survival->Apoptosis

References

Optimizing incubation time for J147 in neurotoxicity models

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing J147 in neurotoxicity models. This guide provides in-depth answers to frequently asked questions, detailed troubleshooting advice, and comprehensive experimental protocols to help researchers optimize their studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a neuroprotective compound that exerts its effects through a multi-targeted mechanism. Its primary intracellular target is the mitochondrial α-F1-ATP synthase (ATP5A).[1][2] By binding to this protein, this compound leads to a modest increase in cytosolic Ca2+ concentrations, which in turn activates the CAMKK2/AMPK/mTOR signaling pathway, a key regulator of cellular energy homeostasis and longevity.[1] Additionally, this compound is known to increase levels of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are crucial for neuronal survival, plasticity, and memory formation.[2][3][4]

Q2: What is a typical effective concentration range for this compound in in vitro neuroprotection assays?

A2: The effective concentration of this compound for neuroprotection in cell culture models is typically in the nanomolar to low micromolar range. Studies have reported EC50 values (the concentration at which 50% of the maximum protective effect is observed) for cell survival to be as low as 25 nM.[2][5] A range of 10 nM to 200 nM has been shown to be effective against various toxic insults, including amyloid-beta (Aβ) toxicity and oxidative stress.[2] It is crucial to perform a dose-response curve for your specific cell type and neurotoxicity model to determine the optimal concentration.

Q3: How long should I incubate my cells with this compound for a neuroprotection experiment?

A3: The optimal incubation time depends on the specific experimental goals and the nature of the neurotoxic insult. Common incubation periods range from 24 to 72 hours.

  • Short-term (e.g., 24 hours): This is often sufficient to observe protection against acute toxicity, such as that induced by high concentrations of Aβ oligomers or glutamate.

  • Long-term (48-72 hours): Longer incubation times may be necessary to observe effects on more chronic processes, such as the reversal of existing toxicity or the induction of neurotrophic factor expression. For example, in some Aβ toxicity models using SH-SY5Y cells, a significant decrease in cell viability is more pronounced after 48 to 72 hours of exposure. A time-course experiment is highly recommended to determine the ideal endpoint for your model.

Q4: Is this compound cytotoxic at high concentrations?

A4: Yes, like many compounds, this compound can exhibit cytotoxicity at high concentrations. While it has a significant therapeutic window, concentrations in the higher micromolar range (e.g., above 20 µM) have been shown to decrease cell proliferation and mitochondrial function.[6] Therefore, it is essential to establish a dose-response curve to identify a concentration that is both neuroprotective and non-toxic to your cells.

Optimizing Incubation Time

Choosing the correct incubation time is critical for obtaining reliable and meaningful data. The interplay between the kinetics of the neurotoxin and the mechanism of action of this compound must be considered.

Key Considerations for Time-Course Experiments:
  • Toxin Dynamics: The toxic effects of agents like amyloid-beta are often time-dependent. In SH-SY5Y cells, for instance, Aβ42-induced toxicity can become statistically significant after 48 to 72 hours of incubation.

  • This compound's Mechanism: this compound's protective effects can be both rapid (e.g., preserving mitochondrial function) and delayed (e.g., upregulating BDNF expression). A time-course experiment can capture these different phases of action.

  • Experimental Design: You can either pre-incubate with this compound before adding the toxin, co-incubate both simultaneously, or add this compound after the toxic insult has been initiated. Each design answers a different question (prevention vs. treatment).

Recommended Time Points for Optimization:

It is advisable to test several time points to fully characterize the interaction between this compound and the neurotoxin in your model.

Incubation TimeRationaleTypical Assay
6-12 hours Assess early protective effects on signaling pathways (e.g., AMPK activation).Western Blot for phosphorylated proteins
24 hours Standard time point for acute toxicity models.Cell Viability (MTT, CellTiter-Glo), LDH Release
48 hours Often shows a more pronounced toxic effect from agents like Aβ, allowing for a clearer window of neuroprotection.Cell Viability, Apoptosis Assays (Caspase activity)
72 hours Useful for models of chronic toxicity and to assess longer-term effects on cell health and gene expression.Cell Viability, BDNF ELISA, Neurite Outgrowth Analysis

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in Culture Media Low aqueous solubility of this compound. Final DMSO concentration is too high or mixing is inadequate.Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-20 mM). Perform serial dilutions in pre-warmed (37°C) culture media with vigorous mixing. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
Inconsistent/No Neuroprotective Effect Suboptimal this compound concentration or incubation time. Cell passage number is too high, leading to altered sensitivity. Degradation of this compound in solution.Perform a dose-response and time-course experiment. Use cells within a consistent and low passage number range. Prepare fresh this compound dilutions for each experiment from a frozen stock.
Unexpected Decrease in Cell Viability with this compound This compound concentration is in the cytotoxic range for your specific cell line. The assay itself is being affected (e.g., MTT reduction can be influenced by compounds affecting mitochondrial respiration).Re-run a dose-response curve starting from a much lower concentration (e.g., 1 nM). Use an orthogonal viability assay (e.g., CellTiter-Glo, which measures ATP, or a live/dead stain) to confirm the results.
Variable or No Increase in BDNF Levels Incubation time is too short for significant BDNF synthesis and secretion. The cell line may not be a high producer of BDNF.Extend incubation time to 48 or 72 hours. Confirm that your cell model is known to express BDNF in response to stimuli. Measure both intracellular and secreted BDNF (from conditioned media).
Altered Mitochondrial Respiration in Control Cells This compound's mechanism involves interaction with ATP synthase, which can alter baseline mitochondrial function even in the absence of a toxin.When performing mitochondrial stress tests (e.g., Seahorse assays), be aware that this compound-treated cells may have a different basal oxygen consumption rate. Analyze the data relative to the this compound-only control group, not just the vehicle control.

Experimental Protocols

Protocol: Assessing Neuroprotective Effects of this compound against Amyloid-Beta (Aβ) Toxicity in SH-SY5Y Cells using MTT Assay

This protocol provides a framework for a co-incubation experiment.

1. Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound powder

  • DMSO (cell culture grade)

  • Amyloid-Beta 1-42 (Aβ42) peptide

  • Sterile, cell culture-treated 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

2. Preparation of Reagents:

  • This compound Stock (10 mM): Dissolve the appropriate amount of this compound powder in DMSO. Aliquot and store at -20°C.

  • Aβ42 Oligomers (100 µM stock): Prepare according to established protocols to generate oligomeric, neurotoxic species. This typically involves dissolving the peptide and aging it for a specific time (e.g., 24 hours at 4°C).

  • Working Solutions: On the day of the experiment, prepare serial dilutions of this compound and Aβ42 in serum-free culture medium.

3. Cell Seeding:

  • Culture SH-SY5Y cells to ~80% confluency.

  • Trypsinize and resuspend cells in complete medium.

  • Seed 1.5 x 10^4 cells per well in a 96-well plate (100 µL final volume).

  • Incubate for 24 hours at 37°C, 5% CO2.

4. Treatment (Example for a 48-hour incubation):

  • After 24 hours, carefully aspirate the medium.

  • Add 100 µL of serum-free medium containing the treatments to the appropriate wells:

    • Vehicle Control: Medium + DMSO (at the same final concentration as the this compound wells).

    • Aβ42 Only: Medium + Aβ42 (e.g., 10 µM final concentration).

    • This compound Only: Medium + this compound at various concentrations (e.g., 10 nM, 50 nM, 100 nM, 500 nM).

    • This compound + Aβ42: Medium containing both Aβ42 and this compound at the respective concentrations.

  • Incubate for 48 hours at 37°C, 5% CO2.

5. MTT Assay:

  • After the 48-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Carefully aspirate the medium without disturbing the crystals.

  • Add 100 µL of solubilization solution to each well.

  • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.

  • Read the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

  • Subtract the absorbance of blank wells (media only).

  • Express the viability of treated cells as a percentage of the vehicle control: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.

Visualizations

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Prepare this compound Stock (10 mM in DMSO) e2 Treat Cells with this compound +/- Toxin p1->e2 p2 Culture SH-SY5Y Cells e1 Seed Cells in 96-well Plate (24h incubation) p2->e1 p3 Prepare Neurotoxin (e.g., Aβ Oligomers) p3->e2 e1->e2 e3 Incubate for Optimized Time (e.g., 24h, 48h, or 72h) e2->e3 a1 Perform Viability Assay (e.g., MTT, CellTiter-Glo) e3->a1 a2 Measure Endpoint (e.g., Absorbance) a1->a2 a3 Analyze Data & Calculate % Viability a2->a3

Caption: General workflow for a this compound neuroprotection assay.

This compound Signaling Pathway

G cluster_outcomes Cellular Outcomes This compound This compound ATP5A Mitochondrial ATP Synthase (ATP5A) This compound->ATP5A inhibits BDNF_path BDNF Pathway This compound->BDNF_path promotes CaMKK2 CaMKK2 ATP5A->CaMKK2 leads to activation of AMPK AMPK CaMKK2->AMPK activates Neuroprotection Neuroprotection & Cell Survival AMPK->Neuroprotection BDNF_path->Neuroprotection

Caption: Simplified signaling pathway for this compound's neuroprotective effects.

Troubleshooting Logic for Low Cell Viability

G start Unexpected Low Viability in this compound-Treated Wells q1 Is this compound precipitating in the media? start->q1 s1 Improve solubilization: - Use pre-warmed media - Mix thoroughly - Check final DMSO % q1->s1 Yes q2 Is viability also low in 'this compound only' control? q1->q2 No end_node Re-run experiment with optimized parameters s1->end_node s2 This compound may be cytotoxic. Perform dose-response to find non-toxic concentration. q2->s2 Yes q3 Is the viability assay appropriate? q2->q3 No s2->end_node s3 This compound affects mitochondria. Confirm with an orthogonal assay (e.g., measure ATP or LDH). q3->s3 Possible Issue s3->end_node

Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.

References

Validation & Comparative

J147 vs. Curcumin: A Comparative Guide to Neuroprotective Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective efficacy of the experimental drug J147 and the natural compound curcumin (B1669340). The information presented is based on available experimental data to assist researchers and professionals in the field of neurodegenerative disease drug development.

Overview and Key Differences

This compound is a synthetic derivative of curcumin, developed to improve upon the therapeutic limitations of the natural compound, primarily its poor bioavailability.[1][2] While both molecules exhibit neuroprotective properties, this compound was engineered for enhanced potency and pharmacokinetic stability.[1][2] Curcumin, the active component of turmeric, is a pleiotropic molecule with well-documented anti-inflammatory, antioxidant, and anti-amyloid properties, though its clinical translation has been hindered by its rapid metabolism and low absorption.[1][2]

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize the available quantitative data from in vitro and in vivo studies to provide a direct comparison of this compound and curcumin.

Table 1: In Vitro Neuroprotective Efficacy
ParameterThis compoundCurcuminReference(s)
Neuroprotection (Trophic Factor Withdrawal) EC50 = 25 nMMostly inactive at 10-200 nM[1][2][3]
Anti-Amyloid Toxicity Active at 10-200 nMInactive at 10-200 nM in the same direct comparison[1][2][3]
Anti-Oxidative Stress Active at 10-200 nMInactive at 10-200 nM in the same direct comparison[1][2][3]
NF-κB Inhibition (LPS-induced) Data not available in direct comparisonIC50 ≈ 15-18 µM (in RAW264.7 cells)[4]
Table 2: In Vivo Efficacy in Alzheimer's Disease Models (APPswe/PS1dE9 mice)
ParameterThis compoundCurcuminReference(s)
Dosage ~10 mg/kg/day (200 ppm in food)Varied, often higher doses required[5][6][7]
Bioavailability (mice) 28%< 1%[1]
Half-life (mice) 2.5 hoursShorter than this compound[1]
Effect on Soluble Amyloid-β Significant reductionReduction reported, but requires high doses/special formulations[5]
Effect on Amyloid Plaques No significant effect on plaque loadMixed results, some studies show reduction[5][7]
Cognitive Improvement Significant improvement in memory deficitsImprovement reported, but often with bioavailability-enhanced formulations[5][6]

Experimental Protocols

In Vitro Trophic Factor Withdrawal Assay (for Neuroprotection)

This assay assesses the ability of a compound to protect neurons from cell death induced by the removal of essential growth factors.

  • Cell Culture: Primary embryonic cortical neurons are isolated and cultured in a neurobasal medium supplemented with B27 and other growth factors.

  • Trophic Factor Withdrawal: After several days in culture, the growth medium is replaced with a medium lacking B27 supplement to induce apoptosis.

  • Treatment: The cells are simultaneously treated with a range of concentrations of this compound or curcumin.

  • Viability Assessment: After 24-48 hours, cell viability is measured using a standard method such as the MTT assay or by quantifying the number of surviving neurons.

  • Data Analysis: The effective concentration 50 (EC50) is calculated, representing the concentration of the compound that provides 50% of the maximum neuroprotection.[1][2]

In Vivo Treatment in APPswe/PS1dE9 Mouse Model of Alzheimer's Disease

This protocol describes the long-term administration of this compound or curcumin to a transgenic mouse model of Alzheimer's disease to evaluate effects on pathology and cognition.

  • Animal Model: APPswe/PS1dE9 double transgenic mice, which develop age-dependent amyloid plaque pathology and cognitive deficits, are used.

  • Treatment Administration:

    • This compound: Administered in the diet at a concentration of 200 parts per million (ppm), which corresponds to an approximate daily dose of 10 mg/kg.[5]

    • Curcumin: Can be administered in the diet, but often requires higher concentrations or specialized formulations to achieve detectable brain levels.

  • Treatment Duration: Treatment is typically initiated in aged mice (e.g., 10 months old) and continued for several months (e.g., 3-6 months) to assess therapeutic effects.

  • Behavioral Testing: Cognitive function is assessed using standardized tests such as the Morris water maze for spatial memory and the Y-maze for working memory.[7]

  • Biochemical and Histological Analysis: After the treatment period, brain tissue is collected for analysis of amyloid-β levels (soluble and insoluble), plaque burden (immunohistochemistry with antibodies against Aβ), and markers of inflammation and synaptic health.[5][7]

Signaling Pathways and Mechanisms of Action

This compound Signaling Pathway

This compound's primary mechanism of action involves binding to the mitochondrial ATP synthase, which leads to a modest increase in intracellular calcium levels. This, in turn, activates the CAMKK2-AMPK signaling pathway, a key regulator of cellular energy homeostasis and a pathway implicated in aging.

J147_Signaling_Pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase This compound->ATP_Synthase Binds to Ca2_plus ↑ Intracellular Ca2+ ATP_Synthase->Ca2_plus Modulates CAMKK2 CAMKK2 Ca2_plus->CAMKK2 Activates AMPK AMPK CAMKK2->AMPK Activates Neuroprotection Neuroprotection & Anti-aging Effects AMPK->Neuroprotection Curcumin_Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway Curcumin1 Curcumin IKK IKK Curcumin1->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF_kB NF-κB IκBα->NF_kB Releases Inflammation ↓ Pro-inflammatory Gene Expression NF_kB->Inflammation Curcumin2 Curcumin Keap1 Keap1 Curcumin2->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Sequesters ARE ARE Nrf2->ARE Binds to Antioxidant_Genes ↑ Antioxidant Gene Expression ARE->Antioxidant_Genes Experimental_Workflow start Start: Aged AD Mouse Model treatment Treatment Groups: - Vehicle - this compound - Curcumin start->treatment behavior Cognitive Behavioral Testing treatment->behavior tissue Brain Tissue Collection behavior->tissue analysis Biochemical & Histological Analysis tissue->analysis end End: Comparative Efficacy Data analysis->end

References

A Head-to-Head Comparison of J147 and Donepezil in Preclinical Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Alzheimer's disease (AD) therapeutics is continually evolving, with novel compounds being investigated alongside established treatments. This guide provides an objective comparison of J147, an experimental drug with multimodal activity, and donepezil (B133215), a widely prescribed acetylcholinesterase inhibitor. The following sections detail their performance in preclinical AD models, presenting quantitative data, experimental methodologies, and a visualization of their distinct signaling pathways to aid in research and development decisions.

Quantitative Data Summary

The following tables summarize the comparative efficacy of this compound and donepezil across various parameters in preclinical Alzheimer's disease models.

Table 1: Cognitive Enhancement in a Scopolamine-Induced Memory Impairment Model

Cognitive DomainThis compoundDonepezilThis compound + DonepezilSource
Working Memory Comparable to DonepezilComparable to this compound-[1]
Spatial Memory Superior to DonepezilNot effective-[1]
Contextual & Cued Memory Not statistically significant aloneNot statistically significant aloneSynergistic and most effective[1]

Table 2: Effects on Neuropathological Hallmarks of Alzheimer's Disease in Transgenic Mouse Models

ParameterThis compound (in aged APP/swePS1ΔE9 mice)Donepezil (in Tg2576 and 5xFAD mice)Source
Soluble Aβ₁₋₄₀ ReducedReduced[2][3]
Soluble Aβ₁₋₄₂ ReducedReduced[2][3]
Insoluble Aβ₁₋₄₀ Reduced-[2]
Insoluble Aβ₁₋₄₂ No significant change-[2]
Aβ Plaque Number -Reduced[3][4]
Tau Phosphorylation -No change or increased at specific sites[4][5]
Neurotrophic Factors (BDNF, NGF) Increased-[2]

Experimental Protocols

Scopolamine-Induced Memory Impairment Model

A study directly comparing this compound and donepezil utilized a scopolamine-induced amnesia model in C57BL/6J mice.[1]

  • Animal Model: Male C57BL/6J mice, eight weeks old.[1]

  • Treatment:

    • This compound was administered in the food at a concentration of 200 ppm.[1]

    • Donepezil was administered in the food at a concentration of 20 ppm.[1]

    • A combination of both drugs was also tested at the same concentrations.[1]

    • Treatment duration was two weeks.[1]

  • Memory Impairment Induction: Scopolamine was injected intraperitoneally at a dose of 1 mg/kg, 30 minutes before behavioral testing.[1]

  • Behavioral Assays:

    • Working Memory: Y-maze test, measuring spontaneous alternations.[1]

    • Spatial Memory: Two-day water maze, measuring the time to find a hidden platform.[1]

    • Contextual and Cued Memory: Fear conditioning test, measuring freezing time in response to the environment (contextual) and an auditory cue (cued).[1]

Transgenic Alzheimer's Disease Mouse Models
  • This compound in Aged APP/swePS1ΔE9 Mice:

    • Animal Model: 20-month-old APP/swePS1ΔE9 transgenic mice with advanced AD pathology.[2]

    • Treatment: this compound was administered in the food at a concentration of 200 ppm (approximately 10 mg/kg/day) for three months.[2]

    • Assays: Cognitive performance was assessed using behavioral tests. Brain tissue was analyzed for amyloid-beta levels (ELISA) and levels of neurotrophic factors and synaptic proteins (Western blotting).[2]

  • Donepezil in Tg2576 and 5xFAD Mice:

    • Animal Model (Tg2576): Tg2576 mice were treated from 3 to 9 months of age.[3]

    • Treatment (Tg2576): Donepezil was administered in drinking water at doses of 1, 2, and 4 mg/kg.[3]

    • Assays (Tg2576): Brain tissue was analyzed for soluble Aβ levels and plaque deposition.[3]

    • Animal Model (5xFAD): 5xFAD mice received intraperitoneal injections of donepezil.[4][5]

    • Treatment (5xFAD): Donepezil was administered at a dose of 1 mg/kg.[4][5]

    • Assays (5xFAD): Brain sections were analyzed for Aβ plaque number and tau phosphorylation.[4][5]

Signaling Pathways

The mechanisms of action for this compound and donepezil are distinct, targeting different aspects of Alzheimer's disease pathology.

This compound Signaling Pathway

This compound is a multimodal drug that does not directly target amyloid plaques but instead addresses several age-related pathologies.[6] Its primary target is the mitochondrial ATP synthase.[7] By binding to this protein, this compound modulates cellular energy levels and reduces oxidative stress, which are key factors in the aging process and neurodegeneration.[7][8] This interaction also leads to the activation of downstream neuroprotective pathways, including the upregulation of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), which are crucial for neuronal survival, learning, and memory.[2]

J147_Pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase This compound->ATP_Synthase Binds to BDNF_NGF Increased BDNF & NGF Expression This compound->BDNF_NGF Induces Cellular_Metabolism Modulation of Cellular Energy & Reduced Oxidative Stress ATP_Synthase->Cellular_Metabolism Leads to Neuroprotection Neuroprotection & Cognitive Enhancement Cellular_Metabolism->Neuroprotection BDNF_NGF->Neuroprotection

This compound's multifaceted mechanism of action.
Donepezil Signaling Pathway

Donepezil's primary and well-established mechanism of action is the reversible inhibition of acetylcholinesterase (AChE).[9] By preventing the breakdown of the neurotransmitter acetylcholine (B1216132), donepezil increases its availability in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[9] Emerging evidence suggests that donepezil may also exert neuroprotective effects through pathways independent of AChE inhibition. These include the activation of the PI3K-Akt signaling pathway and modulation of nicotinic acetylcholine receptors (α7nAChR), which can help protect neurons from amyloid-beta toxicity and other insults.[9][10]

Donepezil_Pathway cluster_primary Primary Mechanism cluster_secondary Secondary Neuroprotective Mechanisms Donepezil1 Donepezil AChE Acetylcholinesterase (AChE) Donepezil1->AChE Inhibits ACh Increased Acetylcholine AChE->ACh Prevents breakdown of Cognition1 Symptomatic Cognitive Improvement ACh->Cognition1 Donepezil2 Donepezil a7nAChR α7 Nicotinic Acetylcholine Receptor Donepezil2->a7nAChR Modulates PI3K_Akt PI3K-Akt Pathway a7nAChR->PI3K_Akt Activates Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection

Donepezil's primary and secondary mechanisms.

Conclusion

This compound and donepezil demonstrate distinct profiles in preclinical Alzheimer's disease models. Donepezil, an established therapy, primarily offers symptomatic relief through the enhancement of cholinergic function, with some evidence of neuroprotective effects on amyloid pathology.[3][9] In contrast, this compound presents a multimodal approach by targeting fundamental aging processes, leading to broad neuroprotective effects and cognitive improvements in animal models.[2][6] Notably, in a direct comparison in a scopolamine-induced memory loss model, this compound showed superiority in rescuing spatial memory, and a combination of both drugs was most effective for contextual and cued memory, suggesting potentially complementary mechanisms of action.[1] These findings underscore the value of diverse therapeutic strategies in the pursuit of effective treatments for Alzheimer's disease. Further research is warranted to fully elucidate the potential of this compound and its comparative efficacy against other therapeutic agents in various AD models.

References

A Comparative Analysis of the Neurogenic Activity of J147, CMS121, and CAD-31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurogenic and neuroprotective activities of three promising investigational compounds: J147, CMS121, and CAD-31. Developed as potential therapeutics for neurodegenerative diseases, particularly Alzheimer's disease, these molecules have garnered significant interest for their ability to promote neural health. This document summarizes key experimental data, outlines relevant methodologies, and visualizes the signaling pathways through which these compounds exert their effects.

Executive Summary

This compound, a derivative of the curry spice curcumin, and its derivative CAD-31, along with CMS121, a derivative of the flavonoid fisetin, have all demonstrated significant neuroprotective properties in preclinical studies.[1] While all three compounds show promise in combating neurodegeneration, they exhibit distinct mechanisms of action and varying degrees of neurogenic potential. CAD-31, a direct derivative of this compound, has been specifically identified as having enhanced neurogenic activity in human neural precursor cells.[2] This guide aims to provide a clear, data-driven comparison to inform further research and development efforts.

Comparative Data on Neurogenic and Neuroprotective Activity

The following tables summarize the available quantitative data on the biological activities of this compound, CMS121, and CAD-31. It is important to note that while direct comparative data on the neurogenic activity of all three compounds is limited, the provided neuroprotective data offers valuable insights into their relative potency.

CompoundAssayCell TypeEC50 (nM)Source
This compound Trophic Factor WithdrawalCortical Neuron35[2]
BDNF-like ActivityHT2274[2]
OxytosisCortical Neuron6[2]
Extracellular Aβ ToxicityHippocampal Neuron15[2]
Intracellular Aβ ToxicityMC65~10[2]
CAD-31 Trophic Factor WithdrawalCortical Neuron18[2]
BDNF-like ActivityHT2295[2]
OxytosisCortical Neuron20[2]
Extracellular Aβ ToxicityHippocampal Neuron27[2]
Intracellular Aβ ToxicityMC65~10[2]
Ischemia47[2]

Table 1: Comparative Neuroprotective Activity of this compound and CAD-31.

CompoundFindingModel SystemSource
This compound Increased NGF mRNA by 2.8-foldHT22 cells[3]
Conditioned medium from this compound-treated cells stimulated NGF-dependent neurite growthPC12 cells[3]
CAD-31 Enhanced neurogenic activity over this compoundHuman neural precursor cells[2]
Stimulates the division of NPCsSubventricular zone of old APPswe/PS1ΔE9 mice[2]

Table 2: Summary of Reported Neurogenic Effects.

Signaling Pathways and Mechanisms of Action

The neurogenic and neuroprotective effects of this compound, CMS121, and CAD-31 are mediated through distinct signaling pathways.

This compound: Targeting Mitochondrial ATP Synthase

This compound's primary molecular target is the mitochondrial α-F1-ATP synthase (ATP5A).[4] By binding to this protein, this compound modulates its activity, leading to a cascade of downstream effects that are beneficial for neuronal health. This includes the activation of the AMP-activated protein kinase (AMPK) and the subsequent modulation of the mechanistic target of rapamycin (B549165) (mTOR) pathway, a key regulator of cellular metabolism and aging.[4][5] Furthermore, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), both of which are crucial for neuronal survival, growth, and synaptic plasticity.[3]

J147_Signaling_Pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase (ATP5A) This compound->ATP_Synthase Binds to Neurogenesis Neurogenesis (BDNF/NGF ↑) This compound->Neurogenesis AMPK AMPK ATP_Synthase->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Neuroprotection Neuroprotection AMPK->Neuroprotection mTOR->Neuroprotection Inhibition leads to

This compound Signaling Pathway
CMS121: Inhibition of Fatty Acid Synthase

CMS121 exerts its neuroprotective effects by targeting and inhibiting fatty acid synthase (FASN), a key enzyme in the synthesis of fatty acids.[1][6] The inhibition of FASN leads to a reduction in lipid peroxidation, a process that generates harmful reactive oxygen species and contributes to cellular damage in neurodegenerative diseases.[1] By modulating lipid metabolism, CMS121 also reduces neuroinflammation.[1] The downstream effects of FASN inhibition by CMS121 are complex and may involve alterations in cellular energy metabolism and signaling pathways sensitive to lipid second messengers.

CMS121_Signaling_Pathway CMS121 CMS121 FASN Fatty Acid Synthase (FASN) CMS121->FASN Inhibits Lipid_Synthesis Fatty Acid Synthesis FASN->Lipid_Synthesis Neuroprotection Neuroprotection FASN->Neuroprotection Inhibition leads to Lipid_Peroxidation Lipid Peroxidation Lipid_Synthesis->Lipid_Peroxidation Substrates for Neuroinflammation Neuroinflammation Lipid_Peroxidation->Neuroinflammation Lipid_Peroxidation->Neuroprotection Reduction leads to Neuroinflammation->Neuroprotection Reduction leads to

CMS121 Signaling Pathway
CAD-31: Activation of AMPK/ACC1 Signaling

CAD-31, a derivative of this compound, demonstrates enhanced neurogenic activity through its role as a brain-penetrant activator of the AMPK/ACC1 signaling pathway.[2] By activating AMPK, CAD-31 influences downstream targets such as Acetyl-CoA Carboxylase (ACC), a key regulator of fatty acid metabolism. This mechanism suggests a convergence of pathways with both its parent compound, this compound (via AMPK), and CMS121 (via fatty acid metabolism). The activation of this pathway is believed to be a primary driver of its superior ability to stimulate the proliferation of human neural precursor cells.[2]

CAD31_Signaling_Pathway CAD31 CAD-31 AMPK AMPK CAD31->AMPK Activates ACC1 ACC1 AMPK->ACC1 Inhibits NPC_Proliferation Neural Precursor Cell Proliferation AMPK->NPC_Proliferation Fatty_Acid_Metabolism Fatty Acid Metabolism ACC1->Fatty_Acid_Metabolism Neurogenesis Enhanced Neurogenesis NPC_Proliferation->Neurogenesis

CAD-31 Signaling Pathway

Experimental Protocols

The following are generalized protocols for key experiments used to assess the neurogenic activity of compounds like this compound, CMS121, and CAD-31. These protocols are based on standard methodologies and should be adapted and optimized for specific experimental conditions.

Neural Stem Cell Proliferation Assay (BrdU/Ki67 Incorporation)

This assay is used to quantify the proliferation of neural stem/progenitor cells (NSPCs).

Workflow:

Proliferation_Assay_Workflow cluster_culture Cell Culture cluster_labeling Proliferation Labeling cluster_staining Immunostaining cluster_analysis Analysis Culture Culture NSPCs as neurospheres or monolayer Treat Treat with This compound, CMS121, or CAD-31 Culture->Treat BrdU Incubate with BrdU (e.g., 10 µM for 2-24h) Treat->BrdU Fix Fix and permeabilize cells BrdU->Fix Denature DNA denaturation (e.g., 2M HCl) Fix->Denature Stain Incubate with primary antibodies (anti-BrdU or anti-Ki67) and fluorescent secondary antibodies Denature->Stain Image Image acquisition (Fluorescence Microscopy or High-Content Imaging) Stain->Image Quantify Quantify the percentage of BrdU+ or Ki67+ cells Image->Quantify

Neural Stem Cell Proliferation Assay Workflow

Materials:

  • Neural stem/progenitor cells (NSPCs)

  • NSPC culture medium

  • This compound, CMS121, CAD-31

  • Bromodeoxyuridine (BrdU)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • DNA denaturation solution (e.g., 2M HCl)

  • Primary antibodies: anti-BrdU, anti-Ki67

  • Fluorescently labeled secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

Procedure:

  • Cell Culture and Treatment: Culture NSPCs as neurospheres or as an adherent monolayer. Treat the cells with various concentrations of this compound, CMS121, or CAD-31 for a predetermined period.

  • BrdU Labeling: Add BrdU to the culture medium at a final concentration of 10 µM and incubate for 2-24 hours to allow for incorporation into the DNA of proliferating cells.[7][8]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer.[9]

  • DNA Denaturation (for BrdU staining): Treat the cells with 2M HCl to denature the DNA and expose the incorporated BrdU.[7]

  • Immunostaining: Incubate the cells with primary antibodies against BrdU or Ki67, followed by incubation with appropriate fluorescently labeled secondary antibodies. Counterstain the nuclei with DAPI.[9]

  • Imaging and Quantification: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the percentage of BrdU-positive or Ki67-positive cells relative to the total number of DAPI-stained nuclei.[9]

Neuronal Differentiation Assay (Tuj1/MAP2 Staining)

This assay is used to assess the differentiation of NSPCs into neurons.

Workflow:

Differentiation_Assay_Workflow cluster_culture Cell Culture & Differentiation cluster_staining Immunostaining cluster_analysis Analysis Culture Plate NSPCs on a suitable matrix (e.g., Poly-L-ornithine/Laminin) Differentiate Induce differentiation in the presence of This compound, CMS121, or CAD-31 for 7-14 days Culture->Differentiate Fix Fix and permeabilize cells Differentiate->Fix Stain Incubate with primary antibodies (anti-Tuj1, anti-MAP2) and fluorescent secondary antibodies Fix->Stain Image Image acquisition (Fluorescence Microscopy or High-Content Imaging) Stain->Image Quantify Quantify the percentage of Tuj1+ or MAP2+ cells and analyze neurite outgrowth Image->Quantify

Neuronal Differentiation Assay Workflow

Materials:

  • Neural stem/progenitor cells (NSPCs)

  • Differentiation medium

  • This compound, CMS121, CAD-31

  • Coating substrate (e.g., Poly-L-ornithine and Laminin)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Primary antibodies: anti-β-III-tubulin (Tuj1), anti-Microtubule-Associated Protein 2 (MAP2)

  • Fluorescently labeled secondary antibodies

  • Nuclear counterstain (e.g., DAPI)

Procedure:

  • Cell Plating and Differentiation: Plate NSPCs on a suitable coating matrix in a differentiation-promoting medium. Include various concentrations of this compound, CMS121, or CAD-31 in the medium. Culture the cells for 7-14 days to allow for neuronal differentiation.

  • Fixation and Permeabilization: Fix the differentiated cells with 4% paraformaldehyde and permeabilize them.

  • Immunostaining: Incubate the cells with primary antibodies against the neuronal markers Tuj1 (an early neuronal marker) and MAP2 (a mature neuronal marker).[10][11] Follow this with incubation with appropriate fluorescently labeled secondary antibodies and a nuclear counterstain.

  • Imaging and Quantification: Acquire images and quantify the percentage of Tuj1-positive and MAP2-positive cells. Further analysis can include measuring neurite length and branching to assess neuronal maturation.

Conclusion

This compound, CMS121, and CAD-31 represent a promising new generation of neuroprotective and potentially neurogenic compounds. While they share the common goal of combating neurodegeneration, their distinct mechanisms of action provide multiple avenues for therapeutic intervention. This compound and its derivative CAD-31 highlight the potential of targeting cellular energy metabolism and neurotrophic factor signaling, with CAD-31 showing enhanced neurogenic capabilities through AMPK/ACC1 pathway activation. CMS121 offers an alternative approach by targeting lipid metabolism and inflammation via FASN inhibition.

For researchers and drug developers, the choice of which compound to investigate further will depend on the specific therapeutic goals and the desired biological outcome. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for conducting comparative studies and elucidating the full therapeutic potential of these exciting molecules. Further head-to-head studies focusing on quantitative measures of neurogenesis are warranted to fully delineate the comparative efficacy of these compounds.

References

Comparative Efficacy of J147 and Other ATP Synthase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel neuroprotective compound J147 with other known ATP synthase inhibitors. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting mitochondrial ATP synthase. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction to this compound and ATP Synthase Inhibition

This compound is an experimental drug candidate initially developed for Alzheimer's disease that has shown potent neuroprotective and anti-aging properties.[1][2][3][4] Its primary molecular target has been identified as the mitochondrial F1F0-ATP synthase, specifically the α-subunit (ATP5A).[1][2][5] Unlike classical ATP synthase inhibitors that typically lead to energy depletion, this compound exhibits a unique mechanism of action. It only partially inhibits the enzyme, leading to a signaling cascade that ultimately enhances cellular health and resilience.[2][6] This guide compares the efficacy of this compound with other well-characterized ATP synthase inhibitors, including Oligomycin, Aurovertin, and Resveratrol (B1683913).

Quantitative Comparison of Inhibitor Potency

The following tables summarize the available quantitative data on the inhibitory potency of this compound and other selected ATP synthase inhibitors. It is crucial to note that the IC50 and EC50 values presented are derived from various studies using different experimental systems and conditions. Therefore, a direct comparison of these values should be made with caution.

Table 1: Inhibitory Potency against ATP Synthase

InhibitorTarget Subunit(s)IC50/EC50Experimental System
This compound α-F1-ATP synthase (ATP5A)EC50: ~20 nM (partial inhibition)In vitro and in vivo models[7]
Oligomycin A F0 subunitIC50: ~1 µMYeast mitochondria (ATP synthesis assay)[8]
Aurovertin B β subunitIC50: 25 nM (synthesis), 120 nM (hydrolysis)Not specified[9]
Resveratrol α and β subunitsIC50: Not specifiedBovine heart mitochondria[10]

Table 2: Effects on Cellular ATP Levels and Viability

InhibitorEffect on Cellular ATP LevelsEffect on Cellular Viability
This compound Increases cellular ATP levels[11][12]Neuroprotective, promotes cell survival[2][13]
Oligomycin Causes ATP depletionCan induce apoptosis, cytotoxicity is dose-dependent[8]
Aurovertin B Inhibits ATP synthesisInduces apoptosis and arrests the cell cycle in cancer cells[7]
Resveratrol Inhibits ATP synthesisCan induce apoptosis in tumor cells[10]

Signaling Pathways and Mechanisms of Action

The inhibitors discussed exhibit distinct mechanisms of action at the molecular level, leading to different downstream cellular consequences.

This compound Signaling Pathway

This compound's partial inhibition of ATP synthase triggers a unique signaling cascade that is not observed with other inhibitors. This pathway is characterized by an increase in intracellular calcium, which in turn activates the CAMKK2/AMPK/mTOR pathway, a known longevity-associated signaling route.[1][3][6][12]

J147_Signaling_Pathway This compound This compound ATP_Synthase ATP Synthase (α-subunit) This compound->ATP_Synthase Ca_increase ↑ Intracellular Ca²⁺ ATP_Synthase->Ca_increase CAMKK2 CAMKK2 Ca_increase->CAMKK2 AMPK AMPK CAMKK2->AMPK mTOR mTOR AMPK->mTOR Neuroprotection Neuroprotection & Longevity AMPK->Neuroprotection mTOR->Neuroprotection

Caption: this compound's partial inhibition of ATP synthase initiates a pro-survival signaling cascade.

Classical ATP Synthase Inhibitor Mechanism

In contrast, inhibitors like Oligomycin and Aurovertin directly and more completely block ATP synthase function, leading to a rapid depletion of cellular ATP, mitochondrial dysfunction, and ultimately, cell death.

Classical_Inhibitor_Mechanism Inhibitor Oligomycin / Aurovertin ATP_Synthase ATP Synthase Inhibitor->ATP_Synthase ATP_depletion ↓ ATP Production ATP_Synthase->ATP_depletion Mito_dysfunction Mitochondrial Dysfunction ATP_depletion->Mito_dysfunction Cell_death Cell Death Mito_dysfunction->Cell_death

Caption: Classical inhibitors block ATP synthase, leading to energy depletion and cell death.

Experimental Protocols

This section outlines a generalized workflow for assessing and comparing the efficacy of ATP synthase inhibitors.

General Experimental Workflow for Inhibitor Comparison

The following diagram illustrates a typical experimental workflow for characterizing and comparing ATP synthase inhibitors.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Assay_setup Prepare isolated mitochondria or cell cultures Inhibitor_treatment Treat with varying concentrations of inhibitors Assay_setup->Inhibitor_treatment ATP_synthase_activity Measure ATP synthase activity (e.g., spectrophotometric assay) Inhibitor_treatment->ATP_synthase_activity IC50_determination Determine IC50 values ATP_synthase_activity->IC50_determination Cell_treatment Treat cultured cells with inhibitors ATP_measurement Measure intracellular ATP levels (e.g., luciferase-based assay) Cell_treatment->ATP_measurement Viability_assay Assess cell viability (e.g., MTT or LDH assay) Cell_treatment->Viability_assay Signaling_analysis Analyze downstream signaling (e.g., Western blot for p-AMPK) Cell_treatment->Signaling_analysis

Caption: A generalized workflow for the in vitro and cell-based evaluation of ATP synthase inhibitors.

Measurement of Intracellular ATP Levels

A common method for determining intracellular ATP concentration is through a luciferase-based bioluminescence assay.

Protocol:

  • Cell Culture and Treatment: Plate cells in a 96-well plate and allow them to adhere. Treat the cells with the desired concentrations of the ATP synthase inhibitor or vehicle control for the specified duration.[14][15]

  • Cell Lysis: Lyse the cells using a reagent that inactivates ATPases to prevent ATP degradation.[16]

  • Luminescence Reaction: Add a luciferin-luciferase reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin (B1168401) in an ATP-dependent manner, producing light.[15]

  • Measurement: Measure the luminescence signal using a luminometer. The light intensity is directly proportional to the ATP concentration.[15][16]

  • Data Analysis: Normalize the luminescence readings to the protein concentration or cell number to determine the relative intracellular ATP levels.[14]

Conclusion

This compound represents a novel class of ATP synthase modulators with a distinct mechanism of action compared to classical inhibitors. Its ability to partially inhibit ATP synthase and activate pro-survival signaling pathways, leading to an increase in cellular ATP levels, sets it apart from compounds like Oligomycin and Aurovertin, which cause ATP depletion and cytotoxicity. This unique profile makes this compound a promising therapeutic candidate for age-related neurodegenerative diseases. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the relative efficacy and therapeutic potential of these different classes of ATP synthase inhibitors.

References

Validating the Neuroprotective Prowess of J147: A Comparative Analysis with Established Positive Controls

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals at the forefront of neurodegenerative disease research, the quest for potent neuroprotective compounds is paramount. J147, a synthetic derivative of curcumin (B1669340), has emerged as a promising candidate, demonstrating significant neuroprotective effects in various preclinical models. This guide provides an objective comparison of this compound's performance against established positive controls—curcumin, resveratrol (B1683913), and the clinically used Alzheimer's drug, donepezil (B133215)—supported by experimental data, detailed protocols, and pathway visualizations.

This compound was developed to improve upon the therapeutic properties of curcumin, addressing its low bioavailability.[1] It exhibits broad neuroprotective effects, including the ability to rescue neuronal cells from trophic factor withdrawal, oxidative stress, and amyloid-beta (Aβ) toxicity.[1] This guide delves into the quantitative data that substantiates these claims and the molecular pathways through which this compound exerts its neuroprotective action.

Comparative Efficacy: this compound vs. Positive Controls

To contextualize the neuroprotective potency of this compound, its efficacy is compared with that of curcumin, resveratrol, and donepezil. The following tables summarize key quantitative data from various in vitro studies.

Compound Assay Cell Line/Model EC50/IC50 Value Key Finding
This compound Trophic Factor WithdrawalEmbryonic Cortical NeuronsEC50 = 25 nM[1]Significantly more potent than curcumin in preventing cell death.[1]
NeuroprotectionHT22 & Primary CellsEC50 = 60-115 nM[1][2]Demonstrates robust neuroprotective activity in multiple cell types.
Curcumin Aβ-induced Toxicity-ED50 = 3.0–7.1 μg/mL[3]Shows neuroprotective effects at micromolar concentrations.
Oxidative StressPC12 Cells-Protects against glutamate-induced oxidative toxicity.[4]
Resveratrol BACE-1 InhibitionIn vitroIC50 = 11.9 μM[5]Inhibits a key enzyme in Aβ production.
Oxidative StressRat Forebrain MitochondriaEC50 = 0.39 nM & 23.1 μM[6]Scavenges superoxide (B77818) anions and inhibits ATPase activity.
Donepezil Acetylcholinesterase (AChE) InhibitionIn vitroIC50 = 0.021 µM[7]A potent inhibitor of AChE, a primary target in Alzheimer's therapy.
Aβ-induced NeurotoxicityRat Septal Neurons-Attenuates Aβ-induced toxicity in a concentration-dependent manner.[8]

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to evaluate the neuroprotective effects of this compound and other compounds.

In Vitro Neuroprotection Assay Using SH-SY5Y Cells

This protocol is designed to assess the ability of a compound to protect neuronal cells from an oxidative stress-induced insult.

1. Cell Culture and Seeding:

  • Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Seed the cells into 96-well plates at a density of 2 x 10⁴ cells per well and allow them to adhere for 24 hours.[9]

2. Compound Treatment:

  • Prepare stock solutions of this compound and positive controls (e.g., curcumin, resveratrol) in DMSO.

  • Dilute the compounds to the desired concentrations in a serum-free medium.

  • Pre-treat the cells with the compounds for 6 hours before inducing oxidative stress.[9]

3. Induction of Oxidative Stress:

  • Induce oxidative stress by exposing the cells to a neurotoxic agent, such as hydrogen peroxide (H₂O₂) at a final concentration of 250 µM, for 1 hour.[9]

4. Assessment of Cell Viability (MTT Assay):

  • After the neurotoxin exposure, remove the medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL).

  • Incubate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[10]

  • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Cell viability is expressed as a percentage of the untreated control.

Western Blot Analysis for Neuroprotective Markers (BDNF)

This protocol outlines the steps for measuring the expression of Brain-Derived Neurotrophic Factor (BDNF), a key neuroprotective protein.

1. Sample Preparation:

  • Treat cells or animal tissues with this compound or control compounds for the desired time.

  • Homogenize the samples in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Protein Transfer:

  • Separate 10 µg of total protein per lane on a 14% polyacrylamide gel.[11]

  • Transfer the separated proteins to a PVDF membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 3 hours.[11]

  • Incubate the membrane with a primary antibody against BDNF (e.g., 1:500 dilution) overnight at 4°C.[11]

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

4. Detection:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Quantify the band intensity and normalize to a loading control like β-actin.

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are mediated through the modulation of key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow for evaluating neuroprotective compounds.

G cluster_workflow Experimental Workflow for Neuroprotection Assays A Cell Culture (e.g., SH-SY5Y) B Compound Pre-treatment (this compound, Controls) A->B C Induction of Neurotoxicity (e.g., H2O2) B->C D Assessment of Neuroprotection C->D E Cell Viability (MTT Assay) D->E F Western Blot (BDNF, p-AMPK) D->F G ROS Measurement D->G

Caption: General experimental workflow for in vitro neuroprotection assays.

This compound's mechanism of action involves the activation of the AMP-activated protein kinase (AMPK) pathway and the induction of neurotrophic factors like BDNF and Nerve Growth Factor (NGF).

G This compound This compound ATP_Synthase Mitochondrial ATP Synthase This compound->ATP_Synthase inhibits AMPK AMPK ATP_Synthase->AMPK activates mTOR mTOR AMPK->mTOR inhibits Neuroprotection Neuroprotection AMPK->Neuroprotection Autophagy Autophagy mTOR->Autophagy inhibits Autophagy->Neuroprotection

Caption: this compound activates the AMPK pathway, leading to neuroprotection.

The induction of neurotrophic factors is another critical aspect of this compound's neuroprotective profile.

G This compound This compound BDNF_NGF BDNF & NGF Expression This compound->BDNF_NGF induces TrkA_TrkB TrkA / TrkB Receptors BDNF_NGF->TrkA_TrkB activate PI3K_Akt PI3K/Akt Pathway TrkA_TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkA_TrkB->MAPK_ERK Neuronal_Survival Neuronal Survival & Synaptic Plasticity PI3K_Akt->Neuronal_Survival CREB CREB MAPK_ERK->CREB CREB->Neuronal_Survival

Caption: this compound promotes neuronal survival via BDNF and NGF signaling.

References

Unraveling the Mechanisms of J147: A Comparative Guide for Neurodegenerative Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the mechanisms of action for the promising Alzheimer's disease candidate, J147, and its analogue, CAD-31. This document summarizes key experimental findings, presents comparative data in a structured format, and offers detailed experimental protocols to facilitate further research.

At a Glance: this compound vs. an Alternative

This compound, a derivative of curcumin, has garnered significant attention for its neuroprotective and cognitive-enhancing properties.[1] Its proposed multi-target mechanism of action presents a departure from traditional amyloid-beta-centric therapeutic strategies for Alzheimer's disease. This guide compares this compound with CAD-31, a structurally related compound with a distinct primary mechanism, offering a broader perspective on potential therapeutic avenues.

Core Mechanisms of Action: A Comparative Overview

This compound's primary mechanism involves the inhibition of the mitochondrial F1F0-ATP synthase, the enzyme responsible for cellular energy production.[2] This partial inhibition leads to a cascade of downstream effects, including the activation of the CAMKK2-AMPK/mTOR signaling pathway, which is implicated in cellular stress response and longevity.[1][2] In contrast, CAD-31 appears to exert its neuroprotective effects primarily by modulating lipid metabolism, leading to an increase in the production of ketone bodies, an alternative energy source for the brain.[3][4]

Table 1: Comparison of Neuroprotective Activity
AssayThis compound EC50 (nM)CAD-31 EC50 (nM)Primary Neuronal Target/Pathway
Trophic Factor Withdrawal Rescue25[5]Not explicitly statedNeurotrophic support
BDNF-like Activity (Serum Starvation Rescue)74[3]95[3]BDNF/TrkB signaling
Oxytosis/Ferroptosis Inhibition6[3]20[3]Glutathione depletion, oxidative stress
Extracellular Amyloid-beta Toxicity15[3]27[3]Amyloid-beta induced neurotoxicity
Intracellular Amyloid-beta Toxicity~10[3]~10[3]Intracellular amyloid-beta aggregation
Ischemia ModelNot explicitly stated47[3]Energy metabolism

In-Depth Mechanistic Analysis

This compound: Targeting the Powerhouse of the Cell

The identification of mitochondrial ATP synthase as the direct target of this compound provides a molecular basis for its broad neuroprotective effects.[2] By partially inhibiting this enzyme, this compound induces a mild metabolic stress, which in turn activates protective cellular pathways.

Key Downstream Effects of this compound:

  • CAMKK2-AMPK/mTOR Pathway Activation: Partial inhibition of ATP synthase leads to an increase in intracellular calcium, which activates Calcium/calmodulin-dependent protein kinase kinase 2 (CAMKK2).[2] CAMKK2 then phosphorylates and activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][6] Activated AMPK, in turn, inhibits the mammalian target of rapamycin (B549165) (mTOR), a pathway involved in cell growth and proliferation, and promotes cellular resilience.[2]

  • Neurotrophic Factor Upregulation: this compound has been shown to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[1][7] In studies with normal adult rats, this compound treatment (200 ppm in food for two weeks) significantly increased hippocampal BDNF levels.[7] In a transgenic mouse model of Alzheimer's, this compound treatment restored BDNF levels to beyond that of control animals.[7]

  • Amyloid-beta Reduction: this compound has been observed to reduce levels of soluble amyloid-beta 40 and 42.[1]

Diagram of this compound's Proposed Signaling Pathway:

J147_Mechanism This compound This compound ATP_Synthase Mitochondrial ATP Synthase This compound->ATP_Synthase Inhibits BDNF_NGF BDNF & NGF Expression This compound->BDNF_NGF Abeta Soluble Aβ Reduction This compound->Abeta Ca_ion Ca²⁺ ATP_Synthase->Ca_ion Increases intracellular CAMKK2 CAMKK2 Ca_ion->CAMKK2 Activates AMPK AMPK CAMKK2->AMPK Activates mTOR mTOR AMPK->mTOR Inhibits Neuroprotection Neuroprotection & Cellular Resilience AMPK->Neuroprotection mTOR->Neuroprotection BDNF_NGF->Neuroprotection Abeta->Neuroprotection Contributes to

Proposed signaling pathway of this compound.
CAD-31: A Metabolic Approach to Neuroprotection

CAD-31, a derivative of this compound, shifts the focus from direct enzyme inhibition to the modulation of cellular metabolism.[3] Its primary effect is centered on fatty acid metabolism, leading to an increase in ketone bodies.[3][4][8] This is significant as ketone bodies can serve as an alternative energy source for the brain, particularly when glucose metabolism is impaired, a known feature of Alzheimer's disease.

Key Effects of CAD-31:

  • AMPK Activation: Similar to this compound, CAD-31 also leads to the activation of AMPK.[3] This activation is likely a consequence of the shift in cellular metabolism.

  • Increased Ketone Body Production: By altering lipid metabolism, CAD-31 promotes the generation of ketone bodies.[3][4][8]

  • Anti-inflammatory Effects: Experimental data suggests that CAD-31 possesses anti-inflammatory properties.[3]

Diagram of CAD-31's Proposed Mechanism:

CAD31_Mechanism CAD31 CAD-31 Lipid_Metabolism Lipid Metabolism CAD31->Lipid_Metabolism Modulates AMPK AMPK CAD31->AMPK Activates Inflammation Inflammation CAD31->Inflammation Reduces Fatty_Acids Fatty Acids Lipid_Metabolism->Fatty_Acids Decreases Ketone_Bodies Ketone Bodies Lipid_Metabolism->Ketone_Bodies Increases Neuroprotection Neuroprotection & Energy Supply Ketone_Bodies->Neuroprotection Alternative Energy Source AMPK->Neuroprotection Inflammation->Neuroprotection

Proposed mechanism of action for CAD-31.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and CAD-31.

In Vitro ATP Synthase Activity Assay

This assay measures the rate of ATP hydrolysis to assess the inhibitory potential of a compound on ATP synthase.

  • Principle: The hydrolysis of ATP by ATP synthase is coupled to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

  • Materials:

    • Isolated mitochondria or submitochondrial particles (SMPs)

    • Assay buffer (e.g., 20mM HEPES, 5mM MgCl₂, 100mM KCl, pH 7.5)

    • ATP, NADH, phosphoenolpyruvate, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase

    • Test compound (e.g., this compound)

  • Procedure:

    • Prepare a reaction mixture containing the assay buffer, NADH, phosphoenolpyruvate, pyruvate kinase, and lactate dehydrogenase.

    • Add the mitochondrial/SMP preparation to the reaction mixture.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding ATP.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the rate of ATP hydrolysis and determine the IC50 value of the inhibitor.[9]

CAMKK2 Kinase Activity Assay

This assay quantifies the activity of CAMKK2, a key kinase in the this compound signaling pathway.

  • Principle: A radiometric assay measures the transfer of a radiolabeled phosphate (B84403) from [γ-³²P]ATP to a specific peptide substrate by CAMKK2.

  • Materials:

    • Recombinant CAMKK2 enzyme

    • CAMKKtide (peptide substrate)

    • [γ-³²P]ATP

    • Assay buffer (e.g., 50 mM HEPES pH 7.4, 1 mM DTT, 0.02% Brij-35)

    • CaCl₂, Calmodulin, MgCl₂

    • Test compound

  • Procedure:

    • Incubate purified recombinant CAMKK2 with the assay buffer, CaMKKtide, CaCl₂, Calmodulin, and MgCl₂.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate for a defined period at 30°C.

    • Stop the reaction and separate the radiolabeled peptide from the free [γ-³²P]ATP.

    • Quantify the incorporated radioactivity to determine CAMKK2 activity.[10]

Western Blot for AMPK Activation

This technique is used to detect the phosphorylation status of AMPK, indicating its activation.

  • Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated AMPK (p-AMPK) and total AMPK.

  • Materials:

    • Cell culture and lysis buffer

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (anti-p-AMPK, anti-total-AMPK)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Treat cells with the test compound for the desired time.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against p-AMPK.

    • Wash and then incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal and quantify the band intensity.

    • Normalize the p-AMPK signal to the total AMPK signal.[11]

BDNF and NGF ELISA

This immunoassay is used to quantify the levels of BDNF and NGF in biological samples.

  • Principle: A sandwich ELISA where the target protein (BDNF or NGF) is captured by a specific antibody coated on a microplate well and then detected by a second, enzyme-linked antibody.

  • Materials:

    • ELISA kit for BDNF or NGF (containing coated microplate, standards, detection antibody, substrate, and stop solution)

    • Sample (cell culture supernatant, tissue homogenate, etc.)

    • Wash buffer

    • Microplate reader

  • Procedure:

    • Prepare standards and samples.

    • Add standards and samples to the wells of the antibody-coated microplate and incubate.

    • Wash the wells to remove unbound material.

    • Add the biotinylated detection antibody and incubate.

    • Wash the wells and add streptavidin-HRP.

    • Wash the wells and add the TMB substrate.

    • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

    • Calculate the concentration of BDNF or NGF in the samples based on the standard curve.[5][12][13][14][15]

Amyloid-beta (Aβ) ELISA

This assay quantifies the levels of Aβ peptides (Aβ40 and Aβ42) in biological samples.

  • Principle: Similar to the BDNF/NGF ELISA, this is a sandwich ELISA using specific antibodies to capture and detect Aβ peptides.

  • Materials:

    • ELISA kit for Aβ40 or Aβ42

    • Sample (cell culture media, brain homogenates, etc.)

    • Wash buffer

    • Microplate reader

  • Procedure:

    • Prepare standards and samples.

    • Add standards and samples to the antibody-coated microplate and incubate.

    • Wash the wells.

    • Add the detection antibody and incubate.

    • Wash the wells and add the enzyme-linked secondary antibody/reagent.

    • Wash the wells and add the substrate.

    • Stop the reaction and measure the absorbance.

    • Determine the Aβ concentration from the standard curve.[10][11][16][17][18]

Conclusion

The cross-validation of this compound's mechanism of action reveals a multifaceted therapeutic potential that extends beyond the traditional focus on amyloid-beta. Its ability to target fundamental aging processes through the modulation of mitochondrial bioenergetics and activation of protective signaling pathways like CAMKK2-AMPK/mTOR is a promising strategy for neurodegenerative diseases. The comparison with its analogue, CAD-31, highlights that subtle structural modifications can lead to distinct primary mechanisms, with CAD-31 favoring a metabolic shift towards ketone body production.

This comparative guide provides a framework for researchers to further investigate these compounds and their respective pathways. The detailed experimental protocols offer a starting point for replicating and expanding upon these findings. A deeper understanding of these divergent yet complementary mechanisms will be crucial in the development of the next generation of therapeutics for Alzheimer's disease and other age-related neurodegenerative disorders.

References

A Comparative Analysis of the Therapeutic Window of J147 and Other Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical therapeutic window of the novel neuroprotective agent J147 with established neuroprotectants. The following sections present quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate a comprehensive evaluation of these compounds.

I. Quantitative Comparison of Therapeutic Windows

The therapeutic window, a measure of a drug's safety and efficacy, is a critical parameter in drug development. It is often assessed by the therapeutic index (TI), calculated as the ratio of the toxic dose (e.g., LD50 - the dose that is lethal to 50% of a population) to the effective dose (e.g., ED50 - the dose that produces a therapeutic effect in 50% of a population). A wider therapeutic window indicates a greater margin of safety.

The following table summarizes the available preclinical data for this compound and other selected neuroprotectants. It is important to note that direct comparisons should be made with caution due to variations in experimental models, routes of administration, and endpoints used across different studies.

CompoundIndication(s)Animal ModelEffective Dose (ED50) / Effective Dose RangeLethal Dose (LD50)Calculated Therapeutic Index (Approximate)
This compound Alzheimer's Disease, Diabetic Neuropathy, Ischemic StrokeMouse (APP/swePS1ΔE9)~10 mg/kg/day (oral)[1][2]>2000 mg/kg (oral)[1][3]>200
Donepezil Alzheimer's DiseaseMouse (Scopolamine-induced amnesia)3 - 10 mg/kg (oral)[4]45 mg/kg (oral, mice)[3]4.5 - 15
Memantine Alzheimer's DiseaseMouse (Ts65Dn - Down Syndrome model)20 mg/kg/day (oral)[5]~500 mg/kg (oral, rodents)[6]~25
Edaravone Ischemic Stroke, Amyotrophic Lateral Sclerosis (ALS)Mouse (MCAO - Stroke model)10 - 30 mg/kg (i.v.)[7]Not readily availableNot available
Riluzole Amyotrophic Lateral Sclerosis (ALS)Mouse (SOD1 G93A - ALS model)22 mg/kg (in drinking water)[8]85 mg/kg (oral, mice)[9]~3.9
Nerinetide (NA-1) Ischemic StrokeHuman (Clinical Trial)2.6 mg/kg (i.v.)[10]Not readily availableNot available

Note: The therapeutic indices are approximate and calculated from the available preclinical data. The effective doses and LD50 values can vary depending on the specific animal model, strain, age, and experimental conditions.

II. Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols cited in this guide.

This compound - Alzheimer's Disease Model
  • Animal Model: Aged (20-month-old) transgenic mice (APP/swePS1ΔE9) exhibiting advanced Alzheimer's disease pathology[3][11].

  • Drug Administration: this compound was administered orally by incorporating it into the animal's food at a concentration of 200 ppm, resulting in an estimated daily intake of 10 mg/kg[1]. The treatment duration was 3 months[3].

  • Behavioral Assays: Cognitive function was assessed using various behavioral tests, including the Morris water maze for spatial memory and the elevated plus maze for anxiety-related behaviors[2].

  • Biochemical and Histological Analysis: Following behavioral testing, brain tissue was analyzed for levels of amyloid-beta (Aβ) peptides (soluble and insoluble), inflammatory markers, and synaptic proteins using techniques such as ELISA and Western blotting. Histological analysis was performed to assess amyloid plaque load.

Donepezil - Scopolamine-Induced Amnesia Model
  • Animal Model: C57Bl/6J mice were used to model memory impairment induced by the muscarinic receptor antagonist scopolamine[4][11].

  • Drug Administration: Donepezil was administered orally at doses ranging from 3 to 10 mg/kg[4].

  • Behavioral Assays: Short-term and spatial memory were evaluated using tests such as the Y-maze and the two-day water maze[11].

  • Endpoint: The primary endpoint was the reversal of scopolamine-induced cognitive deficits, as measured by performance in the behavioral assays.

Memantine - Down Syndrome Model with Alzheimer's-like Neuropathology
  • Animal Model: Ts65Dn mice, a model for Down syndrome that develops age-related cognitive decline and cholinergic neurodegeneration similar to that seen in Alzheimer's disease[5].

  • Drug Administration: Memantine was administered orally at a dose of 20 mg/kg daily for six months[5].

  • Behavioral Assays: Cognitive performance was assessed using the water radial arm maze (WRAM) and the novel object recognition (NOR) task[5].

  • Neurochemical Analysis: Brain tissue was analyzed for levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF)[5].

Edaravone - Ischemic Stroke Model
  • Animal Model: Rats or mice subjected to middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia, a common model for stroke[7].

  • Drug Administration: Edaravone was administered intravenously at doses typically ranging from 10 to 30 mg/kg[7].

  • Endpoint: The primary outcomes were the reduction in infarct volume, typically measured by TTC staining, and improvement in neurological deficit scores.

Riluzole - Amyotrophic Lateral Sclerosis (ALS) Model
  • Animal Model: Transgenic mice expressing a mutant human SOD1 gene (e.g., SOD1 G93A), which develop a progressive motor neuron disease resembling ALS[8].

  • Drug Administration: Riluzole was administered in the drinking water at a concentration leading to a daily dose of approximately 22 mg/kg, starting from the onset of symptoms[8].

  • Endpoints: The primary endpoints were lifespan and motor function, which was assessed using tests like the rotarod and stride length analysis[8].

III. Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes can aid in understanding the mechanisms of action and the methodologies used to evaluate these neuroprotective agents.

Signaling Pathway of this compound

This compound exerts its neuroprotective effects through multiple pathways. A key mechanism involves the binding to the mitochondrial F1Fo-ATP synthase, which leads to a modest, transient increase in intracellular calcium levels. This, in turn, activates the CaMKK2-AMPK signaling pathway, a central regulator of cellular energy homeostasis. Activation of AMPK promotes mitochondrial biogenesis and function, enhances autophagy, and reduces inflammation, all of which contribute to its neuroprotective and anti-aging effects. Furthermore, this compound has been shown to increase the levels of crucial neurotrophic factors like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which support neuronal survival, growth, and synaptic plasticity.

J147_Signaling_Pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase This compound->ATP_Synthase BDNF_NGF Increased BDNF & NGF This compound->BDNF_NGF CaMKK2 CaMKK2 ATP_Synthase->CaMKK2 ↑ Ca2+ AMPK AMPK CaMKK2->AMPK Mitochondrial_Function Improved Mitochondrial Function & Biogenesis AMPK->Mitochondrial_Function Autophagy Enhanced Autophagy AMPK->Autophagy Inflammation Reduced Inflammation AMPK->Inflammation Neuroprotection Neuroprotection & Anti-aging Effects Mitochondrial_Function->Neuroprotection Autophagy->Neuroprotection Inflammation->Neuroprotection BDNF_NGF->Neuroprotection

Caption: Simplified signaling pathway of this compound.

Experimental Workflow for Preclinical Therapeutic Window Assessment

The determination of a therapeutic window in preclinical studies typically involves a series of experiments to establish both the efficacy and the toxicity of a compound. This workflow ensures a systematic evaluation of the drug's potential as a therapeutic agent.

Therapeutic_Window_Workflow cluster_Efficacy Efficacy Studies cluster_Toxicity Toxicity Studies Dose_Response Dose-Response Studies (in vitro / in vivo) Disease_Model Efficacy in Relevant Animal Disease Models Dose_Response->Disease_Model ED50 Determine ED50 Disease_Model->ED50 Therapeutic_Index Calculate Therapeutic Index (LD50 / ED50) ED50->Therapeutic_Index Acute_Toxicity Acute Toxicity Studies (Single High Doses) LD50 Determine LD50 Acute_Toxicity->LD50 Chronic_Toxicity Chronic Toxicity Studies (Repeated Dosing) Chronic_Toxicity->LD50 LD50->Therapeutic_Index

Caption: General workflow for preclinical therapeutic window assessment.

IV. Conclusion

This compound demonstrates a promisingly wide therapeutic window in preclinical models, particularly when compared to some existing neuroprotective agents. Its multifaceted mechanism of action, targeting fundamental aging processes in the brain, distinguishes it from many other compounds that often have a singular molecular target. The extensive preclinical data suggest that this compound is not only effective in reversing cognitive deficits in models of Alzheimer's disease but also shows potential in other neurodegenerative conditions like diabetic neuropathy and ischemic stroke.

While the preclinical safety and efficacy profile of this compound is encouraging, it is crucial to await the results of human clinical trials to fully ascertain its therapeutic potential and safety in humans. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to critically evaluate this compound in the context of other neuroprotective strategies.

References

J147's In Vivo Efficacy in Alzheimer's Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of J147 against other Alzheimer's disease (AD) drug candidates. The following sections detail the performance of this compound, its mechanism of action, and how it compares to other therapeutic strategies, supported by experimental data and detailed protocols.

This compound is a novel, orally active, and neurotrophic compound that has shown promise in preclinical studies for its potential to treat Alzheimer's disease. Unlike many other AD drug candidates that primarily target amyloid-beta (Aβ) plaques, this compound exhibits a multi-target approach, addressing several age-associated toxicities that contribute to the progression of the disease. This guide will delve into the comparative efficacy of this compound against a spectrum of other drug candidates, including the acetylcholinesterase inhibitor donepezil, the experimental compound CMS121, and the amyloid-targeting monoclonal antibodies lecanemab, donanemab, and aducanumab.

Comparative In Vivo Efficacy of Alzheimer's Drug Candidates

The following table summarizes the quantitative data on the in vivo efficacy of this compound and other selected Alzheimer's drug candidates from preclinical studies in various mouse models of the disease.

Drug CandidateMouse ModelTreatment DurationKey Efficacy Endpoints & Quantitative DataMechanism of Action
This compound APPswe/PS1dE93 monthsCognitive Improvement: Rescued severe memory loss in aged mice.[1] Aβ Reduction: Reduced soluble levels of amyloid.[1] Neurotrophic Effects: Increased levels of neurotrophic factors essential for memory.[1]Binds to mitochondrial ATP synthase, modulating the AMPK/mTOR pathway.[1]
Donepezil Tg25766 monthsAβ Reduction: 4 mg/kg dose significantly reduced brain tissue soluble Aβ1-40 and Aβ1-42, Aβ plaque number, and burden.[2] Synaptic Density: 4 mg/kg dose significantly increased synaptic density in the molecular layer of the dentate gyrus.[2]Reversible inhibitor of acetylcholinesterase, increasing acetylcholine (B1216132) levels at synapses.[3][4][5]
CMS121 APPswe/PS1dE93 monthsCognitive Improvement: Alleviated cognitive loss; treated mice performed as well as wild-type controls in behavioral tests.[6][7] Anti-inflammatory Effects: Reduced neuroinflammation.[6] Metabolic Modulation: Modulated lipid metabolism.[6]Inhibits fatty acid synthase (FASN), modulating lipid metabolism and reducing lipid peroxidation.[6][8]
Lecanemab APP transgenic miceN/AAβ Protofibril Reduction: Reduced brain soluble Aβ protofibril levels by 42% and cerebrospinal fluid levels by 53%.[9]Humanized monoclonal antibody that selectively binds to Aβ protofibrils.[2][10]
Donanemab N/AN/AAmyloid Plaque Clearance: Teaches immune cells to recognize and remove amyloid protein.[11][12]Monoclonal antibody that targets a modified form of beta-amyloid, N3pG, found in amyloid plaques.[11][13]
Aducanumab APP23 miceN/APlaque Reduction: Combined with scanning ultrasound, resulted in a 52% plaque reduction in the cortex.[5] Acute topical treatment in another model showed a ~48% reduction in Aβ plaques.[14]Monoclonal antibody that selectively binds to aggregated forms of Aβ, including soluble oligomers and insoluble fibrils.[15]

Signaling Pathways and Mechanisms of Action

The therapeutic strategies for Alzheimer's disease are diverse, targeting different aspects of the disease pathology. The diagrams below illustrate the signaling pathways and mechanisms of action for this compound and its comparators.

J147_Pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase This compound->ATP_Synthase binds to AMPK AMPK ATP_Synthase->AMPK activates mTOR mTOR AMPK->mTOR inhibits Neuroprotection Neuroprotection & Cognitive Enhancement AMPK->Neuroprotection mTOR->Neuroprotection

This compound Signaling Pathway

Antibody_Mechanism cluster_antibodies Amyloid-Targeting Antibodies Lecanemab Lecanemab Abeta Amyloid-Beta (Protofibrils, Plaques) Lecanemab->Abeta binds to Protofibrils Microglia Microglia Lecanemab->Microglia activates Donanemab Donanemab Donanemab->Abeta binds to Plaques (N3pG) Donanemab->Microglia activates Aducanumab Aducanumab Aducanumab->Abeta binds to Aggregated Aβ Aducanumab->Microglia activates Abeta->Microglia Clearance Amyloid Clearance Microglia->Clearance mediates

Mechanism of Amyloid-Targeting Antibodies

Donepezil_Pathway cluster_synapse Donepezil Donepezil AChE Acetylcholinesterase (AChE) Donepezil->AChE inhibits ACh Acetylcholine (ACh) AChE->ACh breaks down Cholinergic_Transmission Enhanced Cholinergic Transmission ACh->Cholinergic_Transmission Synapse Synaptic Cleft

Donepezil's Mechanism of Action

CMS121_Pathway CMS121 CMS121 FASN Fatty Acid Synthase (FASN) CMS121->FASN inhibits Lipid_Metabolism Lipid Metabolism FASN->Lipid_Metabolism modulates Lipid_Peroxidation Lipid Peroxidation & Neuroinflammation Lipid_Metabolism->Lipid_Peroxidation Neuroprotection Neuroprotection Lipid_Metabolism->Neuroprotection Lipid_Peroxidation->Neuroprotection

CMS121 Signaling Pathway

Experimental Protocols

This section provides a detailed overview of the key experimental methodologies cited in the comparison of these Alzheimer's drug candidates.

Animal Models
  • APPswe/PS1dE9 Mice: This is a double transgenic mouse model that expresses a chimeric mouse/human amyloid precursor protein (APP) with the Swedish (K670N/M671L) mutations and a mutant human presenilin 1 (PS1-dE9). These mice develop Aβ plaques and memory deficits, modeling key aspects of familial Alzheimer's disease.

  • Tg2576 Mice: These mice overexpress a mutant form of human APP with the Swedish mutation. They develop age-dependent Aβ deposition in the brain and cognitive impairments.[2]

  • APP23 Mice: This transgenic mouse model expresses human APP751 with the Swedish double mutation under the control of the murine Thy-1 promoter. These mice show a progressive accumulation of Aβ plaques in the cortex and hippocampus.[5]

Behavioral Assays
  • Morris Water Maze (MWM): This test is widely used to assess spatial learning and memory.

    • Apparatus: A large circular pool is filled with opaque water and contains a hidden escape platform. Visual cues are placed around the room.

    • Procedure: Mice are placed in the pool from different starting positions and must learn the location of the hidden platform to escape the water. The time it takes to find the platform (escape latency) and the path taken are recorded.

    • Probe Trial: After several training trials, the platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess memory retention.

Biochemical and Histological Analyses
  • Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Levels:

    • Tissue Homogenization: Brain tissue is homogenized in a buffer containing protease inhibitors.

    • Fractionation: The homogenate is centrifuged to separate soluble and insoluble fractions.

    • ELISA: The levels of Aβ40 and Aβ42 in the different fractions are quantified using specific ELISA kits. This involves capturing the Aβ peptides with a specific antibody coated on a microplate, followed by detection with a labeled secondary antibody.

  • Immunohistochemistry (IHC) for Aβ Plaque Load:

    • Tissue Preparation: Mouse brains are fixed, sectioned, and mounted on microscope slides.

    • Staining: The sections are incubated with a primary antibody that specifically binds to Aβ. A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

    • Quantification: The stained sections are imaged, and the percentage of the brain area covered by Aβ plaques (plaque load) is quantified using image analysis software.

The following diagram illustrates a general experimental workflow for evaluating the in vivo efficacy of an Alzheimer's drug candidate.

Experimental_Workflow start Start: AD Mouse Model treatment Drug Treatment (e.g., this compound, Donepezil, etc.) start->treatment control Vehicle Control start->control behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral control->behavioral biochemical Biochemical Analysis (e.g., Aβ ELISA) behavioral->biochemical histological Histological Analysis (e.g., Plaque Staining) biochemical->histological data Data Analysis & Comparison histological->data end Conclusion: Efficacy Evaluation data->end

References

J147's Anti-Aging Effects: A Review of Preclinical Data from the Originating Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the reproducibility of the novel Alzheimer's drug candidate J147's anti-aging properties reveals a significant body of preclinical work, primarily from the Salk Institute where the compound was developed. While the data from this single institution is extensive and promising, a critical gap exists in the form of independent replication by other laboratories. This guide provides a comprehensive overview of the key findings on this compound's anti-aging effects, alongside the experimental protocols used, to aid researchers in evaluating the existing evidence and to underscore the need for independent validation.

This compound, a derivative of the curry spice component curcumin, has garnered attention for its potential to combat Alzheimer's disease by targeting the fundamental processes of aging. Research in animal models has demonstrated its capacity to reverse cognitive deficits, improve memory, and exhibit neuroprotective properties. The primary mechanism of action identified is the binding to mitochondrial ATP synthase, which in turn modulates the AMPK/ACC1 signaling pathway, a key regulator of cellular energy and aging.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies conducted at the Salk Institute on the effects of this compound in various animal models of aging and Alzheimer's disease.

Table 1: Effects of this compound on Cognitive Function in Aged and Transgenic Mouse Models

Animal ModelAge at TreatmentDuration of TreatmentCognitive TaskKey FindingsReference
APP/swePS1ΔE9 (Alzheimer's Model)20 months3 monthsObject Recognition, Morris Water MazeRescued severe cognitive deficits.[1][2](--INVALID-LINK--)
SAMP8 (Rapidly Aging Mice)9 months4 monthsMemory and Behavior TestsPerformed better on memory tests compared to untreated old mice.[3][4](--INVALID-LINK--)
C57Bl/6J (Scopolamine-induced memory impairment)Not specifiedNot specifiedSpatial MemorySuperior to donepezil (B133215) in rescuing spatial memory.[1][2](--INVALID-LINK--)

Table 2: Molecular and Physiological Effects of this compound

Animal ModelKey Molecular/Physiological ChangesMagnitude of EffectReference
APP/swePS1ΔE9Increased Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF)Statistically significant increase.[1](--INVALID-LINK--)
SAMP8Increased Acetyl-Coenzyme A (acetyl-coA) levelsStatistically significant increase.[3][4](--INVALID-LINK--)
Rodent Studies (pooled data)Reduced plasma free fatty acid (FFA) levelsConsistent reduction across three independent studies.[5](--INVALID-LINK--)
Aged MiceHealthier blood vessels in the brainQualitative improvement noted.[6][7][8][9](--INVALID-LINK--)

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are summaries of the key experimental protocols used in the cited studies on this compound.

Animal Models and Treatment:

  • APP/swePS1ΔE9 Mice: These mice are a transgenic model for Alzheimer's disease, exhibiting age-dependent accumulation of amyloid-beta plaques and cognitive deficits. In a key study, 20-month-old male and female mice were fed a diet containing 200 ppm of this compound for 3 months. This dosage is estimated to be approximately 10 mg/kg/day.[1][2]

  • SAMP8 (Senescence-Accelerated Mouse-Prone 8) Mice: This strain of mice exhibits accelerated aging. In one study, a subset of these mice began receiving this compound in their diet at nine months of age for a duration of four months.[3]

  • Scopolamine-Induced Memory Impairment: This model is used to induce temporary cognitive deficits in healthy mice (C57Bl/6J) to test the efficacy of memory-enhancing compounds.

Behavioral Assays:

  • Object Recognition Test: This task assesses learning and memory in rodents. The test is based on the natural tendency of mice to explore a novel object more than a familiar one.

  • Morris Water Maze: A widely used test for spatial learning and memory. Mice are placed in a pool of opaque water and must learn the location of a hidden platform to escape.

  • Barnes Maze and Y-Maze: These are other behavioral tests used to assess spatial learning and memory in rodents.[5]

Molecular and Cellular Assays:

  • ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the levels of specific proteins, such as BDNF and NGF, in tissue samples.

  • Western Blotting: A technique used to detect and quantify specific proteins in a sample, such as those involved in signaling pathways.

  • Lipidomics: The large-scale study of pathways and networks of cellular lipids in biological systems. This was used to analyze plasma and liver fatty acid levels.

  • Transcriptome and Metabolome Analysis: Comprehensive analysis of all RNA transcripts and small molecules in a biological sample to understand the genetic and metabolic state of the tissue.

Signaling Pathways and Experimental Workflows

The proposed mechanism of action for this compound involves the modulation of key signaling pathways related to aging and cellular metabolism.

J147_Signaling_Pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase This compound->ATP_Synthase Inhibits CaMKK2 CaMKK2 ATP_Synthase->CaMKK2 Activates AMPK AMPK CaMKK2->AMPK Activates ACC1 ACC1 AMPK->ACC1 Inhibits Cellular_Energy Improved Cellular Bioenergetics AMPK->Cellular_Energy FFA_Synthesis Free Fatty Acid Synthesis ACC1->FFA_Synthesis Reduces Neuroprotection Neuroprotection & Anti-Aging Effects FFA_Synthesis->Neuroprotection Cellular_Energy->Neuroprotection

Caption: Proposed signaling pathway of this compound's anti-aging effects.

The experimental workflow for evaluating the anti-aging effects of this compound typically follows a logical progression from in vivo studies to molecular analysis.

J147_Experimental_Workflow cluster_in_vivo In Vivo Studies cluster_ex_vivo Ex Vivo & Molecular Analysis Animal_Model Select Animal Model (e.g., SAMP8, APP/swePS1ΔE9) Treatment Administer this compound (e.g., in diet) Animal_Model->Treatment Behavioral_Testing Conduct Behavioral Assays (e.g., Morris Water Maze) Treatment->Behavioral_Testing Tissue_Collection Collect Brain & Blood Samples Behavioral_Testing->Tissue_Collection Molecular_Analysis Analyze Molecular Markers (e.g., Western Blot, ELISA) Tissue_Collection->Molecular_Analysis Metabolomics Perform Metabolomic & Lipidomic Analysis Tissue_Collection->Metabolomics Data_Analysis Correlate Molecular Changes with Behavioral Outcomes Molecular_Analysis->Data_Analysis Metabolomics->Data_Analysis

Caption: General experimental workflow for assessing this compound's effects.

Conclusion: A Call for Independent Validation

The preclinical data on this compound from the Salk Institute presents a compelling case for its potential as an anti-aging therapeutic. The compound has been shown to positively impact cognitive function, cellular bioenergetics, and key molecular markers of aging in various animal models. However, the Alzheimer's Drug Discovery Foundation has noted that these promising preclinical findings have all originated from a single laboratory.

For the scientific community to have greater confidence in the anti-aging potential of this compound, independent replication of these key findings is paramount. Researchers are encouraged to utilize the detailed protocols outlined in the original publications to conduct their own investigations. Such independent validation is a critical step in the translational pathway from promising preclinical results to potential clinical applications for age-related diseases.

References

A Preclinical Meta-Analysis of J147: A Comparative Guide for Neurodegenerative Disease Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the experimental drug J147 against other preclinical candidates for Alzheimer's disease, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

This guide provides a comprehensive meta-analysis of the preclinical data available for this compound, a novel drug candidate for Alzheimer's disease (AD). Developed to target the multifaceted nature of neurodegeneration, this compound has shown promise in various animal models by addressing cognitive decline, neuroinflammation, and synaptic dysfunction. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of this compound with other preclinical alternatives, including the established AD drug Donepezil and other emerging compounds like CMS121 and CAD31. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed to facilitate replication and further investigation.

Mechanism of Action: A Multi-Target Approach

This compound's therapeutic potential stems from its unique mechanism of action that diverges from traditional AD drug development strategies. Instead of focusing solely on amyloid plaques, this compound targets the mitochondrial alpha-F1-ATP synthase (ATP5A)[1]. Inhibition of ATP5A leads to a cascade of downstream effects, including the activation of the AMP-activated protein kinase (AMPK)/mTOR pathway, a critical regulator of cellular energy homeostasis and a known longevity pathway[1]. This multi-target engagement is believed to contribute to its broad neuroprotective effects.

Furthermore, this compound has been shown to increase the levels of crucial neurotrophic factors, Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), which are essential for neuronal survival, growth, and synaptic plasticity[1][2]. This dual action of targeting cellular metabolism and promoting neurotrophic support distinguishes this compound from many other AD drug candidates.

J147_Signaling_Pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase (ATP5A) This compound->ATP_Synthase Inhibits Ca_Influx Increased Cytosolic Ca²⁺ ATP_Synthase->Ca_Influx Leads to CAMKK2 CAMKK2 Ca_Influx->CAMKK2 Activates AMPK AMPK Activation CAMKK2->AMPK Activates mTOR mTOR Pathway AMPK->mTOR Regulates Neuroprotection Neuroprotection & Longevity AMPK->Neuroprotection mTOR->Neuroprotection

J147_Neurotrophic_Pathway This compound This compound BDNF_NGF Increased BDNF & NGF Expression This compound->BDNF_NGF TrkB_TrkA TrkB / TrkA Receptors BDNF_NGF->TrkB_TrkA Bind to PI3K_Akt PI3K/Akt Pathway TrkB_TrkA->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB_TrkA->MAPK_ERK Neuronal_Survival Neuronal Survival PI3K_Akt->Neuronal_Survival CREB CREB Activation MAPK_ERK->CREB Synaptic_Plasticity Synaptic Plasticity CREB->Synaptic_Plasticity CREB->Neuronal_Survival

Comparative Efficacy in Preclinical Models

This compound has been evaluated in several mouse models of Alzheimer's disease and aging, consistently demonstrating improvements in cognitive function and reductions in AD-related pathology. The following tables summarize the quantitative data from key preclinical studies, comparing the effects of this compound with Donepezil, CMS121, and CAD31.

Cognitive Enhancement

Table 1: Performance in Behavioral Assays

CompoundMouse ModelBehavioral TestDosageKey FindingsReference
This compound APPswe/PS1dE9Morris Water Maze10 mg/kg/day (in food)Rescued spatial memory deficits in aged (20-month-old) mice.[2]
This compound SAMP8Y-Maze10 mg/kg/day (in food)Improved spatial working memory.[3]
Donepezil APP/PS1Morris Water Maze1-2 mg/kg/day (i.p.)Significantly improved cognitive function.[4]
CMS121 APPswe/PS1ΔE9Not SpecifiedNot SpecifiedMaintained cognitive function.[5]
CAD31 APPswe/PS1ΔE9Fear Conditioning10 mg/kg/day (in food)Reduced memory deficit in old, symptomatic mice.[6]
Biomarker Modulation

Table 2: Effects on Key Alzheimer's Disease Biomarkers

CompoundMouse ModelBiomarkerDosageEffectReference
This compound APPswe/PS1dE9Soluble Aβ40/4210 mg/kg/day (in food)Reduced levels in the hippocampus.[2]
This compound APPswe/PS1dE9BDNF & NGF10 mg/kg/day (in food)Increased protein expression in the hippocampus.[2]
Donepezil APP/PS1Insoluble Aβ40/421-2 mg/kg/day (i.p.)Decreased levels.[4]
CMS121 Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[5][7]
CAD31 APPswe/PS1ΔE9Synaptic Proteins10 mg/kg/day (in food)Increased expression.[6]

Experimental Protocols

To ensure the reproducibility of the cited findings, this section provides detailed methodologies for the key experiments.

Animal Models and Drug Administration
  • Animal Models: The most commonly used mouse models in the cited studies were the APPswe/PS1dE9 and SAMP8 strains. The APPswe/PS1dE9 model exhibits age-dependent accumulation of amyloid-beta (Aβ) plaques and cognitive deficits, mimicking familial AD[2]. The SAMP8 model is a model of accelerated senescence and sporadic AD[3].

  • Drug Administration: this compound and CAD31 were typically administered orally, mixed in the chow at a concentration of 200 ppm, which corresponds to approximately 10 mg/kg/day[2][6]. Donepezil was often administered via intraperitoneal (i.p.) injection at doses ranging from 1 to 2 mg/kg/day[4].

Experimental_Workflow start Select Animal Model (e.g., APPswe/PS1dE9) treatment Administer Treatment (e.g., this compound in chow) start->treatment behavioral Behavioral Testing (e.g., Morris Water Maze) treatment->behavioral biochemical Biochemical Analysis (e.g., Western Blot for BDNF) behavioral->biochemical data_analysis Data Analysis and Interpretation biochemical->data_analysis end Conclusion data_analysis->end

Behavioral Assays
  • Morris Water Maze (MWM): This test assesses hippocampal-dependent spatial learning and memory.

    • Apparatus: A circular pool (150 cm in diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface.

    • Procedure: Mice are trained over several days to find the hidden platform from different starting locations, using distal cues in the room.

    • Data Collection: Escape latency (time to find the platform), path length, and time spent in the target quadrant during a probe trial (platform removed) are recorded using a video tracking system[8][9][10].

  • Y-Maze: This assay evaluates spatial working memory based on the natural tendency of rodents to explore novel environments.

    • Apparatus: A Y-shaped maze with three identical arms.

    • Procedure: Mice are allowed to freely explore the maze for a set period (e.g., 5 minutes).

    • Data Collection: The sequence of arm entries is recorded to calculate the percentage of spontaneous alternation (entering a different arm on each of three consecutive entries)[3].

Biochemical Analyses
  • Western Blotting for BDNF and NGF: This technique is used to quantify the protein levels of neurotrophic factors in brain tissue.

    • Sample Preparation: Hippocampal tissue is homogenized in a lysis buffer, and protein concentration is determined. An acid-extraction protocol is often recommended to release bound BDNF[11][12].

    • Electrophoresis and Transfer: Protein samples are separated by size using SDS-PAGE and then transferred to a membrane.

    • Immunodetection: The membrane is incubated with primary antibodies specific for BDNF or NGF, followed by a secondary antibody conjugated to an enzyme for detection.

    • Quantification: The intensity of the protein bands is quantified and normalized to a loading control (e.g., actin) to determine relative protein expression levels[2].

Conclusion

The preclinical data for this compound suggest a promising therapeutic potential for Alzheimer's disease, driven by its unique multi-target mechanism of action that combines metabolic modulation with neurotrophic support. In direct comparisons within preclinical models, this compound has demonstrated comparable or superior efficacy to Donepezil in improving cognitive function. While still in the early stages of development, other novel compounds like CMS121 and CAD31 also show promise, though more extensive quantitative data is needed for a comprehensive comparison. This guide provides a foundation for researchers to objectively evaluate the preclinical evidence for this compound and its alternatives, and to inform the design of future studies in the pursuit of effective treatments for neurodegenerative diseases. Further research, including clinical trials, is necessary to determine the ultimate therapeutic value of this compound in humans.

References

J147's Impact on Gene Expression: A Comparative Guide for Neuroscientists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of J147's Transcriptomic Effects Versus Traditional Neurotrophic Factors

In the quest for effective therapeutics for neurodegenerative diseases, the synthetic compound this compound has emerged as a promising candidate with potent neurotrophic properties. This guide provides a comprehensive comparison of the effects of this compound on gene expression relative to well-established neurotrophic factors, Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF). By examining available experimental data, this document serves as a valuable resource for researchers, scientists, and drug development professionals.

At a Glance: this compound and Neurotrophic Factor Signaling

This compound is a novel, orally active compound that has demonstrated significant neuroprotective and memory-enhancing effects in various models of neurodegeneration.[1][2] Unlike traditional neurotrophic factors that directly bind to cell surface receptors, this compound's mechanism of action is linked to the modulation of intracellular signaling pathways, notably by increasing the expression of BDNF and NGF.[1][2]

Key Differences in Signaling Pathways:

  • This compound: Primarily acts by inhibiting the mitochondrial F-ATP synthase, leading to an increase in intracellular calcium levels and subsequent activation of the CAMKK2-AMPK signaling pathway. This pathway is crucial for cellular energy homeostasis and has been implicated in aging and neurodegeneration.

  • BDNF and NGF: These canonical neurotrophic factors bind to their respective Tropomyosin receptor kinase (Trk) receptors, TrkB and TrkA. This binding event triggers the autophosphorylation of the receptors and initiates downstream signaling cascades, including the MAPK/ERK, PI3K/Akt, and PLCγ pathways, which are vital for neuronal survival, growth, and synaptic plasticity.

Signaling Pathway of this compound

J147_Signaling This compound This compound ATP_Synthase Mitochondrial F-ATP Synthase This compound->ATP_Synthase inhibits CaMKK2 CAMKK2 ATP_Synthase->CaMKK2 activates AMPK AMPK CaMKK2->AMPK activates Gene_Expression Gene Expression Changes AMPK->Gene_Expression

Caption: Simplified signaling cascade of this compound.

Signaling Pathway of Neurotrophic Factors (BDNF/NGF)

Neurotrophin_Signaling Neurotrophin BDNF / NGF Trk_Receptor TrkB / TrkA Receptor Neurotrophin->Trk_Receptor PI3K_Akt PI3K/Akt Pathway Trk_Receptor->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Trk_Receptor->MAPK_ERK PLCg PLCγ Pathway Trk_Receptor->PLCg Neuronal_Survival Neuronal Survival & Growth PI3K_Akt->Neuronal_Survival Synaptic_Plasticity Synaptic Plasticity MAPK_ERK->Synaptic_Plasticity PLCg->Synaptic_Plasticity

Caption: General signaling pathways for BDNF and NGF.

Comparative Analysis of Gene Expression Changes

Direct, comprehensive comparisons of the gene expression profiles induced by this compound, BDNF, and NGF under identical experimental conditions are limited in the current literature. However, by examining data from separate studies, we can glean valuable insights into their distinct and overlapping effects.

This compound-Induced Gene Expression Changes:

A study utilizing DNA microarray analysis on the mouse hippocampal cell line HT22 revealed that treatment with this compound led to significant changes in gene expression. Notably, after one hour of treatment, the expression of the transcription factor Egr3 was upregulated by 8-fold, and Ngf mRNA was upregulated by 2.8-fold.[1]

Table 1: Top 5 Upregulated Genes in HT22 Cells Treated with this compound

Gene SymbolFold Change
Egr38.0
Ngf2.8
Spred22.7
Egr12.5
Dusp62.4
Data from a DNA microarray study on HT22 cells treated with 10 µM this compound for 1 hour.[1]

BDNF-Induced Gene Expression Changes:

RNA-sequencing of rat primary striatal neurons treated with BDNF identified a significant number of differentially expressed genes, with a predominant enrichment in synapse-related functions. This suggests that a primary role of BDNF in the striatum is to promote synaptogenesis.

NGF-Induced Gene Expression Changes:

Serial Analysis of Gene Expression (SAGE) profiling of rat PC12 cells following NGF-induced neuronal differentiation identified a large number of regulated transcripts.[3] The study revealed that approximately 10% of the detected transcripts changed in abundance by at least 3-fold in response to NGF, with a greater number of transcripts being downregulated than upregulated.[3]

Table 2: Summary of Gene Expression Analysis Methods and Findings

CompoundMethodCell TypeKey Findings
This compound DNA MicroarrayMouse Hippocampal HT22 CellsUpregulation of transcription factors (e.g., Egr3, Egr1) and Ngf.[1]
BDNF RNA-SeqRat Primary Striatal NeuronsPredominant regulation of synapse-related genes.
NGF SAGERat Pheochromocytoma PC12 CellsRegulation of a large number of transcripts, with more downregulation than upregulation.[3]

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.

Experimental Workflow for Gene Expression Analysis

Experimental_Workflow Cell_Culture Primary Neuronal Cell Culture Treatment Treatment with This compound, BDNF, or NGF Cell_Culture->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation Gene_Expression_Analysis Gene Expression Analysis (Microarray/RNA-Seq) RNA_Isolation->Gene_Expression_Analysis Data_Analysis Bioinformatic Data Analysis Gene_Expression_Analysis->Data_Analysis Results Identification of Differentially Expressed Genes Data_Analysis->Results

Caption: A typical workflow for analyzing gene expression changes.

1. Primary Neuronal Cell Culture:

  • Source: Hippocampi or cortices from embryonic or neonatal rodents (e.g., E18 rat embryos or P0 mice).

  • Dissociation: Tissues are dissected and enzymatically dissociated using trypsin or papain.

  • Plating: Dissociated cells are plated on poly-L-lysine or other suitable substrates in a neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin.

  • Maintenance: Cultures are maintained in a humidified incubator at 37°C and 5% CO2.

2. Treatment with this compound, BDNF, or NGF:

  • Primary neuronal cultures are typically treated after a specific number of days in vitro (DIV), for example, DIV 7-10.

  • The compounds are diluted to their final concentrations in the culture medium.

  • The duration of treatment can vary depending on the experimental goals (e.g., 1 hour for early gene expression changes or longer for sustained effects).

3. RNA Isolation:

  • After treatment, the culture medium is removed, and cells are lysed directly in the culture dish using a lysis buffer (e.g., from a commercial RNA isolation kit).

  • Total RNA is then purified using a column-based method or phenol-chloroform extraction.

  • The quality and quantity of the isolated RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure integrity.

4. Gene Expression Analysis (DNA Microarray):

  • cDNA Synthesis and Labeling: Total RNA is reverse transcribed into cDNA, which is then labeled with a fluorescent dye (e.g., biotin).

  • Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of gene-specific probes.

  • Scanning: The microarray chip is scanned to detect the fluorescence intensity of each probe, which corresponds to the expression level of the respective gene.

  • Data Analysis: The raw data is normalized, and statistical analysis is performed to identify differentially expressed genes between treated and control samples.

5. Gene Expression Analysis (RNA-Sequencing):

  • Library Preparation: RNA is fragmented, and adapters are ligated to the fragments to create a sequencing library.

  • Sequencing: The library is sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis: The sequencing reads are aligned to a reference genome, and the number of reads mapping to each gene is counted. This count data is then used for differential gene expression analysis.

Conclusion

This compound represents a distinct class of neurotrophic compounds that modulates gene expression through an indirect mechanism involving the upregulation of endogenous neurotrophic factors like BDNF and NGF. While direct, side-by-side transcriptomic comparisons with BDNF and NGF are needed for a complete picture, the available data suggest that this compound's effects are mediated, at least in part, by activating the expression of these critical neurotrophins. This unique mode of action holds significant therapeutic potential, as it may circumvent some of the delivery and stability challenges associated with direct protein-based therapies. Further research employing standardized experimental conditions and comprehensive gene expression profiling techniques will be crucial to fully elucidate the comparative transcriptomic landscapes of these promising neuroprotective agents.

References

A Comparative Analysis of J147 and Resveratrol on Sirtuin Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental compound J147 and the natural polyphenol resveratrol (B1683913), with a focus on their interactions with sirtuin pathways. While both compounds have garnered significant interest for their potential therapeutic benefits, particularly in the context of aging and neurodegenerative diseases, their primary mechanisms of action and direct effects on sirtuins differ considerably.

This document synthesizes available experimental data to objectively compare their performance. Quantitative data are presented in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams generated using Graphviz illustrate the distinct signaling pathways and experimental workflows.

Executive Summary

This compound is a synthetic compound developed for its potent neuroprotective properties. Extensive research has identified its primary molecular target as the mitochondrial F1Fo ATP synthase.[1][2] By binding to this enzyme, this compound modulates cellular bioenergetics, leading to the activation of the AMP-activated protein kinase (AMPK) pathway and subsequent downstream effects on metabolism and cell survival.[3][4] Notably, broad screenings of this compound against a panel of kinases and other enzymes, including sirtuins, have not shown significant direct inhibition or activation.

In contrast, resveratrol, a naturally occurring polyphenol found in grapes and other plants, has been widely studied as a direct activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase.[5][6] The activation of SIRT1 by resveratrol is believed to mediate many of its beneficial effects, including improved mitochondrial function, reduced inflammation, and extended lifespan in various organisms.[5] However, it is crucial to note that the direct activation of SIRT1 by resveratrol is a subject of ongoing scientific debate, with some studies suggesting that this effect may be an artifact of in vitro assays that use specific fluorogenic substrates.[7][8]

This guide will explore the distinct primary signaling pathways of this compound and resveratrol and provide a comparative analysis of their known effects, with a focus on the sirtuin pathways.

Comparative Data on Sirtuin Modulation

Due to the different primary mechanisms of action, a direct quantitative comparison of this compound and resveratrol on sirtuin activity is challenging. This compound has not been reported to directly modulate sirtuins, whereas resveratrol's effects on SIRT1 have been quantified, albeit with the aforementioned caveats.

Table 1: Comparative Profile of this compound and Resveratrol

FeatureThis compoundResveratrol
Primary Molecular Target Mitochondrial ATP Synthase[1][2]Sirtuin 1 (SIRT1) (subject to debate)[5][6]
Primary Signaling Pathway AMPK/mTOR Pathway[3][4]SIRT1 Pathway[5][6]
Direct Effect on Sirtuins No significant direct activation or inhibition reported.Reported as a direct activator of SIRT1, particularly with fluorogenic substrates.[8] Also reported to inhibit SIRT3 and stimulate SIRT5 under certain conditions.[8]

Table 2: Quantitative Data on Resveratrol's Effect on SIRT1 Activity

ParameterValueCell/Assay TypeReference
EC50 for SIRT1 Activation ~50-100 µMIn vitro with fluorogenic substrate[9]
SIRT1-dependent Deacetylation Substrate sequence-selective activation and inhibitionPeptide microarrays and solution assays[10][11]
Effect on SIRT1 Expression Increased SIRT1 expressionRat model of diabetes and Alzheimer's disease[12]

Signaling Pathways

The signaling pathways of this compound and resveratrol are distinct, though they may converge on downstream processes related to cellular metabolism and stress resistance.

This compound Signaling Pathway

This compound's primary mechanism involves the inhibition of mitochondrial ATP synthase, leading to a transient increase in the AMP/ATP ratio. This activates AMPK, a central regulator of cellular energy homeostasis. Activated AMPK then phosphorylates and inhibits Acetyl-CoA Carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis.[3][4] This pathway has profound effects on cellular metabolism and has been linked to the neuroprotective and anti-aging effects of this compound.

J147_Pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase This compound->ATP_Synthase inhibits AMP_ATP_Ratio ↑ AMP/ATP Ratio AMPK AMPK ATP_Synthase->AMPK activates via ↑ AMP/ATP ACC1 ACC1 AMPK->ACC1 inhibits Neuroprotection Neuroprotection & Anti-aging Effects AMPK->Neuroprotection Fatty_Acid_Synthesis ↓ Fatty Acid Synthesis ACC1->Fatty_Acid_Synthesis

This compound primary signaling pathway.
Resveratrol and the SIRT1 Pathway

Resveratrol is proposed to directly bind to and activate SIRT1, a NAD+-dependent deacetylase.[5] SIRT1 has numerous downstream targets, including transcription factors like p53 and NF-κB, and the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[6][13] Through the deacetylation of these targets, SIRT1 can modulate a wide range of cellular processes, including inflammation, apoptosis, mitochondrial biogenesis, and stress resistance.

Resveratrol_SIRT1_Pathway Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 activates p53 p53 SIRT1->p53 deacetylates NF_kB NF-κB SIRT1->NF_kB deacetylates PGC1a PGC-1α SIRT1->PGC1a deacetylates Apoptosis ↓ Apoptosis p53->Apoptosis Inflammation ↓ Inflammation NF_kB->Inflammation Mitochondrial_Biogenesis ↑ Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis

Resveratrol's proposed SIRT1 signaling pathway.

Experimental Protocols

Sirtuin Activity Assay (Fluorometric)

This protocol is a generalized method for measuring sirtuin activity in vitro, often used to screen for activators like resveratrol.

Materials:

  • Recombinant human SIRT1 enzyme

  • Fluorogenic SIRT1 substrate (e.g., a peptide with an acetylated lysine (B10760008) coupled to a fluorophore)

  • NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution

  • Test compounds (this compound, Resveratrol) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compounds and controls (e.g., a known inhibitor and activator).

  • Reaction Setup: In a 96-well plate, add the assay buffer, NAD+, and the fluorogenic SIRT1 substrate to each well.

  • Add Compounds: Add the test compounds (this compound, resveratrol) or vehicle control (DMSO) to the respective wells.

  • Initiate Reaction: Add the recombinant SIRT1 enzyme to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Stop and Develop: Add the developer solution to each well to stop the deacetylation reaction and generate a fluorescent signal. Incubate for a further 10-15 minutes at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).

  • Data Analysis: Calculate the percentage of SIRT1 activity relative to the vehicle control.

Sirtuin_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, NAD+, Compounds) start->prepare_reagents setup_reaction Set up Reaction in 96-well Plate (Buffer, NAD+, Substrate) prepare_reagents->setup_reaction add_compounds Add Test Compounds (this compound, Resveratrol) and Controls setup_reaction->add_compounds initiate_reaction Initiate Reaction with SIRT1 Enzyme add_compounds->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_develop Stop Reaction and Add Developer incubate->stop_develop measure_fluorescence Measure Fluorescence stop_develop->measure_fluorescence analyze_data Analyze Data and Calculate Activity measure_fluorescence->analyze_data end End analyze_data->end

Experimental workflow for a fluorometric sirtuin activity assay.
Western Blotting for Sirtuin Expression

This protocol outlines the steps to assess the protein levels of sirtuins in cells treated with this compound or resveratrol.[14]

Materials:

  • Cell culture reagents

  • This compound and Resveratrol

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-SIRT1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound, resveratrol, or vehicle control for a specified duration (e.g., 24, 48 hours).[14]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer on ice.[14]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[14]

  • SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody against the sirtuin of interest overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Apply a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Conclusion

This compound and resveratrol are two promising compounds with distinct primary mechanisms of action. This compound acts as a modulator of mitochondrial ATP synthase, influencing cellular bioenergetics through the AMPK pathway, with no significant direct effect on sirtuins reported to date. Resveratrol is widely recognized as a SIRT1 activator, although the directness of this activation is a subject of ongoing investigation. Its effects are primarily mediated through the SIRT1 signaling pathway.

For researchers in drug development, the choice between targeting the ATP synthase/AMPK pathway with compounds like this compound or the sirtuin pathway with molecules like resveratrol will depend on the specific therapeutic goals and the pathological context of the disease being studied. While their primary pathways are different, the potential for downstream convergence on cellular processes such as mitochondrial function and stress resistance warrants further investigation. Future studies directly comparing these two compounds in various disease models will be invaluable in elucidating their relative therapeutic potential and mechanisms of action.

References

Assessing the Translational Potential of J147 Versus Other Experimental AD Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Alzheimer's disease (AD) therapeutics is undergoing a significant transformation, with a diverse pipeline of experimental drugs showing promise in preclinical and clinical trials. This guide provides a detailed comparison of J147, a novel small molecule with a unique neurotrophic and anti-aging mechanism, against three prominent amyloid-beta (Aβ)-targeting monoclonal antibodies: aducanumab, lecanemab, and donanemab. We present a comprehensive analysis of their mechanisms of action, efficacy, safety profiles, and the experimental methodologies used to evaluate them, offering a valuable resource for the scientific community.

Executive Summary

This compound stands apart from the monoclonal antibody cohort with its oral availability and multi-target approach, aiming to address the broader aspects of neurodegeneration and aging. In contrast, aducanumab, lecanemab, and donanemab represent a more targeted immunotherapy strategy focused on the removal of Aβ plaques, a hallmark of AD. While the monoclonal antibodies have progressed further in clinical trials, with some receiving regulatory approval, this compound offers a compelling alternative with its potential to confer neuroprotection through distinct cellular pathways. This guide will delve into the quantitative data from preclinical and clinical studies to provide a clear comparison of their translational potential.

Mechanism of Action

The fundamental difference between this compound and the monoclonal antibodies lies in their therapeutic targets and downstream effects.

This compound: A Multi-Pronged Neuroprotective Agent

This compound is a synthetic derivative of curcumin, developed through a phenotypic screening approach targeting age-associated brain toxicities.[1] Its primary mechanism of action involves binding to the mitochondrial ATP synthase.[2] This interaction leads to a slight inhibition of the enzyme, which in turn triggers a cascade of neuroprotective events, including the activation of the AMP-activated protein kinase (AMPK) and the modulation of the mTOR signaling pathway.[3][4] This pathway is crucial for cellular energy homeostasis, proteostasis, and survival.[5] By activating this pathway, this compound promotes neurogenesis, enhances synaptic plasticity, and reduces neuroinflammation, ultimately leading to improved cognitive function in preclinical models.[6]

Monoclonal Antibodies: Targeting Amyloid-Beta for Clearance

Aducanumab, lecanemab, and donanemab are all human or humanized monoclonal antibodies designed to bind to different species of Aβ.[7] Their primary mechanism involves opsonizing Aβ aggregates, thereby marking them for clearance by microglia, the resident immune cells of the brain.[8][9] This process is primarily mediated through the interaction of the antibody's Fc region with Fcγ receptors (FcγR) on the microglial surface.[10][11] This engagement triggers a signaling cascade involving spleen tyrosine kinase (Syk) and other downstream effectors, leading to phagocytosis and degradation of the Aβ-antibody complexes.[2][10] Additionally, the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) plays a crucial role in the microglial response to Aβ, and its signaling pathway, which can be both Syk-dependent and -independent, is implicated in the activation of microglia for Aβ clearance.[7][8]

  • Aducanumab preferentially binds to aggregated forms of Aβ, including soluble oligomers and insoluble fibrils.[12]

  • Lecanemab targets soluble Aβ protofibrils with high affinity.[13][14]

  • Donanemab specifically recognizes a modified form of Aβ called N3pG, which is present in established amyloid plaques.[1]

Preclinical and Clinical Efficacy: A Comparative Overview

The translational potential of these drug candidates is best assessed by examining their performance in both preclinical animal models and human clinical trials.

This compound: Robust Preclinical Efficacy

This compound has demonstrated significant efficacy in various preclinical models of AD. In aged transgenic mice (APP/PS1), this compound treatment has been shown to:

  • Improve Cognitive Function: this compound-treated mice showed significant improvements in spatial memory and learning in the Morris Water Maze test.[6]

  • Reduce Aβ Pathology: While not its primary mechanism, this compound has been shown to reduce soluble levels of Aβ40 and Aβ42 in the brain.[6]

  • Enhance Neurotrophic Factors: this compound increases the levels of brain-derived neurotrophic factor (BDNF) and other neuroprotective proteins.[6]

  • Exhibit Anti-Aging Effects: Studies have shown that this compound can reverse some age-related cognitive and physiological declines in animal models.[1]

As of late 2025, this compound has completed a Phase 1 clinical trial to assess its safety in humans, but efficacy data from human trials are not yet available.[3]

Monoclonal Antibodies: Clinical Validation with Caveats

The monoclonal antibodies have a more extensive clinical trial history, with varying degrees of success.

  • Aducanumab: While preclinical studies in transgenic mice showed a reduction in brain Aβ plaques, the clinical trial results have been controversial.[15] The EMERGE and ENGAGE Phase 3 trials yielded conflicting results on cognitive outcomes, although both showed a dose-dependent reduction in amyloid plaques.[16][17]

  • Lecanemab: Preclinical studies in mouse models demonstrated a reduction in Aβ protofibrils.[13][18] The Phase 3 Clarity AD trial showed that lecanemab treatment resulted in a significant reduction in brain amyloid and a modest slowing of cognitive decline in patients with early AD.[13]

  • Donanemab: Preclinical studies in transgenic mice showed that donanemab effectively cleared established amyloid plaques.[1][19] The Phase 3 TRAILBLAZER-ALZ 2 trial demonstrated that donanemab significantly slowed cognitive and functional decline in patients with early symptomatic AD and was effective at clearing amyloid plaques.[20][21][22]

Quantitative Data Comparison

The following tables summarize the key quantitative data from preclinical and clinical studies for each drug.

Table 1: Preclinical Efficacy in Animal Models

DrugAnimal ModelCognitive Improvement (Morris Water Maze)Aβ Reduction (Soluble)Aβ Plaque ReductionReference
This compound APP/PS1 miceSignificant improvement in escape latencySignificant reduction in Aβ40 & Aβ42Not the primary target[6]
Aducanumab APP23 miceNot consistently reportedNot the primary targetSignificant reduction in total plaque area[23]
Lecanemab APP-Tg miceN/A42% reduction in brain, 53% in CSFN/A[13]
Donanemab PDAPP miceN/AN/ASignificant dose-dependent plaque lowering[1]

Table 2: Clinical Efficacy in Human Trials

DrugTrial NamePrimary Endpoint MetSlowing of Cognitive Decline (CDR-SB)Amyloid Plaque ReductionReference
Aducanumab EMERGE & ENGAGEConflicting Results22% (EMERGE, high dose)Significant[16][17]
Lecanemab Clarity ADYes27%Significant[13]
Donanemab TRAILBLAZER-ALZ 2Yes36%Significant[21][22]
This compound Phase 1N/A (Safety Trial)N/AN/A[3]

Safety and Tolerability

This compound: Preclinical studies have shown this compound to be safe and well-tolerated in animals. The recently completed Phase 1 clinical trial will provide the first human safety data.

Monoclonal Antibodies: The primary safety concern with the Aβ-targeting monoclonal antibodies is the occurrence of Amyloid-Related Imaging Abnormalities (ARIA), which can manifest as edema (ARIA-E) or hemorrhage (ARIA-H).

  • Aducanumab: ARIA was a common adverse event in clinical trials.

  • Lecanemab: ARIA was observed, but generally at a lower incidence and severity compared to aducanumab.

  • Donanemab: ARIA was also a notable side effect in clinical trials.[16]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the evaluation of these drugs.

Morris Water Maze (for cognitive assessment)

This widely used behavioral test assesses spatial learning and memory in rodents.

  • Apparatus: A circular pool (typically 1.2-1.5 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water surface.[24][25][26][27]

  • Procedure:

    • Acquisition Phase: Mice are placed in the pool from different starting locations and must learn the location of the hidden platform using spatial cues around the room. This is typically conducted over several days with multiple trials per day.[24][26][27]

    • Probe Trial: After the acquisition phase, the platform is removed, and the mouse is allowed to swim for a set period (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.[24]

  • Key Parameters: Escape latency (time to find the platform), path length, and time spent in the target quadrant are the primary outcome measures.[26]

Enzyme-Linked Immunosorbent Assay (ELISA) for Aβ Quantification

ELISA is a common technique used to measure the concentration of Aβ in brain tissue homogenates.

  • Sample Preparation: Brain tissue is homogenized in specific buffers to extract soluble and insoluble Aβ fractions. Guanidine-HCl is often used to denature aggregated Aβ.[20][28][29]

  • Assay Principle:

    • A capture antibody specific to Aβ is coated onto the wells of a microplate.

    • The brain homogenate is added to the wells, and the Aβ in the sample binds to the capture antibody.

    • A detection antibody, also specific to Aβ and conjugated to an enzyme, is added.

    • A substrate for the enzyme is added, resulting in a color change that is proportional to the amount of Aβ present.[6][20][28]

  • Key Reagents: Specific monoclonal antibodies are used for capture and detection to ensure specificity for different Aβ species (e.g., Aβ40, Aβ42).[19][28]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a general experimental workflow.

J147_Signaling_Pathway This compound This compound ATP_Synthase Mitochondrial ATP Synthase This compound->ATP_Synthase inhibits AMPK AMPK ATP_Synthase->AMPK activates mTOR mTOR AMPK->mTOR inhibits Neuroprotection Neuroprotection (Neurogenesis, Synaptic Plasticity, Anti-inflammation) AMPK->Neuroprotection mTOR->Neuroprotection

This compound Signaling Pathway

Monoclonal_Antibody_Mechanism cluster_extracellular Extracellular Space cluster_microglia Microglia Monoclonal_Ab Monoclonal Antibody (Aducanumab, Lecanemab, Donanemab) Abeta Amyloid-beta (Aggregates/Plaques) Monoclonal_Ab->Abeta binds to Immune_Complex Antibody-Aβ Complex Monoclonal_Ab->Immune_Complex Abeta->Immune_Complex TREM2 TREM2 Abeta->TREM2 activates Fc_Receptor Fcγ Receptor Immune_Complex->Fc_Receptor binds to Syk Syk Fc_Receptor->Syk activates Signaling_Cascade Intracellular Signaling Cascade TREM2->Signaling_Cascade Syk->Signaling_Cascade Phagocytosis Phagocytosis & Degradation of Aβ Signaling_Cascade->Phagocytosis

Monoclonal Antibody Mechanism of Action

Experimental_Workflow Animal_Model AD Mouse Model (e.g., APP/PS1) Treatment Drug Treatment (this compound or Monoclonal Ab) Animal_Model->Treatment Behavioral_Testing Cognitive Assessment (Morris Water Maze) Treatment->Behavioral_Testing Tissue_Collection Brain Tissue Collection Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis (ELISA for Aβ) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis & Interpretation Biochemical_Analysis->Data_Analysis

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for J147

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of potent, pharmacologically active compounds like J147 is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Logistical Information

This compound is a potent neurogenic and neuroprotective investigational drug. Due to its pharmacological activity, all waste materials containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste. Under no circumstances should this compound waste be disposed of down the drain or in regular trash.

Personal Protective Equipment (PPE) is mandatory when handling this compound:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A lab coat is required to protect from spills.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.

Operational Disposal Plan: A Step-by-Step Guide

The standard and required method for this compound disposal is through a licensed professional waste disposal service.

  • Waste Segregation: All materials contaminated with this compound must be segregated from other laboratory waste streams. This includes:

    • Unused or expired this compound powder.

    • Solutions containing this compound.

    • Contaminated consumables such as pipette tips, tubes, flasks, and weighing papers.

    • Contaminated PPE (gloves, etc.).

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.

    • For solid waste (e.g., contaminated gloves, paper towels), use a designated solid hazardous waste container.

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other relevant hazard information.

  • Storage:

    • Store the sealed waste container in a designated and secure area within the laboratory, away from incompatible materials. Follow your institution's guidelines for hazardous waste storage.

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

Quantitative Data Summary

PropertyValue
Chemical Name N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-((E)-(3-methoxyphenyl)methylene)acetohydrazide
Molecular Formula C18H17F3N2O2
Molecular Weight 350.34 g/mol
Appearance Solid
Solubility Insoluble in water. Soluble in DMSO and DMF.

Experimental Protocols: Chemical Degradation (For Informational Purposes Only)

While professional disposal is mandatory, understanding the chemical liabilities of this compound can inform safety protocols. As a derivative of curcumin (B1669340) and a hydrazide, this compound's stability is pH-dependent. Curcumin itself degrades more rapidly in neutral to basic conditions, a process that can be accelerated by light. Some hydrazide compounds can be chemically inactivated through oxidation.

Note: The following are general chemical degradation principles and do not constitute a recommended disposal procedure. Any in-lab chemical treatment of hazardous waste must be approved by your institution's EHS department and performed by trained personnel in a controlled environment.

  • Alkaline Hydrolysis: Based on curcumin chemistry, increasing the pH of a this compound solution would likely accelerate its degradation.

  • Oxidation: As a hydrazide, this compound may be susceptible to oxidation. Common laboratory oxidizing agents could potentially be used for chemical inactivation, but this would require specific protocol development and validation.

Mandatory Visualization

J147_Disposal_Workflow start This compound Waste Generated (Solid or Liquid) decision Is the material contaminated with this compound? start->decision collect_waste Collect in a dedicated, labeled hazardous waste container. decision->collect_waste Yes not_waste Material is not chemical waste. Follow standard lab procedures. decision->not_waste No storage Store sealed container in a designated, secure area. collect_waste->storage disposal Contact EHS or licensed contractor for professional disposal. storage->disposal end End of Process disposal->end

Caption: this compound Waste Disposal Decision Workflow.

Personal protective equipment for handling J147

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like J147 is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational plans for handling, and disposal guidelines.

This compound is a potent, pharmaceutically active compound with toxicological properties that have not been fully elucidated[1]. Therefore, it must be handled with care to avoid potential irritation to the mucous membranes, upper respiratory tract, eyes, and skin. It may also cause allergic respiratory or skin reactions and could be harmful if inhaled, ingested, or absorbed through the skin[1][2].

Personal Protective Equipment (PPE)

When handling this compound, especially in its solid (powder) form, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentRationale
Respiratory Protection A NIOSH-approved self-contained breathing apparatus or respirator is recommended, particularly when engineering controls are insufficient[1].To prevent inhalation of the powder, which may be irritating to the respiratory tract and potentially harmful[1][2].
Eye Protection Protective eyeglasses or chemical safety goggles should be used[1][2].To shield the eyes from contact with the compound, which can cause irritation[2].
Hand Protection Wear appropriate, compatible chemical-resistant gloves[2].To prevent skin exposure and potential absorption of the compound[1][2].
Body Protection A lab coat is standard. For larger quantities, a plastic apron, sleeves, and boots are advisable[2].To protect the skin and clothing from contamination.

Operational Plan for Handling

A systematic approach to handling this compound will further enhance safety in the laboratory.

Engineering Controls:

  • Utilize process enclosures or local exhaust ventilation to control airborne levels of the compound[2].

  • Facilities where this compound is stored or used should be equipped with an eyewash station and a safety shower[2].

Safe Handling Practices:

  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.

  • Weighing and Aliquoting: Conduct these activities in a designated area with appropriate ventilation, such as a chemical fume hood, to minimize dust generation.

  • Solution Preparation: When preparing solutions, such as with DMSO, do so in a well-ventilated area[3].

  • General Hygiene: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Prolonged or repeated exposure should be avoided[2]. Do not ingest the compound. Wash hands thoroughly after handling[2].

Spill Response:

  • Evacuate: Clear the immediate area of the spill.

  • Ventilate: Ensure adequate ventilation to disperse any airborne dust.

  • Contain: Contain the spill and collect the material using appropriate tools.

  • Decontaminate: Clean the spill area as per laboratory protocols.

  • Dispose: Transfer the spilled material and any contaminated cleaning supplies into a chemical waste container for disposal according to local regulations[2].

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Collection: Collect all waste material, including unused this compound, contaminated PPE, and cleaning materials, in a designated and properly labeled chemical waste container.

  • Disposal Method: Dispose of the chemical waste in accordance with local, state, and federal regulations. This typically involves transfer to a licensed hazardous waste disposal facility. Do not discharge into the environment[4].

This compound Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 1146963-51-0
Physical State Solid (powder)[2]
Solubility Insoluble in water. Soluble in EtOH & DMSO (~20 mg/ml) and DMF (~30 mg/ml)[2].
Flash Point No data available[1].
Autoignition Temp. No data available[1].

Safe Handling Workflow for this compound

Safe_Handling_of_this compound cluster_prep Preparation cluster_handling Handling (in Ventilated Area) cluster_post Post-Handling cluster_disposal Waste Disposal A Review SDS B Don Appropriate PPE A->B C Weighing/Aliquoting B->C Proceed to Handling D Solution Preparation C->D Spill Spill Occurs C->Spill E Decontaminate Work Area D->E Handling Complete D->Spill F Doff PPE Correctly E->F G Wash Hands Thoroughly F->G H Collect Contaminated Materials G->H Dispose of Waste I Dispose via Approved Chemical Waste Stream H->I Spill_Response Follow Spill Response Protocol Spill->Spill_Response Spill_Response->H

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
J147
Reactant of Route 2
J147

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.